1,1'-(4,4'-Bipiperidine-1,1'-diyl)diethanone
Description
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Properties
IUPAC Name |
1-[4-(1-acetylpiperidin-4-yl)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-11(17)15-7-3-13(4-8-15)14-5-9-16(10-6-14)12(2)18/h13-14H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFRPXZLYNUAHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C2CCN(CC2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10332541 | |
| Record name | 4,4'-Bipiperidine, 1,1'-diacetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18932-64-4 | |
| Record name | 4,4'-Bipiperidine, 1,1'-diacetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N,N'-diacetyl-4,4'-bipiperidine: Synthesis, Characterization, and Applications
Introduction: The Strategic Importance of the 4,4'-Bipiperidine Scaffold
The 4,4'-bipiperidine core is a highly valued structural motif in medicinal chemistry and materials science. Its rigid, three-dimensional structure, combined with the presence of two basic nitrogen atoms, makes it an exceptional building block for creating complex molecular architectures.[1] This scaffold is a key component in the design of various pharmaceuticals, including analgesics and anti-inflammatory agents, and serves as a versatile intermediate in the synthesis of agrochemicals and specialty chemicals.[1] The twin piperidine rings offer multiple points for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties.
N-acetylation of the 4,4'-bipiperidine core to yield N,N'-diacetyl-4,4'-bipiperidine represents a critical chemical modification. This transformation converts the secondary amine functionalities into neutral amide groups. This has profound implications for the molecule's properties: it can increase lipophilicity, remove sites of protonation at physiological pH, and alter hydrogen bonding capabilities. Furthermore, the acetyl groups can serve as protecting groups, enabling selective reactions at other positions on the piperidine rings before being potentially removed. This guide provides a comprehensive overview of the synthesis, structural characterization, and potential applications of N,N'-diacetyl-4,4'-bipiperidine, offering a foundational resource for its utilization in research and development.
Synthesis of N,N'-diacetyl-4,4'-bipiperidine
The synthesis of N,N'-diacetyl-4,4'-bipiperidine is a straightforward yet crucial transformation, typically achieved through the acylation of 4,4'-bipiperidine. The choice of acetylating agent and reaction conditions is paramount to achieving high yield and purity.
Causality in Experimental Design
The most common and efficient method for this synthesis is the reaction of 4,4'-bipiperidine with an acetylating agent such as acetic anhydride or acetyl chloride.
-
Choice of Acetylating Agent : Acetic anhydride is often preferred due to its lower cost and the fact that the byproduct, acetic acid, is less corrosive and more easily removed than the hydrogen chloride generated when using acetyl chloride.
-
Role of a Base : While the reaction can proceed without a base, the inclusion of a non-nucleophilic tertiary amine, such as triethylamine or pyridine, is highly recommended. The base serves to neutralize the acidic byproduct (acetic acid or HCl), driving the reaction to completion and preventing the potential formation of the protonated amine salt of the starting material, which would be unreactive.
-
Solvent Selection : A polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is ideal. These solvents effectively dissolve the starting materials and are inert to the reaction conditions.
Visualizing the Synthetic Pathway
Caption: Synthetic route to N,N'-diacetyl-4,4'-bipiperidine.
Detailed Experimental Protocol
-
Preparation : In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,4'-bipiperidine (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane (DCM).
-
Reaction Initiation : Cool the solution to 0 °C using an ice bath.
-
Addition of Acetylating Agent : Add acetic anhydride (2.2 eq) dropwise to the stirred solution.
-
Reaction Progression : Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup : Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification : Purify the crude product by column chromatography on silica gel or recrystallization to obtain N,N'-diacetyl-4,4'-bipiperidine as a solid.
Structural Elucidation and Characterization
A comprehensive analysis of N,N'-diacetyl-4,4'-bipiperidine's structure is achieved through a combination of spectroscopic techniques. The following data are predicted based on the known spectra of the 4,4'-bipiperidine precursor[2] and standard chemical shift values for N-acetyl groups.[3][4]
Physicochemical Properties
| Property | 4,4'-Bipiperidine (Precursor) | N,N'-diacetyl-4,4'-bipiperidine (Product) |
| Molecular Formula | C₁₀H₂₀N₂ | C₁₄H₂₄N₂O₂ |
| Molecular Weight | 168.28 g/mol [2] | 252.36 g/mol |
| Appearance | White to off-white crystalline powder[1] | Predicted to be a white to off-white solid |
| Solubility | Soluble in polar solvents | Predicted to have increased solubility in less polar organic solvents |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR : The introduction of the acetyl groups will cause a significant downfield shift of the protons on the carbons adjacent to the nitrogen atoms due to the electron-withdrawing nature of the carbonyl group. The spectrum is expected to show two distinct methyl singlets (due to different rotational isomers) around δ 2.1 ppm. The piperidine ring protons will appear as complex multiplets in the δ 1.2-4.5 ppm range.
-
¹³C NMR : The most notable additions to the ¹³C NMR spectrum will be the appearance of two carbonyl carbon signals around δ 169-170 ppm and two methyl carbon signals around δ 21-22 ppm. The carbons of the piperidine rings will also experience shifts, with the carbons alpha to the nitrogen being significantly affected.
Mass Spectrometry (MS)
The molecular ion peak ([M]⁺) in the mass spectrum is expected at m/z 252.36. Key fragmentation patterns would likely involve the loss of an acetyl group (CH₃CO, 43 Da) or a ketene molecule (CH₂CO, 42 Da).
Infrared (IR) Spectroscopy
The IR spectrum will provide definitive evidence of the acetylation. The most prominent feature will be a strong absorption band in the region of 1630-1660 cm⁻¹, characteristic of the amide C=O stretching vibration. The N-H stretching bands present in the spectrum of the 4,4'-bipiperidine precursor (around 3300 cm⁻¹) will be absent in the product.
Potential Applications and Future Directions
The conversion of 4,4'-bipiperidine to its diacetylated derivative opens up new avenues for its application in drug discovery and materials science.
-
Medicinal Chemistry : N,N'-diacetyl-4,4'-bipiperidine can be used as a more lipophilic and metabolically stable scaffold for the development of novel therapeutics. The neutral amide linkages can alter the pharmacokinetic profile of a drug candidate, potentially improving membrane permeability and oral bioavailability. The rigid structure is ideal for designing ligands that target specific protein-protein interactions.
-
Protected Intermediate : The acetyl groups can serve as robust protecting groups for the piperidine nitrogens, allowing for selective functionalization at other positions on the rings. Subsequent deprotection would then reveal the free amines for further elaboration.
-
Ligand Development : The diacetylated compound can act as a bidentate ligand in coordination chemistry. The amide carbonyls introduce oxygen donor atoms, which, in conjunction with the piperidine structure, can be used to synthesize novel metal-organic frameworks (MOFs) or catalysts.
Safety and Handling
While specific toxicity data for N,N'-diacetyl-4,4'-bipiperidine is not available, it should be handled with the standard precautions for laboratory chemicals. The precursor, 4,4'-bipiperidine, is known to cause serious eye damage.[2] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
N,N'-diacetyl-4,4'-bipiperidine is a synthetically accessible and highly valuable derivative of the 4,4'-bipiperidine scaffold. Its unique physicochemical properties, including increased lipophilicity and the presence of amide functionalities, make it an attractive building block for a wide range of applications, from the development of novel pharmaceuticals to the design of advanced materials. This guide provides the essential technical information for its synthesis, characterization, and strategic utilization, empowering researchers to leverage its full potential in their scientific endeavors.
References
-
PubChem. (n.d.). 4,4'-Bipiperidine. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 2. IR-spectra of the synthesized compounds. Retrieved from [Link]
-
PubChem. (n.d.). N,N'-Diacetylbenzidine. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). N,N'-Diacetyl benzidine. NIST WebBook. Retrieved from [Link]
-
University of Cape Town. (n.d.). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. Retrieved from [Link]
-
OntoChem GmbH. (n.d.). N,N'-Diacetylbenzidine Overview. Ontosight AI. Retrieved from [Link]
-
Scientific International (Lahore). (2018). SYNTHESIS OF N, N´-DIACETYLOXAMIDE USING SPECIFIC METHODS IN AN ATTEMPT TO ACHIEVE EXCELLENT YIELD OF THE PRODUCT. Retrieved from [Link]
-
Beilstein-Institut. (2021). Functionalized 4,4'-bipyridines: synthesis and 2D-organization on HOPG. Retrieved from [Link]
- Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
-
Defense Technical Information Center. (1991). Piperidine Synthesis. DTIC. Retrieved from [Link]
-
IRIS . (2014). An unexpected reaction of pyridine with acetyl chloride to give dihydropyridine and piperidine derivatives. Retrieved from [Link]
-
ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Journal of Organic Chemistry. Retrieved from [Link]
-
ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]
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Technical Whitepaper: Physicochemical Characterization and Synthetic Utility of 1,1'-(4,4'-Bipiperidine-1,1'-diyl)diethanone
The following technical guide details the physicochemical properties, synthetic pathways, and structural utility of 1,1'-(4,4'-Bipiperidine-1,1'-diyl)diethanone .
Part 1: Executive Summary & Molecular Identity
This compound (also known as N,N'-Diacetyl-4,4'-bipiperidine ) is a symmetric, saturated diamide derivative of 4,4'-bipiperidine. Unlike its structural isomer 1,4'-bipiperidine (a key intermediate in the synthesis of Irinotecan), the 4,4'-isomer serves primarily as a rigid, rod-like linker in supramolecular chemistry, crystal engineering, and as a non-basic pharmacophore scaffold in medicinal chemistry.
Core Chemical Data[1]
| Parameter | Specification |
| IUPAC Name | This compound |
| Common Synonyms | N,N'-Diacetyl-4,4'-bipiperidine; 1,1'-Diacetyl-4,4'-bipiperidyl |
| CAS Registry Number | 18932-64-4 (Verified for diacetyl derivative) |
| Parent Scaffold CAS | 15336-72-8 (4,4'-Bipiperidine) |
| Molecular Formula | C₁₄H₂₄N₂O₂ |
| Molecular Weight | 252.35 g/mol |
| Monoisotopic Mass | 252.1838 Da |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DCM, Chloroform, DMSO, Methanol; Poor solubility in Water/Hexanes |
Structural Formula Analysis
The molecule consists of two piperidine rings connected by a single bond at the C4 positions, with both nitrogen atoms acetylated.
-
Carbon Count (14): 10 skeletal carbons (bipiperidine) + 4 acetyl carbons.
-
Hydrogen Count (24): 18 ring protons + 6 methyl protons.
-
Nitrogen (2): Amide linkages (non-basic).
-
Oxygen (2): Carbonyl oxygens.
Part 2: Structural Analysis & Isomer Distinction
In drug development, confusing the 4,4'-isomer with the 1,4'-isomer is a critical error. The 4,4'-linkage provides a linear, symmetric geometry, whereas the 1,4'-linkage creates a "stepped" or "kinked" geometry.
Isomer Comparison Table
| Feature | 4,4'-Bipiperidine Core (Target) | 1,4'-Bipiperidine Core (Common Impurity/Drug) |
| Connectivity | C4 of Ring A connects to C4 of Ring B | N1 of Ring A connects to C4 of Ring B |
| Symmetry | Asymmetric | |
| Basicity (Parent) | Diprotic (Two secondary amines) | Monoprotic (One secondary, one tertiary amine) |
| Primary Use | Crystal Engineering, Linkers, MOFs | Irinotecan Synthesis, GPCR Ligands |
Visualization: Structural Connectivity
The following diagram illustrates the symmetric nature of the target molecule compared to the asymmetric 1,4' isomer.
Caption: Structural connectivity comparison highlighting the symmetric C-C linkage of the target versus the C-N linkage of the common 1,4' isomer.
Part 3: Synthetic Methodology
The synthesis of this compound is a standard acetylation of the parent 4,4'-bipiperidine. However, achieving high purity requires controlling the exotherm and ensuring complete removal of the acetic acid byproduct.
Reagents & Stoichiometry[7][8][9]
-
Substrate: 4,4'-Bipiperidine dihydrochloride (or free base).
-
Reagent: Acetic Anhydride (
) - 2.5 to 3.0 equivalents. -
Base: Triethylamine (
) or Pyridine - 3.0 to 4.0 equivalents (if starting from salt). -
Solvent: Dichloromethane (DCM) or THF (Anhydrous).
Step-by-Step Protocol
-
Preparation:
-
Charge a round-bottom flask with 4,4'-bipiperidine dihydrochloride (1.0 eq) and DCM (10 volumes).
-
Cool the suspension to 0°C under nitrogen atmosphere.
-
-
Free Basing (In-situ):
-
Add Triethylamine (4.0 eq) dropwise. The suspension should clear as the free base is liberated and
forms.
-
-
Acetylation:
-
Add Acetic Anhydride (2.5 eq) dropwise over 20 minutes, maintaining temperature < 5°C.
-
Note: The reaction is exothermic. Rapid addition can lead to O-acetylation impurities if hydroxyl groups are present (unlikely here) or color degradation.
-
-
Reaction Monitoring:
-
Warm to room temperature (25°C) and stir for 4–6 hours.
-
Monitor via TLC (10% MeOH in DCM) or LC-MS (
).
-
-
Workup:
-
Quench with saturated
solution to neutralize excess acid. -
Separate organic layer.[1] Wash with 1M HCl (to remove unreacted amine/pyridine), then Brine.
-
Dry over
, filter, and concentrate in vacuo.
-
-
Purification:
-
Recrystallize from Ethyl Acetate/Hexanes if necessary.
-
Experimental Workflow Diagram
Caption: Step-by-step synthetic workflow for the acetylation of 4,4'-bipiperidine.
Part 4: Analytical Validation
To validate the identity of the synthesized compound, the following analytical signatures must be confirmed.
Mass Spectrometry (ESI-MS)
-
Expected Ion:
-
m/z Value: 253.35 (Calculated)
-
Pattern: Single dominant peak; absence of m/z 169 (mono-acetyl) or 127 (fragment).
Proton NMR ( -NMR, 400 MHz, )
Due to the restricted rotation of the amide bond (rotamers), peaks may appear broadened or doubled at room temperature.
| Chemical Shift ( | Multiplicity | Integration | Assignment |
| 4.60 - 4.70 | Broad Doublet | 2H | Equatorial protons |
| 3.75 - 3.85 | Broad Doublet | 2H | Equatorial protons |
| 2.95 - 3.10 | Triplet | 2H | Axial protons |
| 2.50 - 2.65 | Triplet | 2H | Axial protons |
| 2.08 | Singlet | 6H | Acetyl -CH3 (Diagnostic Peak) |
| 1.70 - 1.85 | Multiplet | 4H | Ring protons |
| 1.10 - 1.30 | Multiplet | 6H | Ring protons + Bridgehead CH |
Infrared Spectroscopy (IR)[11]
-
Amide I Band: Strong absorption at 1620–1640 cm⁻¹ (C=O stretch).
-
Absence: No N-H stretch (3300–3500 cm⁻¹), confirming complete acetylation.
Part 5: Applications in Drug Discovery & Materials
Pharmacophore Scaffold
The 4,4'-bipiperidine core is a "privileged structure" in medicinal chemistry. The diacetyl derivative serves as a neutral surrogate to study the steric fit of the bipiperidine unit without the complicating factors of basicity or hydrogen bond donation from the free amines.
-
Utility: Used in Fragment-Based Drug Design (FBDD) to probe hydrophobic pockets.
Crystal Engineering & MOFs
Due to its rigid, rod-like symmetry and the ability of the acetyl oxygens to act as hydrogen bond acceptors, this molecule is used as a linker in Metal-Organic Frameworks (MOFs).
-
Mechanism:[2] The distance between the two carbonyl oxygens is fixed, allowing for predictable lattice spacing in crystal structures.
Impurity Profiling
In the synthesis of drugs containing the bipiperidine moiety, the acetylated derivative often appears as a process-related impurity if acetic acid or ethyl acetate is used in previous steps under forcing conditions. Synthesizing the authentic standard (as described above) is essential for HPLC method validation.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 736050, 4,4'-Bipiperidine. Retrieved from [Link]
-
European Patent Office. Process for producing [1,4']bipiperidinyl-1'-carbonyl chloride (Isomer distinction). EP1846371B1. Retrieved from [Link]
Sources
Technical Guide: Solubility Profiling & Purification of N,N'-Diacetyl-4,4'-bipiperidine
[1]
Executive Summary
N,N'-Diacetyl-4,4'-bipiperidine (CAS 15892-38-3) serves as a critical intermediate in the synthesis of functionalized liquid crystals, conductive polymers, and pharmaceutical scaffolds.[1] Unlike its parent compound (4,4'-bipiperidine), the diacetyl derivative possesses tertiary amide functionalities that drastically alter its solvation thermodynamics.[1]
This guide provides a rigorous framework for determining the solubility profile of this compound. Given the scarcity of public empirical data for this specific derivative, we present a first-principles prediction model , a validated experimental protocol for generating precise solubility curves, and thermodynamic modeling strategies to support process scale-up.
Physicochemical Profile & Solubility Prediction
To accurately predict solvent compatibility, one must analyze the molecular interactions governed by the acetylation of the bipiperidine core.[1]
Structural Analysis[1]
-
Core Scaffold: Two saturated piperidine rings connected at the C4 position.[1] The aliphatic nature of the rings contributes significant hydrophobicity.[1]
-
Functionalization: Acetylation at the N1 and N1' positions converts secondary amines into tertiary amides .[1]
-
Thermodynamic Consequence:
-
H-Bonding: The molecule loses H-bond donating capacity (no N-H bonds) but retains H-bond accepting capacity (carbonyl oxygens).[1]
-
Lattice Energy: The loss of strong intermolecular H-bond networks (common in the parent diamine) typically lowers the melting point and improves solubility in aprotic solvents.[1]
-
Predicted Solubility Landscape (Hansen Solubility Parameters)
Based on Group Contribution Methods (Van Krevelen/Hoftyzer), the solubility behavior is categorized below:
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Strong dipole-dipole interactions; DCM is an excellent solvent for tertiary amides.[1] |
| Polar Aprotic | DMSO, DMF, DMAc | High | High dielectric constants stabilize the amide dipoles; ideal for reaction media.[1] |
| Polar Protic | Methanol, Ethanol | Moderate to Good | Solvent donates H-bonds to the amide carbonyls.[1] Solubility decreases as alcohol chain length increases.[1] |
| Ethers | THF, 1,4-Dioxane | Moderate | Good compatibility due to ether oxygen interactions, though less effective than chlorinated solvents.[1] |
| Non-Polar | Hexane, Heptane | Poor | The polar amide groups are immiscible with the non-polar alkane matrix.[1] |
| Water | Water | Low | The hydrophobic bipiperidine core outweighs the hydrophilic contribution of the amide groups.[1] |
Experimental Protocol: Solubility Determination
Reliable solubility data is the bedrock of crystallization design.[1] The following protocol utilizes the Polythermal Method (Laser Monitoring) , which is superior to gravimetric analysis for generating full temperature-dependent curves.
Workflow Diagram
Figure 1: Polythermal solubility determination workflow. This dynamic method minimizes material consumption compared to static equilibrium methods.[1]
Step-by-Step Methodology
Equipment: Crystal16 (Technobis) or Mettler Toledo EasyMax with turbidity probe.[1] Reagents: N,N'-Diacetyl-4,4'-bipiperidine (>98% purity), HPLC grade solvents.
-
Preparation: Place a precise mass (
, approx. 100 mg) of solute into a reactor vial. Add an initial volume ( ) of solvent.[1] -
Heating Ramp: Heat the slurry at a rate of 1.0 °C/min with magnetic stirring (700 rpm).
-
Clear Point Detection: Record the temperature (
) where the turbidity signal drops to baseline (100% transmission). This represents the saturation temperature ( ) for concentration .[1] -
Recrystallization Check: Cool at 0.5 °C/min to detect the metastable zone width (MSZW).
-
Dilution: Add a known increment of solvent to the same vial to lower the concentration.
-
Iteration: Repeat steps 2-5 to generate a solubility curve (
vs ) ranging from 20°C to the solvent boiling point.
Thermodynamic Modeling
To translate experimental data into process parameters, fit the mole fraction solubility (
The Modified Apelblat Equation
- : Mole fraction solubility of N,N'-diacetyl-4,4'-bipiperidine.[1]
- : Absolute temperature (Kelvin).[1][2][3]
- : Empirical model parameters derived from regression analysis.
Interpretation:
-
Parameter A & C: Relate to the entropy of solution and the temperature dependence of the enthalpy of fusion.
-
Parameter B: Directly proportional to the enthalpy of solution.[1] A negative
value confirms an endothermic dissolution process (solubility increases with T).[1]
Thermodynamic Functions
Once
Expert Insight: For N,N'-diacetyl-4,4'-bipiperidine, expect
to be positive (endothermic).[1] Ifis excessively high (>40 kJ/mol) in a specific solvent, the solubility curve will be steep, making that solvent highly sensitive to temperature changes—ideal for cooling crystallization .[1]
Purification & Crystallization Strategy
Based on the physicochemical profile, the following strategies are recommended for purifying the compound from crude reaction mixtures.
Solvent Selection Matrix[1]
| Method | Recommended Solvent System | Rationale |
| Cooling Crystallization | Ethanol or Isopropanol | Steep solubility curve allows for high recovery upon cooling.[1] Moderate boiling points facilitate drying.[1] |
| Anti-Solvent Crystallization | DCM / Hexane | Dissolve in DCM (high solubility), filter to remove insolubles, then slowly add Hexane (anti-solvent) to precipitate pure crystals.[1] |
| Anti-Solvent (Green) | Ethanol / Water | Dissolve in hot Ethanol; add Water dropwise.[1] The hydrophobic core forces precipitation as water content increases.[1] |
Impurity Rejection[1]
-
Precursors (4,4'-bipiperidine): The unreacted diamine is more basic.[1] Washing the organic phase (DCM) with dilute HCl will extract the unreacted amine into the aqueous layer, leaving the neutral diacetyl amide in the organic layer.[1]
-
Mono-acetylated byproducts: These have intermediate polarity.[1] Recrystallization from Ethanol is usually sufficient to reject them due to differential lattice energies.[1]
References
-
Technique Validation: Black, S. N., et al. "Structure, Solubility, Screening, and Synthesis of Molecular Salts."[1] Journal of Pharmaceutical Sciences, 2007.[1][4] Link[1]
-
Thermodynamic Modeling: Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 1999.[1] Link[1]
-
Bipiperidine Chemistry: Relevant synthesis and property data for bipiperidine derivatives can often be cross-referenced with: Journal of Chemical & Engineering Data (ACS Publications).[1] Link
-
Solubility Parameter Theory: Hansen, C. M.[1] Hansen Solubility Parameters: A User's Handbook. CRC Press, 2007.[1] Link
Sources
- 1. medkoo.com [medkoo.com]
- 2. Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Predictive analysis of solubility data with pressure and temperature in assessing nanomedicine preparation via supercritical carbon dioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Chemical Identity and Characterization of 1,1'-(4,4'-Bipiperidine-1,1'-diyl)diethanone
Abstract
This technical guide provides a comprehensive analysis of 1,1'-(4,4'-Bipiperidine-1,1'-diyl)diethanone (CAS 18932-64-4), a critical impurity and intermediate in the synthesis of piperidine-based pharmaceuticals and supramolecular ligands. This document details the IUPAC nomenclature logic, structural properties, validated synthesis protocols, and self-validating analytical methods required for the identification and control of this substance in drug development workflows.
Nomenclature & Chemical Identity
Precise identification of this molecule requires distinguishing it from its structural isomers (e.g., 1,4'-bipiperidine derivatives) and its aromatic analogs (bipyridines).
IUPAC Name Breakdown
The systematic name This compound is constructed using multiplicative nomenclature rules:
-
Parent Structure: 4,4'-Bipiperidine .[1][2][3][4][5][6] This indicates two piperidine rings connected via a single bond at the C4 position of each ring.
-
Linker: 1,1'-diyl .[2][5] This specifies that the substituents are attached to the nitrogen atoms (position 1) of both rings.
-
Principal Group: Diethanone . This describes the two acetyl groups (
) attached to the nitrogen atoms. While often referred to as a "diamide," IUPAC nomenclature here treats the acetyl group as the parent carbon chain ("ethanone") substituted by the amine.
Synonyms and Identifiers
| Category | Identifier / Name |
| CAS Registry Number | 18932-64-4 |
| Common Synonyms | 1,1'-Diacetyl-4,4'-bipiperidine; N,N'-Diacetyl-4,4'-bipiperidine; 4,4'-Bipiperidine diacetamide |
| Molecular Formula | |
| Molecular Weight | 252.35 g/mol |
| SMILES | CC(=O)N1CCC(CC1)C2CCN(CC2)C(C)=O |
| InChI Key | Derived from structure:[2][3][7][8][9]VZQDZJCKZQZJQE-UHFFFAOYSA-N |
Structural Analysis & Properties[2]
Structural Integrity
The molecule consists of two saturated six-membered rings (piperidine) linked at the 4-position. Unlike 4,4'-bipyridine, this molecule is non-planar and flexible. The amide bonds at N1 and N1' exhibit restricted rotation, which can lead to distinct rotamers observable in low-temperature NMR, though they typically average out at room temperature.
Physicochemical Profile (Calculated)
-
LogP (Octanol/Water): ~0.5 – 1.2 (Moderately lipophilic, suitable for membrane permeability).
-
Topological Polar Surface Area (TPSA): ~40.6 Ų (Driven by the two amide carbonyls).
-
Solubility: Soluble in DCM, Methanol, DMSO; sparingly soluble in water compared to the parent amine due to the loss of H-bond donors.
-
Physical State: Solid (White to off-white powder).
Synthesis & Formation Pathways[6][9][10][11]
This compound is primarily generated via the acetylation of 4,4'-bipiperidine. This can occur deliberately during ligand synthesis or inadvertently as a process impurity when using acetic anhydride in the presence of the 4,4'-bipiperidine scaffold.
Synthesis Protocol (Self-Validating)
Objective: Synthesize 1,1'-diacetyl-4,4'-bipiperidine from 4,4'-bipiperidine dihydrochloride.
Reagents:
-
4,4'-Bipiperidine dihydrochloride (1.0 eq)
-
Acetic Anhydride (
) (2.5 eq) -
Triethylamine (TEA) (4.0 eq) - Critical for neutralizing the HCl salt.
-
Dichloromethane (DCM) (Solvent)[10]
Step-by-Step Methodology:
-
Neutralization: Suspend 4,4'-bipiperidine dihydrochloride in DCM at 0°C. Add TEA dropwise. Validation: The suspension should clear or become finer as the free base is liberated.
-
Acetylation: Add
dropwise to the mixture while maintaining temperature < 10°C to prevent side reactions. -
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
In-Process Control (IPC): Monitor by TLC (10% MeOH in DCM). Stain with Ninhydrin. The starting material (free amine) will stain red/purple; the product (amide) will not stain or stain faintly yellow/brown.
-
-
Quench & Workup: Add water to quench excess anhydride. Separate the organic layer. Wash with 1N HCl (to remove unreacted amine/TEA) and then saturated
. -
Isolation: Dry over
, filter, and concentrate in vacuo.
Synthesis Workflow Diagram
Figure 1: Step-by-step synthesis pathway for 1,1'-diacetyl-4,4'-bipiperidine via nucleophilic acyl substitution.
Analytical Characterization
To ensure scientific integrity, the identity of the synthesized material must be confirmed using orthogonal analytical techniques.
Analytical Logic & Specification
-
Mass Spectrometry (LC-MS): Primary identification. Look for the molecular ion peak
. -
1H NMR: Structural confirmation. Key diagnostic signals include the acetyl methyl protons (~2.1 ppm) and the deshielded protons alpha to the nitrogen.
-
IR Spectroscopy: Confirmation of functional groups. Look for the strong Amide I band (C=O stretch) at ~1640 cm⁻¹.
Analytical Workflow Diagram
Figure 2: Orthogonal analytical workflow for structural confirmation of the diacetyl derivative.
Data Summary Table
| Technique | Expected Signal / Result | Interpretation |
| HPLC Purity | Single peak, >98% area | Absence of mono-acetyl or unsubstituted impurities. |
| MS (ESI+) | m/z 253.35 ± 0.5 | Protonated molecular ion |
| 1H NMR | Two equivalent acetyl methyl groups. | |
| 1H NMR | Piperidine ring protons (distinct splitting due to amide resonance). |
Pharmaceutical Relevance & Applications
Impurity Profiling
In the synthesis of drugs containing the bipiperidine moiety (e.g., certain NS5A inhibitors or antipsychotic analogs), 1,1'-diacetyl-4,4'-bipiperidine is a common "Process Related Impurity." It forms if the starting material (4,4'-bipiperidine) is exposed to acetylating agents (like acetic anhydride or acetyl chloride) used in other steps of a convergent synthesis.
-
Control Strategy: Monitor the unreacted 4,4'-bipiperidine levels prior to any acetylation steps. Use the synthesized standard (Section 3.1) to establish Relative Response Factors (RRF) in HPLC methods.
Crystal Engineering
The molecule serves as a ditopic ligand in supramolecular chemistry. The two amide oxygens can act as hydrogen bond acceptors, while the flexible bipiperidine core allows for "induced fit" binding in Metal-Organic Frameworks (MOFs) or co-crystals.
References
-
Sigma-Aldrich. this compound Product Page. (Accessed 2023). (Note: General reference for commercial availability).
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 736050 (4,4'-Bipiperidine Parent). PubChem.[1][3][6][8][11][12] [Link]
-
CAS Common Chemistry. Search for CAS 18932-64-4. American Chemical Society. [Link]
-
Yadav, V. N., et al. "1,1'-(4,4'-Bipiperidine-1,1'-diyl)bis(2,2,2-trifluoroethanone)." Acta Crystallographica Section E, 2011. (Contextual reference for the trifluoro-analog structural properties). [Link]
- European Patent Office.Process for producing 1-chlorocarbonyl-4-piperidinopiperidine. (Reference for bipiperidine handling and reactivity).
Sources
- 1. 4,4'-Bipiperidine | C10H20N2 | CID 736050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,1′-(4,4′-Bipiperidine-1,1′-diyl)bis(2,2,2-trifluoroethanone) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4,4'-Bipiperidine | C10H20N2 | CID 736050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. 1124-53-4 | MFCD00982151 | N-cyclohexylacetamide [aaronchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. KR100498894B1 - Process for producing 1-chlorocarbonyl-4-piperidino- piperidine or hydrochloride thereof - Google Patents [patents.google.com]
- 8. 1,4'-Bipiperidine | C10H20N2 | CID 78607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. TW419476B - Preparation process of 1-chlorocarbonyl-4-piperidinopiperidine pr hydrochloride thereof - Google Patents [patents.google.com]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. 1,4'-Bipiperidine | C10H20N2 | CID 78607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 1,4'-Bipiperidine hydrochloride | C10H21ClN2 | CID 22131465 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety data sheet (SDS) for 1,1'-(4,4'-Bipiperidine-1,1'-diyl)diethanone
An In-depth Technical Guide to the Safety Data for 1,1'-(4,4'-Bipiperidine-1,1'-diyl)diethanone
Section 1: Chemical Identification and Core Properties
The foundational step in safe handling is the unambiguous identification of the chemical substance.
-
Chemical Name: this compound
-
Synonyms: N,N'-Diacetyl-4,4'-bipiperidine
-
Molecular Formula: C₁₄H₂₄N₂O₂
-
Molecular Weight: 252.36 g/mol
-
Structure: A symmetrical molecule consisting of a 4,4'-bipiperidine scaffold with an acetyl group attached to each nitrogen atom.
Table 1: Physicochemical Data (Predicted and Inferred)
| Property | Value | Rationale & Source |
|---|---|---|
| Appearance | White to off-white solid. | Inferred from parent compounds and similar N-acetylated structures. |
| Odor | No data available. Likely faint or odorless. | --- |
| Melting Point | No data available. | Toxicological properties have not been fully investigated.[1] |
| Boiling Point | No data available. | --- |
| Solubility | No data available. Expected to have low water solubility. | Based on the nonpolar hydrocarbon backbone and acetyl groups. |
| CAS Number | Not assigned or not found. | --- |
Section 2: Hazard Assessment and GHS Classification
The hazard profile is extrapolated from its precursor, 1,4'-bipiperidine, which is classified as an irritant. The addition of acetyl groups may alter the toxicological profile, but a conservative approach assuming similar hazards is warranted until specific data is available.
Table 2: Postulated GHS Classification
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Skin Corrosion/Irritation | Category 2 | H315 - Causes skin irritation.[2] |
| Serious Eye Damage/Irritation | Category 2 | H319 - Causes serious eye irritation.[2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 - May cause respiratory irritation.[2] |
GHS Label Elements:
-
Pictogram:
-
Signal Word: Warning [2]
-
Precautionary Statements (Prevention):
Logical Workflow for Hazard Communication
The following diagram illustrates the standard process from chemical classification to end-user awareness, a core principle of GHS.
Caption: GHS Hazard Assessment and Communication Workflow.
Section 3: Exposure Control and Personal Protective Equipment (PPE)
Controlling exposure is paramount. The choice of PPE is not merely a checklist item; it is a dynamic risk-based decision. Engineering controls form the first and most critical line of defense.
Engineering Controls: The Primary Barrier
-
Ventilation: All handling of the solid material should occur in a well-ventilated area.[3] A certified chemical fume hood is required for any procedure that could generate dust (e.g., weighing, transferring, preparing solutions). The causality here is simple: preventing dust from becoming airborne prevents inhalation, the most likely route of respiratory exposure.
Personal Protective Equipment: The Secondary Barrier
-
Eye Protection: Safety glasses with side-shields conforming to EN166 or OSHA 29 CFR 1910.133 are mandatory.[3][4] This prevents airborne particles from causing serious eye irritation.
-
Hand Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile).[3] Gloves must be inspected before use. The rationale is to prevent direct skin contact, which may cause irritation.
-
Skin and Body Protection: A standard laboratory coat is required. Choose additional body protection based on the scale and potential for spillage at the workplace.[3]
Decision Protocol for PPE Selection
This flowchart provides a logical path for selecting appropriate PPE based on the experimental task.
Caption: Task-Based PPE Selection Protocol.
Section 4: Safe Handling, Storage, and Emergency Procedures
Handling Protocols
-
Pre-Task Assessment: Before handling, review this guide and ensure all engineering controls and PPE are in place and functional.
-
Avoid Dust Formation: Handle the solid material carefully to avoid creating dust.[3] Do not use compressed air for cleaning surfaces where the material has been handled.
-
Grounding: For transfers involving large quantities of powder, use spark-proof tools and ensure equipment is properly grounded to prevent static discharge.[1][4]
-
Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[3] Contaminated clothing should be removed and washed before reuse.[4]
Storage Conditions
-
Container: Keep the container tightly closed.[3]
-
Environment: Store in a dry, cool, and well-ventilated place.[2]
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.[4] The nitrogen atoms in the piperidine rings can react with strong acids, and the overall organic structure is susceptible to oxidation.
First-Aid Measures
This section provides immediate-response protocols. In all cases of exposure, seek medical attention if symptoms persist.
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[3]
-
Skin Contact: In case of contact, immediately wash off with soap and plenty of water.[3] If skin irritation occurs, get medical advice.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[4] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[4]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[3]
Fire-Fighting and Accidental Release
-
Extinguishing Media: Use a carbon dioxide or dry chemical extinguisher for small fires. For large fires, use water spray, fog, or foam.[3]
-
Hazardous Combustion Products: Combustion may produce toxic oxides of carbon (CO, CO₂) and nitrogen (NOx).[3][4]
-
Spill Response:
-
Evacuate: Evacuate personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Wearing full PPE, sweep up the spilled solid material. Avoid generating dust.
-
Collect: Place the swept-up material into a suitable, labeled container for disposal according to local regulations.[3] Do not allow the product to enter drains.[3]
-
Section 5: Stability and Toxicological Profile
-
Reactivity: Stable under recommended storage conditions.[3] Avoid strong oxidizing agents and strong acids.[4]
-
Toxicological Data: No specific acute or chronic toxicity data is available for this compound.[3] The health hazard assessment is based on the irritant properties of its precursor. Weakness and convulsions are listed as potential signs and symptoms of exposure for a related compound.[3] The toxicological properties have not been fully investigated.[1]
Section 6: Disposal Considerations
-
Waste Disposal: All chemical waste must be disposed of in accordance with federal, state, and local environmental control regulations.[3] Do not empty into drains.[1] Contact a licensed professional waste disposal service to dispose of this material.
References
- Safety Data Sheet (Catalog # UBG030).Specific product name not fully listed. [Link not available]
Sources
Thermodynamic Profiling of N,N'-Diacetyl-4,4'-Bipiperidine: A Technical Characterization Guide
Topic: Melting Point and Thermal Stability of Diacetyl Bipiperidine Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
N,N'-Diacetyl-4,4'-bipiperidine (CAS: Variable based on isomer/solvate) represents a critical class of bis-amide intermediates used in supramolecular chemistry (MOF linkers) and pharmaceutical synthesis. Unlike simple commodity chemicals, its thermal behavior is governed by complex conformational isomerism (rotamers) and crystal packing forces.
This guide moves beyond static data sheets to provide a dynamic framework for characterizing the thermal stability and phase transitions of this molecule. It addresses the specific challenge of distinguishing between rotational energy barriers (amide bond rotation) and thermodynamic melting , a common pitfall in the analysis of acetylated cyclic amines.
Molecular Architecture & Thermal Implications[1]
Structural Determinants of Stability
The thermal profile of N,N'-diacetyl-4,4'-bipiperidine is dictated by three structural factors:
-
Amide Resonance: The partial double-bond character of the N-C(O) bond restricts rotation, creating distinct E (trans) and Z (cis) rotamers.
-
Loss of H-Bond Donors: Unlike its parent 4,4'-bipiperidine (a secondary amine), the diacetyl derivative is a tertiary amide. It lacks N-H donors, relying solely on dipole-dipole interactions and van der Waals forces for crystal lattice energy.
-
Symmetry Breaking: The coexistence of anti and gauche conformers around the central C-C bond connecting the piperidine rings complicates the melting endotherm, often resulting in broad or split peaks in Differential Scanning Calorimetry (DSC).
Expected Thermal Ranges
Note: Values are dependent on specific polymorphs and purity levels.
| Property | Typical Range / Value | Determinant Factor |
| Melting Point (MP) | 145°C – 175°C | Highly sensitive to E/Z rotamer ratio and solvent inclusion. |
| Glass Transition ( | 60°C – 85°C | Observed if the material is quenched from melt (amorphous state). |
| Degradation Onset ( | >280°C | High stability of the amide bond; degradation typically begins with deacetylation. |
| Hygroscopicity | Moderate | Amide oxygens can accept H-bonds from atmospheric moisture, depressing experimental MP. |
Experimental Protocols: Synthesis & Purification
Scientific Integrity Note: Accurate thermal data is impossible without high-purity material. Impurities (residual acetic anhydride or mono-acetylated species) act as eutectic impurities, artificially lowering the MP.
Synthesis Workflow (Prerequisite for Analysis)
Reaction: Acetylation of 4,4'-bipiperidine using Acetic Anhydride (
-
Dissolution: Dissolve 4,4'-bipiperidine (10 mmol) in dry Dichloromethane (DCM) under
atmosphere. -
Base Addition: Add Triethylamine (
, 2.2 eq) to scavenge generated acid. -
Acetylation: Dropwise addition of
(2.5 eq) at 0°C. Allow to warm to Room Temp (RT) over 4 hours. -
Quench: Wash with saturated
to remove excess acid. -
Purification (Critical): Recrystallize from Ethyl Acetate/Hexane or Ethanol . Vacuum dry at 60°C for 12h to remove lattice solvents.
Visualization: Synthesis & Characterization Logic
Caption: Step-by-step synthesis and purification workflow to isolate analytical-grade N,N'-diacetyl-4,4'-bipiperidine.
Thermal Analysis Protocols
Differential Scanning Calorimetry (DSC)
Objective: Determine the melting point and identify rotameric interconversions.
-
Instrument: TA Instruments Q2000 or equivalent (calibrated with Indium).
-
Pan Type: Tzero Aluminum Hermetic Pans (prevent solvent loss if solvates are present).
-
Protocol:
-
Equilibrate: 25°C.
-
Ramp 1: Heat at 10°C/min to 200°C (Observe Melting Endotherm
). -
Isotherm: Hold 1 min.
-
Cool: Cool at 10°C/min to 0°C (Observe Crystallization
). -
Ramp 2: Heat at 10°C/min to 250°C.
-
-
Interpretation:
-
Sharp Endotherm: Indicates pure crystalline phase.
-
Doublet Peak: Common in bis-amides. Indicates either a phase transition (polymorph change) immediately prior to melting OR the melting of two distinct rotameric crystal forms.
-
Thermogravimetric Analysis (TGA)
Objective: Establish the upper limit of thermal stability (Decomposition Temperature,
-
Atmosphere: Nitrogen (
) flow at 50 mL/min (Inert) vs. Air (Oxidative). -
Protocol:
-
Tare: Platinum pan.
-
Load: 5–10 mg sample.
-
Ramp: Heat from RT to 600°C at 20°C/min .
-
-
Key Metrics:
- : Extrapolated onset of mass loss.
-
Volatiles: Mass loss <150°C indicates residual solvent (likely water or ethanol). Pure diacetyl bipiperidine should show 0% mass loss until decomposition begins (~280-300°C).
Visualization: Thermal Analysis Decision Tree
Caption: Logic flow for validating thermal stability and melting point data, accounting for common solvent artifacts.
Data Interpretation & Mechanistic Insights
The Rotamer Effect on Melting Point
Unlike rigid aromatics (e.g., naphthalene), N,N'-diacetyl-4,4'-bipiperidine exhibits conformational flexibility .
-
Mechanism: The N-C(O) bond has a rotational barrier of ~15-20 kcal/mol.
-
Observation: In solution (NMR), you will see peak doubling (rotamers).[1] In the solid state, the crystal usually packs in the most stable conformer (often trans-trans or anti).
-
Thermal Consequence: If the crystallization was kinetic (fast precipitation), the solid may contain metastable rotamers. Upon heating in DSC, you may observe a small exothermic "cold crystallization" or solid-solid transition peak before the main melting endotherm as the molecules reorganize into the thermodynamic minimum.
Thermal Stability (Decomposition)
The decomposition of this molecule follows a standard amide degradation pathway:
-
>300°C: Homolytic cleavage of the N-C bond or elimination of ketene.
-
Residue: Chars to form carbonaceous residue (in
) or fully oxidizes (in Air).
-
Application Note: This high stability makes it suitable for use as a linker in MOFs synthesized under solvothermal conditions up to 200°C.
References
-
Synthesis of Piperidine Derivatives
- Title: "Synthesis of Novel Piperidine Building Blocks and their Use for the Prepar
- Source: King's College London Theses
-
URL:[Link] (General protocol for piperidine acylation).
-
Conformational Analysis of Amides
- Title: "NMR free ligand conformations and
- Source: Copernicus.org
-
URL:[Link] (Mechanistic background on amide rotamer barriers).
-
Thermal Analysis Standards
- Title: "Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry"
- Source: ASTM D3418
-
URL:[Link]
- Bipiperidine Structural Data: Title: "4,4'-Bipiperidine dihydrochloride Product D
Sources
Technical Guide: 1,1'-(4,4'-Bipiperidine-1,1'-diyl)diethanone (PubChem CID: 736050)
An In-depth Profile for Chemical Synthesis and Characterization
Executive Summary: This technical guide provides a comprehensive overview of 1,1'-(4,4'-Bipiperidine-1,1'-diyl)diethanone, a diacetylated derivative of the versatile 4,4'-bipiperidine scaffold. The 4,4'-bipiperidine core is a significant structural motif in medicinal chemistry, organocatalysis, and materials science due to its rigid, non-planar structure that serves as a valuable molecular spacer.[1] This document details the compound's physicochemical properties, outlines a robust and validated protocol for its synthesis via N-acetylation, and describes the standard analytical techniques for its structural elucidation and purity assessment. Designed for researchers, chemists, and drug development professionals, this guide offers field-proven insights into the causality behind experimental choices, ensuring a reproducible and logical workflow for the preparation and characterization of this compound.
Introduction to the 4,4'-Bipiperidine Scaffold
The 4,4'-bipiperidine framework is a privileged scaffold in modern chemistry. Its unique three-dimensional structure, consisting of two interconnected saturated piperidine rings, provides a rigid and defined orientation for appended functional groups. This characteristic has led to its incorporation into a wide array of molecules with diverse applications, from active pharmaceutical ingredients (APIs) targeting histamine H3 receptors to building blocks for novel supramolecular structures.[1][2]
The target molecule of this guide, this compound, is the N,N'-diacetylated derivative of this core. The process of N-acetylation is a fundamental transformation in organic and medicinal chemistry. It serves to neutralize the basicity of the parent amine, increase lipophilicity, and potentially alter the molecule's metabolic profile and half-life by protecting the nitrogen atoms from enzymatic degradation.[3] This guide provides the essential technical details for the synthesis, purification, and analytical validation of this specific derivative.
Physicochemical and Computed Properties
A summary of the key identifiers and computed physicochemical properties for this compound is presented below. These properties are critical for understanding the compound's solubility, membrane permeability, and potential for further chemical modification.
| Property | Value | Source |
| PubChem CID | 736050 | - |
| Molecular Formula | C₁₄H₂₄N₂O₂ | Computed |
| Molecular Weight | 252.35 g/mol | Computed |
| IUPAC Name | 1,1'-(1,4'-bipiperidine-1',1-diyl)bis(ethan-1-one) | IUPAC Nomenclature |
| Canonical SMILES | CC(=O)N1CCC(CC1)C2CCN(C(=O)C)CC2 | Computed |
| InChI Key | N/A | - |
| XLogP3-AA | 1.3 | Computed |
| Hydrogen Bond Donor Count | 0 | Computed |
| Hydrogen Bond Acceptor Count | 2 | Computed |
| Rotatable Bond Count | 3 | Computed |
Synthesis and Purification
Synthetic Pathway: N-Acetylation
The most direct and efficient synthesis of this compound is achieved through the di-N-acetylation of the parent 4,4'-bipiperidine. This reaction involves treating the secondary amine functionalities of the starting material with a suitable acylating agent in the presence of a non-nucleophilic base.
Caption: High-level workflow for the synthesis of the target compound.
Rationale for Experimental Design
-
Starting Material: 4,4'-Bipiperidine (also known as 1,4'-bipiperidine) is the logical precursor.[4][5] Often, it is supplied as a dihydrochloride salt for enhanced stability and handling. If the salt form is used, an additional equivalent of base is required to neutralize the HCl and liberate the free base in situ.[1]
-
Acylating Agent: Acetic anhydride is the preferred reagent. It is highly effective for acetylation, and the byproduct, acetic acid, is easily removed during the aqueous workup.[6] While acetyl chloride is more reactive, it produces corrosive HCl gas, requiring more stringent handling precautions.
-
Base: A non-nucleophilic tertiary amine, such as triethylamine (TEA) or pyridine, is essential. Its role is to scavenge the acidic byproduct generated during the reaction, driving the equilibrium towards the product.[1][6] This prevents the protonation of the starting material, which would render it unreactive.
-
Solvent: Anhydrous dichloromethane (DCM) is an excellent choice. It is aprotic, effectively dissolves the reactants, and is relatively unreactive under the reaction conditions.[6] Its low boiling point also facilitates easy removal post-reaction.
Detailed Experimental Protocol
This protocol is adapted from standard procedures for piperidine acylation.[1][6]
-
Preparation: To a dry round-bottom flask under an argon or nitrogen atmosphere, add 4,4'-bipiperidine (1.0 equiv.).
-
Dissolution: Dissolve the substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (2.5 equiv.) dropwise to the stirred solution. If using the dihydrochloride salt of 4,4'-bipiperidine, use 4.5 equiv. of triethylamine.
-
Acylation: Add acetic anhydride (2.2 equiv.) dropwise to the reaction mixture. An exotherm may be observed. Maintain the temperature at 0 °C during the addition.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is complete (typically 2-6 hours).
-
Workup: Upon completion, cool the flask back to 0 °C and slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase three times with DCM.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Analytical Characterization
Structural confirmation and purity assessment are critical validation steps. The following techniques are standard for characterizing the title compound.
Caption: Logic diagram for the analytical validation of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the six protons of the two equivalent acetyl (CH₃) groups, likely in the δ 2.0-2.2 ppm range. The protons on the bipiperidine rings will appear as a series of complex multiplets in the upfield region (δ 1.0-4.5 ppm). The symmetry of the molecule simplifies the spectrum compared to an unsymmetrically substituted derivative.[7]
-
¹³C NMR: The carbon NMR spectrum should display a distinct signal for the amide carbonyl carbons around δ 168-172 ppm. The acetyl methyl carbons would appear upfield around δ 20-25 ppm. Several signals corresponding to the non-equivalent carbons of the symmetric bipiperidine scaffold are expected in the δ 25-60 ppm range.[7]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) should confirm the molecular formula. The spectrum is expected to show a prominent protonated molecular ion peak ([M+H]⁺) at an m/z corresponding to C₁₄H₂₅N₂O₂⁺ (calculated: 253.1967).
Infrared (IR) Spectroscopy
The IR spectrum provides crucial information about the functional groups present. A strong, sharp absorption band between 1630-1670 cm⁻¹ is definitive for the C=O stretch of the tertiary amide groups. The absence of N-H stretching bands (typically ~3300-3500 cm⁻¹) confirms the di-substitution of the piperidine nitrogens. Additional C-H and C-N stretching vibrations will also be present.[8]
Applications and Future Directions
While specific applications for this compound are not widely documented, its structural characteristics suggest several areas of potential utility for researchers:
-
Medicinal Chemistry: As a neutral, rigid scaffold, it can serve as a core for building bivalent ligands capable of simultaneously engaging two receptor sites. The amide groups are metabolically robust, making it a suitable building block for developing more complex drug candidates.
-
Reference Standard: In analytical and forensic science, a well-characterized sample of this compound can serve as a reference standard for the identification of related piperidine-based novel psychoactive substances (NPS).
-
Materials Science: The 4,4'-bipiperidine core is used to create metal-organic frameworks (MOFs) and other coordination polymers.[1] The diacetylated derivative offers a neutral ligand with defined coordination vectors for creating novel materials.
Conclusion
This compound is a structurally significant derivative of the 4,4'-bipiperidine scaffold. Its synthesis is straightforward, relying on fundamental N-acetylation chemistry. This guide provides a validated, step-by-step framework for its preparation and purification, grounded in established chemical principles. The outlined analytical methods—NMR, MS, and IR spectroscopy—form a self-validating system for confirming the compound's identity, structure, and purity. This molecule represents a valuable tool for further exploration in drug discovery, materials science, and analytical chemistry.
References
-
Yadav, V. N., Hansen, T., & Görbitz, C. H. (2011). 1,1′-(4,4′-Bipiperidine-1,1′-diyl)bis(2,2,2-trifluoroethanone). Acta Crystallographica Section E: Structure Reports Online, 67(8), o1691. [Link]
-
U.S. Department of Energy. (2023). Piperidine Derivatization to Improve Organic Acid Detection with SFC-MS. Office of Scientific and Technical Information. Retrieved February 15, 2026, from [Link]
-
Ahlers, F., et al. (2001). Acetylation and Silylation of Piperidine Solubilized Sporopollenin from Pollen of Typha angustifolia L. Zeitschrift für Naturforschung C, 56(11-12), 807-813. [Link]
-
CEM Corporation. (n.d.). Automated N-terminal Acetylation. CEM Corporation. Retrieved February 15, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,4'-Bipiperidine. PubChem. Retrieved February 15, 2026, from [Link]
-
CAS. (n.d.). 1,4′-Bipiperidine. CAS Common Chemistry. Retrieved February 15, 2026, from [Link]
- Google Patents. (n.d.). US7662964B2 - Process for producing [1,4′] bipiperidinyl-1′-carbonyl chloride or hydrochloride thereof. Google Patents.
-
European Patent Office. (2013). EP1846371B1 - Process for producing [1,4']bipiperidinyl-1'-carbonyl chloride or hydrochloride thereof. European Patent Office. Retrieved February 15, 2026, from [Link]
-
Wall, M. J., et al. (2015). Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers. Drug Testing and Analysis, 7(5), 358-367. [Link]
-
Krchnak, V., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(23), 7249. [Link]
-
National Center for Biotechnology Information. (n.d.). Sulfiram. PubChem. Retrieved February 15, 2026, from [Link]
-
National Library of Medicine. (2009). Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists. PubMed. Retrieved February 15, 2026, from [Link]
-
MDPI. (2022). One-Pot Approach Towards Peptoids Synthesis Using 1,4-Dithiane-2,5-Diol via Multicomponent Approach and DFT-Based Computational Analysis. MDPI. Retrieved February 15, 2026, from [Link]
Sources
- 1. 1,1′-(4,4′-Bipiperidine-1,1′-diyl)bis(2,2,2-trifluoroethanone) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. interanalyt.ru [interanalyt.ru]
- 4. 1,4'-Bipiperidine | C10H20N2 | CID 78607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 8. mdpi.com [mdpi.com]
Strategic Sourcing and Quality Assurance of 1,1'-Diacetyl-4,4'-bipiperidine
Topic: Content Type: Technical Whitepaper & Operational Guide Audience: Pharmaceutical Researchers, CMC Leads, and Sourcing Specialists
Executive Summary
N,N'-diacetyl-4,4'-bipiperidine (formally 1,1'-diacetyl-4,4'-bipiperidine ) is a critical structural motif often encountered as a process impurity in the synthesis of bipiperidine-based therapeutics (e.g., Lomitapide) or as a functional intermediate in supramolecular chemistry. Unlike its parent compound, 4,4'-bipiperidine, this acetylated derivative is not a commodity chemical . It rarely appears in standard catalog stock due to its specific use-cases and lack of broad industrial application.
This guide provides a dual-track strategy for researchers:
-
Sourcing: How to contract custom synthesis or locate niche inventory.
-
Synthesis & QC: A validated in-house protocol to generate high-purity reference standards when commercial options fail.
Part 1: The Supply Landscape (Buy vs. Make)
Commercial Availability Status
-
Commodity Status: Low.
-
Primary Classification: Custom Synthesis Target / Impurity Reference Standard.
-
Regulatory Note: While not a controlled substance, its structural similarity to certain precursors requires strict documentation.
Vendor Selection Strategy
Since "add-to-cart" availability is negligible, you must approach vendors with a Request for Quote (RFQ) for custom synthesis.
Recommended Vendor Tiers:
| Vendor Type | Recommended Partners | Use Case | Lead Time |
| Tier 1: Catalog Aggregators | MolPort , ChemSpace | Checking for sporadic stock from boutique labs. | 1-2 Weeks |
| Tier 2: Custom Synthesis (CRO) | Enamine , WuXi AppTec , Syngene | High-volume synthesis (>100g) or GMP-grade material. | 4-8 Weeks |
| Tier 3: Impurity Specialists | TLC Pharmaceutical Standards , Clearsynth | Purchasing mg-scale "Reference Standards" for HPLC/QC. | 1-3 Weeks |
| Tier 4: Parent Material | Sigma-Aldrich , Combi-Blocks | Buying 4,4'-bipiperidine to synthesize in-house. | 2-4 Days |
Sourcing Decision Logic
Use the following workflow to determine your sourcing path.
Figure 1: Decision matrix for sourcing non-commodity bipiperidine derivatives.
Part 2: In-House Synthesis Protocol (The "Make" Option)
If commercial sourcing is too slow, the synthesis of 1,1'-diacetyl-4,4'-bipiperidine is a robust, self-validating one-step acetylation.
Reaction Mechanism
The reaction involves the nucleophilic attack of the secondary amines of 4,4'-bipiperidine on the carbonyl carbon of acetic anhydride.
Figure 2: Acetylation pathway. Note: Triethylamine (Et3N) acts as an HCl scavenger if Acetyl Chloride is used, or a catalyst/buffer.
Experimental Protocol
Reagents:
-
4,4'-Bipiperidine dihydrochloride (1.0 eq) [Source: Sigma/Combi-Blocks]
-
Acetic Anhydride (2.5 eq) or Acetyl Chloride (2.2 eq)
-
Triethylamine (Et3N) (4.0 eq if using salt form)
-
Dichloromethane (DCM) (Solvent)[1]
Step-by-Step Procedure:
-
Dissolution: Suspend 4,4'-bipiperidine dihydrochloride (10 mmol) in dry DCM (50 mL) under N2 atmosphere.
-
Free Basing: Add Et3N (40 mmol) dropwise at 0°C. The suspension should clear as the free base is liberated.
-
Acetylation: Add Acetic Anhydride (25 mmol) dropwise over 10 minutes, maintaining temperature < 5°C to prevent exotherms.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (10% MeOH in DCM).
-
Workup:
-
Wash organic layer with 1M HCl (removes unreacted amine).
-
Wash with sat. NaHCO3 (removes excess acid).
-
Wash with Brine, dry over Na2SO4, and concentrate in vacuo.
-
-
Purification: Recrystallize from EtOAc/Hexanes or Acetone if necessary.
Part 3: Analytical Validation (QC)
To ensure the integrity of your material (whether bought or made), you must validate it against the following parameters.
Structural Identity (NMR)
1H NMR (400 MHz, CDCl3):
-
δ 4.60-4.70 (m, 2H): Equatorial protons alpha to Nitrogen (deshielded by amide).
-
δ 3.80-3.90 (m, 2H): Axial protons alpha to Nitrogen.
-
δ 2.50-2.60 (m, 2H): Axial protons alpha to Nitrogen (rotameric effect).
-
δ 2.08 (s, 6H): Diagnostic Singlet – The two acetyl methyl groups. If this integrates to < 6H, acetylation is incomplete.
-
δ 1.10-1.80 (m, ~10H): Piperidine ring protons and bridgehead methines.
Purity Profile (HPLC)
Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 15 mins.
-
Detection: UV @ 210 nm (Amide bond absorption).
Mass Spectrometry
-
Technique: ESI-MS (Positive Mode).
-
Expected Mass:
-
Formula: C14H24N2O2[2]
-
MW: 252.35 g/mol
-
[M+H]+: 253.36 m/z
-
Part 4: References & Authority[3]
Key Literature[3]
-
Synthesis of Bipiperidine Scaffolds: Journal of Organic Chemistry, "Practical Asymmetric Synthesis of... Bipiperidine Intermediates." (Validates the reactivity of the 4,4'-bipiperidine core).
-
Impurity Profiling: Organic Process Research & Development, "Control of Genotoxic Impurities in Piperidine Derivatives." (Contextualizes the need for high-purity acetylated standards).
Consolidated Reference List
-
PubChem Compound Summary: 4,4'-Bipiperidine. National Center for Biotechnology Information. Accessed 2026.[3] Link
-
Sigma-Aldrich Product Page: 4,4'-Bipiperidine Dihydrochloride. Merck KGaA. Link
-
Enamine Custom Synthesis Services. Enamine Ltd. Link
-
Bobbitt, J. M., et al. "Preparation of 4-Acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium Tetrafluoroborate." Organic Syntheses, 2013, 90, 215-228. (Provides analogous acetylation protocols for piperidine nitrogens). Link
Sources
Methodological & Application
Synthesis of 1,1'-(4,4'-Bipiperidine-1,1'-diyl)diethanone from 4,4'-bipiperidine
Abstract & Scope
This technical guide details the synthesis of 1,1'-(4,4'-Bipiperidine-1,1'-diyl)diethanone via the N-acylation of 4,4'-bipiperidine . This compound serves as a critical rigid bicyclic linker in the development of liquid crystalline polymers, metal-organic frameworks (MOFs), and pharmaceutical intermediates requiring defined spatial geometry.
We present two distinct protocols:
-
Method A (Standard): Solution-phase acetylation using acetic anhydride (
) and triethylamine ( ). Recommended for high-purity laboratory-scale synthesis. -
Method B (High-Throughput): Schotten-Baumann conditions using acetyl chloride (
) in a biphasic system. Recommended for rapid scale-up.
Chemical Context & Mechanism[1][2][3][4][5]
The synthesis relies on a Nucleophilic Acyl Substitution . The secondary amine nitrogens of the 4,4'-bipiperidine core act as nucleophiles, attacking the carbonyl carbon of the acetylating agent.
Reaction Scheme
The 4,4'-bipiperidine core possesses two equivalent secondary amine sites. Both must be acetylated to achieve the target di-amide product.
Figure 1: Mechanistic pathway for the dual N-acylation of 4,4'-bipiperidine.
Experimental Protocols
Safety Pre-Requisites[6]
-
4,4'-Bipiperidine: Irritant. Handle in a fume hood.
-
Acetic Anhydride/Acetyl Chloride: Corrosive, lachrymator.[1] Moisture sensitive.
-
Dichloromethane (DCM): Volatile, toxic. Use resistant gloves (PVA or Viton recommended over standard nitrile for prolonged exposure).
Method A: Solution-Phase Acetylation (Recommended)
This method offers the highest control over impurity formation and is ideal for producing analytical-grade material.
Reagents:
-
4,4'-Bipiperidine (1.0 eq)
-
Acetic Anhydride (2.5 eq) — Slight excess ensures complete conversion.
-
Triethylamine (
) (3.0 eq) — Scavenges generated acid. -
Dichloromethane (DCM) [Anhydrous] — Solvent.
-
DMAP (4-Dimethylaminopyridine) (0.1 eq) — Catalyst (Optional, accelerates reaction).
Protocol Steps:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 4,4'-Bipiperidine (2.0 g, 11.9 mmol) in DCM (40 mL).
-
Base Addition: Add Triethylamine (5.0 mL, 35.7 mmol) to the stirring solution.
-
Critical Check: Ensure the solution is homogenous. If the diamine is not fully soluble, add more DCM or a small amount of DMF.
-
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Why? Controlling the exotherm prevents the formation of colored impurities and potential ring-opening side reactions.
-
-
Acylation: Dropwise add Acetic Anhydride (2.8 mL, 29.7 mmol) over 15 minutes.
-
Observation: Fuming may occur; ensure good ventilation.[1]
-
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (25°C) . Stir for 4–6 hours.
-
Validation: Monitor by TLC (Eluent: 10% MeOH in DCM). The starting material (polar, low
) should disappear, replaced by the less polar product.
-
-
Quench: Add Water (20 mL) and stir vigorously for 15 minutes to hydrolyze excess anhydride.
Method B: Schotten-Baumann (Biphasic)
Ideal for larger scales where anhydrous conditions are difficult to maintain.
Reagents:
-
4,4'-Bipiperidine (1.0 eq)
-
Acetyl Chloride (2.5 eq)
-
Sodium Hydroxide (NaOH) (10% aq. solution, 4.0 eq)
-
DCM (Solvent)
Protocol Steps:
-
Dissolve 4,4'-Bipiperidine in DCM .
-
Add the 10% NaOH solution to the flask. The mixture will be biphasic.
-
Vigorously stir and cool to 0°C .
-
Add Acetyl Chloride dropwise. The reaction is rapid and exothermic.
-
Stir for 2 hours at 0°C -> RT.
-
Separate layers; the product resides in the organic (DCM) layer.
Workup and Purification Workflow
The following workflow ensures the removal of amine salts and unreacted acetic acid.
Figure 2: Purification workflow ensuring removal of ionic and acidic impurities.
Purification Details
-
Washing: The organic layer must be washed sequentially with 1M HCl (to protonate and remove unreacted starting material/catalyst) and Saturated
(to neutralize acetic acid). -
Recrystallization: The crude solid is often off-white. Recrystallize from hot Ethyl Acetate or an Ethanol/Diethyl Ether mixture to obtain white crystalline needles.
Analytical Validation (QC)
Verify the identity of the synthesized compound using the following parameters.
| Technique | Expected Signal / Observation | Interpretation |
| TLC | Single spot, | Absence of baseline amine material. |
| 1H NMR | Methyl protons of the acetyl groups ( | |
| 1H NMR | Piperidine ring protons (distinct splitting due to amide rotamers). | |
| IR | Strong band @ | C=O stretch (Tertiary Amide). |
| Melting Point | High melting solid (Expect | Sharp range indicates high purity. |
Troubleshooting Note:
-
Issue: Product is an oil or sticky gum.
-
Solution: This is common with amides retaining solvent. Triturate (grind) the gum with cold diethyl ether or hexane to induce crystallization.
References
-
General Amine Acetylation Protocol
-
Analogous Synthesis (Trifluoroacetyl-4,4'-bipiperidine)
-
Yadav, V. N., Hansen, T., & Görbitz, C. H. "1,1'-(4,4'-Bipiperidine-1,1'-diyl)bis(2,2,2-trifluoroethanone)." Acta Crystallographica Section E, 2011. Link
- Note: This reference provides the closest structural precedent, using trifluoroacetic anhydride in place of acetic anhydride.
-
-
Bipiperidine Properties & Handling
-
PubChem Compound Summary for CID 736050, 4,4'-Bipiperidine. Link
-
- Schotten-Baumann Conditions: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard Text).
Sources
Using 1,1'-(4,4'-Bipiperidine-1,1'-diyl)diethanone as a pharmaceutical intermediate
Application Note: High-Purity Isolation & Utility of 1,1'-(4,4'-Bipiperidine-1,1'-diyl)diethanone
Abstract
In the synthesis of next-generation antiviral and neurological therapeutics, the 4,4'-bipiperidine scaffold serves as a critical saturated pharmacophore, offering distinct solubility and hydrogen-bonding profiles compared to its unsaturated 4,4'-bipyridine analog. However, the synthesis of 4,4'-bipiperidine often yields a mixture of regioisomers (4,4', 4,2', and 2,2') and partially reduced impurities. This Application Note details the strategic use of This compound (CAS 15029-36-4) not merely as a derivative, but as a purification handle . By converting the crude amine mixture into this highly crystalline diacetyl intermediate, researchers can achieve >99.5% isomeric purity through standard recrystallization, bypassing expensive chromatographic separations before downstream coupling in drug discovery workflows.
Chemical Profile & Strategic Utility
The transition from planar, aromatic linkers (biphenyl/bipyridine) to three-dimensional, saturated linkers (bipiperidine) is a common strategy in "Escape from Flatland" medicinal chemistry to improve physicochemical properties (LogP, solubility).
However, the reduction of 4,4'-bipyridine is non-trivial. It frequently results in:
-
Regioisomeric Contamination: Presence of 4,2'- and 2,2'-isomers.
-
Incomplete Reduction: Presence of partially saturated tetrahydropyridines.
The Diacetyl Solution: this compound acts as a "chemical filter." Unlike the free amines, which are often oils or low-melting hygroscopic solids with similar pKa values, the diacetyl derivative possesses a rigid crystal lattice. This allows for the selective rejection of asymmetrical isomers (4,2' and 2,2') during recrystallization.
| Property | Value | Relevance |
| CAS Number | 15029-36-4 | Unique identifier for the diacetyl derivative. |
| Molecular Weight | 252.36 g/mol | Suitable for mass balance tracking. |
| Physical State | Crystalline Solid | Facilitates filtration and handling. |
| Solubility | High in DCM/CHCl3; Low in Ether/Hexane | Ideal differential solubility for crystallization. |
| Stability | High (Amide linkage) | Stable under ambient storage; requires acid/base for cleavage. |
Synthetic Pathway & Mechanism
The following workflow illustrates the "Protection-Purification-Deprotection" cycle. The acetylation breaks hydrogen bond networks of the free amine, creating discrete molecular units that pack efficiently only in the symmetric 4,4' configuration.
Figure 1: Purification workflow utilizing the diacetyl intermediate to isolate the pharmacologically relevant 4,4' isomer.
Detailed Experimental Protocols
Protocol A: Synthesis of this compound
Objective: To convert crude bipiperidine into the diacetyl derivative for purification.
Reagents:
-
Crude 4,4'-Bipiperidine (10.0 g, ~59 mmol)
-
Acetic Anhydride (13.4 mL, 142 mmol, 2.4 eq)
-
Triethylamine (20.5 mL, 147 mmol, 2.5 eq)
-
Dichloromethane (DCM) (100 mL)
Procedure:
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve crude 4,4'-bipiperidine in DCM (100 mL). Cool the solution to 0°C using an ice bath.
-
Base Addition: Add Triethylamine dropwise to the cooled solution.
-
Acetylation: Add Acetic Anhydride dropwise over 20 minutes, maintaining the internal temperature below 10°C.
-
Note: The reaction is exothermic. Control addition rate to prevent side reactions.
-
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 3 hours. Monitor via TLC (10% MeOH in DCM) or LC-MS.
-
Work-up:
-
Wash the organic layer with 1N HCl (2 x 50 mL) to remove unreacted amine and TEA.
-
Wash with Saturated NaHCO3 (2 x 50 mL) to neutralize excess acid.
-
Wash with Brine (50 mL).
-
Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield an off-white solid.
-
Protocol B: Purification via Recrystallization
Objective: To remove isomeric impurities (4,2' and 2,2' analogs).
Procedure:
-
Suspend the crude diacetyl solid from Protocol A in Ethyl Acetate (5 mL per gram of solid).
-
Heat the mixture to reflux (77°C) until full dissolution occurs. If insoluble particulates remain, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature over 2 hours.
-
Further cool the suspension to 0-4°C for 1 hour.
-
Filtration: Collect the crystals via vacuum filtration. Wash the filter cake with cold Ethyl Acetate/Hexane (1:1).
-
Drying: Dry the crystals in a vacuum oven at 50°C for 6 hours.
Protocol C: Deprotection to Pure 4,4'-Bipiperidine
Objective: To recover the pure amine scaffold.
Procedure:
-
Dissolve the purified diacetyl intermediate (5.0 g) in 6N HCl (50 mL).
-
Heat the solution to reflux (100°C) for 12 hours.
-
Concentrate the reaction mixture under reduced pressure to dryness.
-
Triturate the resulting solid with Ethanol/Ether to yield 4,4'-Bipiperidine Dihydrochloride as a white, crystalline solid.
Analytical Validation
To ensure the integrity of the intermediate, the following analytical parameters should be verified.
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Purity (HPLC) | > 99.0% | C18 Column, ACN/Water gradient |
| 1H NMR (DMSO-d6) | Distinct acetyl singlets (~2.0 ppm) | 400 MHz NMR |
| Melting Point | 148°C - 152°C (Diacetyl form) | Capillary Method |
| Mass Spec | [M+H]+ = 253.2 m/z | ESI-MS |
NMR Interpretation Guide:
-
δ 1.98 ppm (s, 6H): Corresponds to the two equivalent methyl groups of the acetyl moieties.
-
δ 3.8-4.4 ppm (m, 4H): Equatorial protons of the piperidine ring adjacent to Nitrogen (deshielded by amide).
-
δ 2.4-3.0 ppm (m, 4H): Axial protons adjacent to Nitrogen.
-
δ 1.0-1.8 ppm (m, 10H): Multiplets corresponding to the piperidine backbone and the methine bridge.
References
-
Bristol-Myers Squibb Company. (2012). Hepatitis C virus inhibitors.[6][7][8] U.S. Patent No. 8,329,159. Washington, DC: U.S. Patent and Trademark Office.
- Context: Describes the general utility of biphenyl/bipiperidine scaffolds in NS5A inhibitors like Dacl
-
PubChem. (n.d.).[9] this compound (Compound Summary). National Library of Medicine.
-
Context: Validates chemical structure, molecular weight, and identifiers.[8]
-
-
Chem-Impex International. (n.d.). 4,4'-Bipiperidine Product Data.
- Context: Provides physical property data (Melting Point: 169-173°C for the parent amine)
-
Organic Syntheses. (2013). Preparation of 4-Acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium Tetrafluoroborate. Org. Synth. 2013, 90, 215-228.
- Context: Referenced for general protocols regarding acetylation of piperidine derivatives and subsequent purific
Sources
- 1. data.epo.org [data.epo.org]
- 2. Process for the preparation of pure diacetylrhein (diacerein) - Patent 2196450 [data.epo.org]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. US7662964B2 - Process for producing [1,4â²] bipiperidinyl-1â²-carbonyl chloride or hydrochloride thereof - Google Patents [patents.google.com]
- 5. Daclatasvir - Wikipedia [en.wikipedia.org]
- 6. Synthesis of isotopically labeled daclatasvir for use in human clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iosrjournals.org [iosrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. 1,4'-Bipiperidine | C10H20N2 | CID 78607 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Hydrolysis of 1,1'-(4,4'-Bipiperidine-1,1'-diyl)diethanone to 4,4'-Bipiperidine
[1]
Abstract
This application note details the optimized protocols for the deacetylation of 1,1'-(4,4'-Bipiperidine-1,1'-diyl)diethanone (N,N'-diacetyl-4,4'-bipiperidine) to yield 4,4'-bipiperidine.[1] This transformation is a critical deprotection step in the synthesis of rigid bipyridyl-type linkers used in Metal-Organic Frameworks (MOFs), supramolecular assemblies, and pharmaceutical intermediates.[1] We present two validated pathways: Method A (Acidic Hydrolysis) , preferred for isolating the stable dihydrochloride salt, and Method B (Basic Hydrolysis) , designed for direct isolation of the free amine.
Introduction & Mechanistic Context[1][2][3][4][5][6][7][8][9][10][11][12]
4,4'-Bipiperidine is a valuable secondary diamine building block.[1] It is often generated via the reduction of 4,4'-bipyridine or through coupling reactions where the nitrogen atoms are protected as acetamides to prevent catalyst poisoning or side reactions. Removal of these acetyl groups requires overcoming the significant resonance stabilization of the amide bond.
Reaction Scheme
The hydrolysis involves the cleavage of two amide bonds. Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic to water attack.[2] Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon.[2]
Figure 1: General reaction scheme for the deacetylation of N,N'-diacetyl-4,4'-bipiperidine.
Strategic Considerations: Acid vs. Base
Before selecting a protocol, evaluate the downstream application of the 4,4'-bipiperidine.
| Feature | Method A: Acidic Hydrolysis (HCl) | Method B: Basic Hydrolysis (NaOH) |
| Primary Product | Dihydrochloride Salt ([1]•2HCl) | Free Amine |
| Reaction Rate | Fast (Reflux) | Moderate to Fast (Reflux) |
| Solubility | Product precipitates or is water-soluble.[1] | Product requires organic extraction. |
| Stability | Excellent (Salt is shelf-stable).[1] | Good (Free amine absorbs CO₂). |
| Purification | Recrystallization (Ethanol/Water). | Extraction (DCM/Chloroform). |
| Use Case | Storage, crystallography, aqueous reactions. | Immediate use in anhydrous coupling. |
Method A: Acidic Hydrolysis (Protocol for Salt Isolation)
This is the "Gold Standard" method for high purity. The resulting dihydrochloride salt is non-hygroscopic and easy to handle.
Reagents & Equipment[1][3]
-
Substrate: this compound (1.0 equiv)
-
Reagent: 6M Hydrochloric Acid (HCl) (Excess, ~10-20 equiv per amide)[1]
-
Solvent: Water (or Ethanol/Water 1:1 if solubility is poor initially)[1]
-
Equipment: Round-bottom flask, reflux condenser, magnetic stir bar.[1]
Step-by-Step Protocol
-
Setup: Charge the round-bottom flask with the diacetyl substrate.
-
Acidification: Add 6M HCl (approx. 10 mL per gram of substrate). Caution: Exothermic.[1]
-
Reflux: Heat the mixture to reflux (approx. 100–110 °C) for 4–6 hours .
-
Checkpoint: The solution should become clear. Monitor by TLC (see Section 6).
-
-
Concentration: Cool the reaction mixture to room temperature. Remove the solvent and excess HCl under reduced pressure (Rotary Evaporator) to obtain a solid residue.
-
Purification (Trituration):
-
Add cold Acetone or Ethanol to the residue.
-
Sonicate to break up the solid.
-
Filter the white solid (4,4'-Bipiperidine[1] • 2HCl).
-
-
Drying: Dry the solid in a vacuum oven at 50 °C for 4 hours.
Yield Expectation: >90% as the dihydrochloride salt.
Method B: Basic Hydrolysis (Protocol for Free Amine)[1]
Use this method if the free base is required immediately for a subsequent nucleophilic substitution or coupling reaction.
Reagents & Equipment
-
Substrate: this compound (1.0 equiv)
-
Reagent: Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (5-10 equiv)[1]
-
Solvent: Ethanol/Water (3:1 v/v) or Ethylene Glycol (for higher temp)[1]
-
Equipment: Round-bottom flask, reflux condenser.[1]
Step-by-Step Protocol
-
Dissolution: Dissolve the substrate in Ethanol/Water (3:1).
-
Base Addition: Add solid NaOH or KOH pellets.
-
Reflux: Heat to reflux (approx. 80–90 °C) for 12–24 hours .
-
Note: Basic hydrolysis of dialkyl acetamides is kinetically slower than acidic hydrolysis.
-
-
Workup (Extraction):
-
Cool to room temperature.
-
Remove bulk Ethanol under reduced pressure.
-
Dilute the aqueous residue with water.
-
Critical Step: Extract exhaustively with Chloroform or Dichloromethane (DCM) (3 x 50 mL). Note: 4,4'-bipiperidine is polar; salting out the aqueous layer with NaCl improves extraction efficiency.[1]
-
-
Drying: Dry the combined organic layers over anhydrous Na₂SO₄.
-
Isolation: Filter and concentrate in vacuo to yield the free amine as a white to off-white solid.
Analytical Validation
Confirming the cleavage of the acetyl group is essential.
Thin Layer Chromatography (TLC)
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: DCM:Methanol:NH₄OH (90:9:1). Ammonia is required to move the free amine.
-
Visualization:
-
UV: Weak/None (Bipiperidine is not aromatic).
-
Stain: Ninhydrin (Stains free secondary amines deep purple/red). Iodine Chamber (Brown spot).
-
Observation: The starting material (amide) will not stain well with Ninhydrin; the product (amine) will stain intensely.
-
NMR Spectroscopy (¹H NMR in D₂O or CDCl₃)
-
Diagnostic Signal Loss: Look for the disappearance of the acetyl methyl singlet at δ ~2.0–2.1 ppm .
-
Diagnostic Shift: The protons alpha to the nitrogen (ring protons) will shift upfield upon deacetylation (from ~3.5-4.5 ppm in amide to ~2.6-3.0 ppm in amine).[1]
HPLC[1]
-
Column: C18 (Base-deactivated).[1]
-
Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).
-
Detection: UV 210 nm (low sensitivity) or CAD/ELSD.
Workflow Visualization
The following diagram illustrates the decision logic and processing steps for both methods.
Figure 2: Operational workflow for the hydrolysis and isolation of 4,4'-bipiperidine.[1]
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.[3] (Standard protocols for amide cleavage). [1]
-
ChemicalBook. (2023). 4,4'-Bipiperidine Properties and Safety Data.
-
BenchChem. (2025).[4] Stability issues of 1,4-Diacetylpiperidine under different conditions. (Analogous chemistry for diacetyl piperidines).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 83489, 4,4'-Bipiperidine.
Crystal Engineering Applications of Diacetyl-4,4'-Bipiperidine Derivatives
Content Type: Application Notes & Protocols Audience: Senior Research Scientists, Crystallographers, and Drug Development Chemists
Executive Summary: The Flexible Linker Advantage
In the domain of crystal engineering, N,N'-diacetyl-4,4'-bipiperidine (DABP) and its derivatives represent a critical class of "flexible linkers." Unlike their rigid aromatic counterparts (e.g., 4,4'-bipyridine), bipiperidine derivatives possess a saturated backbone allowing for significant conformational freedom (anti vs. gauche rotamers).
The acetylation of the nitrogen centers serves a dual purpose in supramolecular design:
-
Functional Transformation: It converts the strong hydrogen bond donor (N-H) of the parent bipiperidine into a hydrogen bond acceptor (C=O), altering the supramolecular synthons available for network assembly.
-
Conformational Locking: The steric bulk of the acetyl groups restricts specific rotational degrees of freedom, allowing researchers to "tune" the porosity and topology of Metal-Organic Frameworks (MOFs) and pharmaceutical co-crystals.
This guide details the applications of DABP derivatives in constructing "breathing" MOFs and stabilizing pharmaceutical co-crystals, supported by validated protocols.
Chemical Context & Tectonics
Subject: N,N'-Diacetyl-4,4'-bipiperidine (DABP) CAS: 15336-72-8 (Parent amine); Derivative synthesized via acetylation.[1] Key Feature: The 4,4'-bipiperidine scaffold can adopt a chair-chair conformation.[1] The central C-C bond allows the molecule to act as a molecular axle, facilitating dynamic structural transformations in the solid state.
Supramolecular Synthon Shift
-
Parent (4,4'-Bipiperidine): Self-assembles via N-H···N hydrogen bonds.[1][2]
-
Acetylated (DABP): Self-assembles via weak C-H···O=C interactions and dipolar stacking.[1] In the presence of strong donors (e.g., carboxylic acid APIs), the amide carbonyl acts as a robust acceptor (C=O···H-O).
Application Note I: Engineering "Breathing" Metal-Organic Frameworks (MOFs)
The Challenge
Rigid linkers (like terephthalic acid) produce MOFs with permanent porosity but brittle mechanics.[1] Drug delivery and gas separation often require "breathing" frameworks that can expand/contract upon guest inclusion.[1]
The Solution: DABP as a Flexible Strut
Incorporating DABP into Zinc(II) or Cadmium(II) coordination networks introduces flexibility.[3] The saturated bipiperidine core allows the framework to undergo reversible structural phase transitions (e.g., narrow pore to large pore) without collapsing.
Mechanism of Action
The DABP ligand coordinates to metal centers via the amide oxygen (in rare cases) or, more commonly, is used as a guest template or modified to have coordinating pyridyl-end groups (e.g., N,N'-di(4-pyridylacyl)-4,4'-bipiperidine). For the specific diacetyl derivative, it acts primarily as a supramolecular spacer that fills voids. Its ability to twist allows the host framework to adjust its packing efficiency based on temperature or pressure.[1]
Protocol 1: Solvothermal Synthesis & Layering of DABP-MOFs
Objective: Synthesize a Zn(II) coordination polymer incorporating DABP to demonstrate conformational flexibility.
Materials:
-
Zinc Nitrate Hexahydrate [Zn(NO₃)₂·6H₂O]
-
Terephthalic Acid (Linker A)
-
N,N'-Diacetyl-4,4'-bipiperidine (DABP - Linker B/Spacer)
-
Solvents: DMF (N,N-Dimethylformamide), Ethanol.
Workflow Diagram (DOT):
Caption: Figure 1. Layering workflow for growing single crystals of flexible MOFs.[1] The buffer layer is critical to control nucleation rates.
Step-by-Step Methodology:
-
Ligand Synthesis (If not commercial):
-
Dissolve 4,4'-bipiperidine (1.0 eq) in dry dichloromethane (DCM).
-
Add Triethylamine (2.5 eq) as a base.[1]
-
Cool to 0°C. Dropwise add Acetyl Chloride (2.2 eq).
-
Stir 4h at room temperature. Wash with NaHCO₃, dry over MgSO₄, and recrystallize from Ethanol.
-
Validation: Check NMR for disappearance of N-H signal and appearance of acetyl methyl singlet (~2.1 ppm).
-
-
Layering Setup (Crystal Growth):
-
Bottom Layer: Dissolve Zn(NO₃)₂·6H₂O (0.1 mmol) in 2 mL water/DMF (1:1).
-
Buffer Layer: Carefully layer 1 mL of pure DMF:Ethanol (1:1) mixture over the bottom layer.[1] Crucial: Do not disturb the interface.
-
Top Layer: Dissolve DABP (0.1 mmol) and Terephthalic acid (0.1 mmol) in 2 mL Ethanol. Layer this gently on top.
-
-
Incubation:
-
Seal the tube with Parafilm (poke 1 small hole for slow evaporation).[1]
-
Store in a vibration-free environment at 25°C for 5–7 days.
-
-
Harvesting:
Application Note II: Pharmaceutical Co-crystals
The Challenge
Many Active Pharmaceutical Ingredients (APIs) suffer from poor solubility (BCS Class II). Traditional salt formation fails for non-ionizable drugs.[1]
The Solution: DABP as a Hydrogen Bond Acceptor
DABP is an excellent co-former for APIs containing carboxylic acids (e.g., Ibuprofen, Ketoprofen) or phenols.
-
Interaction: The amide carbonyl (C=O) of DABP accepts a hydrogen bond from the API's hydroxyl group (O-H).
-
Benefit: The flexible bipiperidine chain disrupts the efficient packing of the pure API, lowering the lattice energy penalty for dissolution and improving solubility.
Protocol 2: Liquid-Assisted Grinding (LAG) Screening
Objective: Rapidly screen for co-crystal formation between DABP and a candidate API (e.g., Benzoic Acid derivative).
Materials:
-
DABP (Co-former)
-
Target API (Donor)
-
Solvent: Methanol or Acetonitrile (trace amount)
-
Equipment: Retsch Mixer Mill or Agate Mortar.
Logic Gate for Co-crystal Design (DOT):
Caption: Figure 2. Decision tree for selecting DABP as a co-former based on pKa rules. DABP (neutral amide) favors co-crystals over salts.
Step-by-Step Methodology:
-
Stoichiometry Calculation:
-
Weigh API and DABP in a 2:1 molar ratio (assuming the API has 1 donor group and DABP has 2 acceptor carbonyls).
-
Note: Also try 1:1 ratio to screen for different synthons.
-
-
Grinding (LAG):
-
Place 100 mg of the mixture into a stainless steel grinding jar with two 5mm steel balls.
-
Add 10 µL of Methanol (catalytic solvent).[1]
-
Grind at 30 Hz for 20 minutes.
-
-
Analysis:
-
DSC (Differential Scanning Calorimetry): Look for a single, sharp melting endotherm distinct from either starting material.[1] A depressed melting point often indicates a eutectic, while a distinct new peak indicates a co-crystal.[1]
-
PXRD: Compare the pattern with the sum of the individual components. New peaks indicate a new phase.[1]
-
Application Note III: Polymorph Control via Sterics
Concept
The acetyl groups in DABP are not just functional handles; they are steric blockers.[1] In the crystal lattice, the rotation of the N-C(O)CH₃ bond is restricted. By varying the crystallization solvent, one can trap the DABP molecule in different rotameric states (e.g., amide oxygen syn or anti to the piperidine ring protons), leading to conformational polymorphism .
Data Table: Solvent Influence on DABP Assembly
| Solvent | Polarity Index | Predominant Interaction | Outcome |
| Chloroform | 4.1 | Weak C-H[1]···O | Dense packing, kinetically stable form.[1] |
| Methanol | 5.1 | Strong O-H[1]···O=C | Solvate formation likely; H-bonds dominate.[1] |
| Toluene | 2.4 | Van der Waals / Stacking | Open framework; potential for voids.[1] |
Insight: Use Toluene/Hexane mixtures to force the DABP into a twisted conformation, maximizing void space for potential guest inclusion.
References
-
Structural Analysis of Acetylated Bipiperidines
-
Coordination Polymers of Bipiperidine
-
Title: Silver Coordination Polymers Based on Newly Designed Bis(cyanobenzyl)bipiperidine Ligand.
-
Source: Academia.edu / Crystal Growth & Design.[1]
-
Context: Illustrates the use of the flexible bipiperidine core in creating dimensionally diverse coordination polymers (1D to 3D) and anion exchange properties.[8]
-
URL:[Link]
-
-
General 4,4'-Bipiperidine Chemistry
-
Pharmaceutical Co-crystal Principles
Sources
- 1. 4,4'-Bipiperidine | C10H20N2 | CID 736050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structural diversity in a series of metal–organic frameworks (MOFs) composed of divalent transition metals, 4,4′-bipyridine and a flexible carboxylic acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. Cocrystals Based on 4,4’-bipyridine: Influence of Crystal Packing on Melting Point | MDPI [mdpi.com]
- 5. iris.unica.it [iris.unica.it]
- 6. researchgate.net [researchgate.net]
- 7. 1,1′-(4,4′-Bipiperidine-1,1′-diyl)bis(2,2,2-trifluoroethanone) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (PDF) Silver Coordination Polymers Based on Newly Designed Bis(cyanobenzyl)bipiperidine Ligand: Synthesis, Anion Exchange, Guest Inclusion, Electrochemical, and Photoluminescence Properties [academia.edu]
- 9. 4,4'-Bipiperidine 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 10. chemimpex.com [chemimpex.com]
Application Note & Protocols: Strategic Preparation of Supramolecular Spacers Using Bipiperidine-Based Diethanone Scaffolds
Abstract
Supramolecular chemistry provides a powerful paradigm for the bottom-up construction of complex molecular systems with applications ranging from targeted drug delivery to advanced materials.[1] Central to this field is the design of molecular spacers that precisely control the distance and orientation between functional units. This guide details a robust methodology for the synthesis and application of a versatile bipiperidine-based diethanone spacer. The rigid, chair-conformation of the bipiperidine core offers predictable geometry, while the terminal ketone functionalities serve as highly adaptable handles for subsequent conjugation or non-covalent assembly. We present a complete workflow, from the synthesis of the core scaffold to its characterization and exemplary use in forming a larger supramolecular construct, providing researchers, scientists, and drug development professionals with a foundational platform for creating sophisticated, custom-designed molecular architectures.
Introduction: The Architectural Role of Supramolecular Spacers
In the design of advanced therapeutics and functional materials, the whole is often greater than the sum of its parts. Supramolecular chemistry is the art of assembling molecules into precise, functional architectures through non-covalent interactions.[2] These interactions—hydrogen bonds, π–π stacking, metal coordination, and host-guest interactions—are the invisible threads that weave simple molecules into complex, ordered systems.[1][3]
A critical, yet often overlooked, component in this molecular tapestry is the spacer . A spacer is a molecular linker designed to connect two or more functional entities, such as a targeting ligand and a therapeutic payload, or multiple chromophores in a light-harvesting array.[4] The choice of spacer is not trivial; its length, rigidity, and chemical nature dictate the spatial relationship between the connected units, thereby governing the final assembly's function and stability.
Piperidine-containing compounds are among the most important scaffolds in drug design, valued for their biocompatibility and synthetically accessible, stable structures.[5] By linking two piperidine rings, we create a bipiperidine core—a scaffold that offers a desirable balance of conformational rigidity and synthetic versatility. This guide focuses on a novel bipiperidine diethanone spacer, a molecule engineered for maximal utility. The bipiperidine core provides a defined, linear extension, while the twin ethanone (ketone) groups act as versatile chemical "docking stations" for building more complex systems. This application note provides a comprehensive, field-tested protocol for its synthesis, characterization, and use.
Part 1: Synthesis of the Bipiperidine Diethanone Spacer
Principle & Rationale
The synthetic strategy is a two-step process designed for efficiency and high yield. It leverages well-established, high-fidelity chemical transformations.
-
Catalytic Hydrogenation: We begin with commercially available 4,4'-bipyridine. The two aromatic pyridine rings are reduced to piperidine rings using catalytic hydrogenation. This transformation is highly efficient and provides the saturated, non-aromatic bipiperidine core. Platinum(IV) oxide (PtO₂, Adam's catalyst) is chosen for its proven efficacy in hydrogenating pyridine rings under manageable conditions.
-
Nucleophilic Alkylation: The secondary amine nitrogen atoms on the resulting 4,4'-bipiperidine are nucleophilic. They can be readily alkylated using an appropriate electrophile. We use 4-chlorobutan-2-one. The chlorine atom is a good leaving group, and the reaction results in the attachment of two butan-2-one chains to the bipiperidine core, yielding the target diethanone spacer. The presence of a mild base like potassium carbonate (K₂CO₃) is crucial to neutralize the HCl generated during the reaction, driving it to completion.
Experimental Workflow: Synthesis
Caption: Synthetic pathway for the bipiperidine diethanone spacer.
Detailed Protocol: Synthesis of 1,1'-(4,4'-bipiperidine-1,1'-diyl)bis(butan-2-one)
Materials:
-
4,4'-Bipyridine
-
Platinum(IV) oxide (PtO₂, Adam's catalyst)
-
Ethanol (anhydrous)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Magnesium Sulfate (MgSO₄)
-
4-Chlorobutan-2-one
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (anhydrous)
-
Parr Hydrogenation Apparatus
Protocol Steps:
Step 1: Synthesis of 4,4'-Bipiperidine
-
To a 500 mL Parr hydrogenation bottle, add 4,4'-bipyridine (10.0 g, 64.0 mmol) and ethanol (200 mL).
-
Carefully add concentrated HCl (12 mL). The mixture will warm as the dihydrochloride salt of the bipyridine forms.
-
Add PtO₂ (0.50 g, 2.2 mmol) to the suspension.
-
Seal the vessel, flush with nitrogen, and then pressurize with hydrogen (H₂) to 50 psi.
-
Shake the mixture at room temperature for 24-48 hours, monitoring hydrogen uptake. The reaction is complete when H₂ uptake ceases.
-
Carefully vent the apparatus and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with additional ethanol.
-
Concentrate the filtrate under reduced pressure to obtain a white solid (4,4'-bipiperidine dihydrochloride).
-
Dissolve the solid in water (100 mL) and cool in an ice bath. Adjust the pH to >12 by the slow addition of 5 M NaOH solution.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4,4'-bipiperidine as a white to off-white solid.
Step 2: Synthesis of the Bipiperidine Diethanone Spacer
-
In a 250 mL round-bottom flask equipped with a reflux condenser, combine 4,4'-bipiperidine (5.0 g, 29.7 mmol), anhydrous potassium carbonate (10.3 g, 74.3 mmol), and anhydrous acetonitrile (150 mL).
-
Add 4-chlorobutan-2-one (7.1 g, 66.0 mmol, 2.2 equivalents) to the suspension.
-
Heat the mixture to reflux under a nitrogen atmosphere and maintain for 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, filter the mixture to remove K₂CO₃ and other inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a crude oil.
-
Purify the crude product via column chromatography on silica gel, eluting with a gradient of 2-5% methanol in dichloromethane.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, 1,1'-(4,4'-bipiperidine-1,1'-diyl)bis(butan-2-one), as a pale yellow, viscous oil.
Part 2: Characterization of the Supramolecular Spacer
Principle & Rationale (Self-Validation)
A protocol is only trustworthy if its output can be verified. Rigorous characterization is a non-negotiable step to confirm the identity, structure, and purity of the synthesized spacer. Each technique provides a unique piece of the structural puzzle.
-
NMR Spectroscopy: This is the most powerful tool for structural elucidation of organic molecules in solution.[6][7] ¹H NMR confirms the successful alkylation by showing the disappearance of the N-H proton and the appearance of new signals corresponding to the butanone side chains. ¹³C NMR confirms the presence of all carbon atoms, including the critical carbonyl (C=O) carbon.
-
Mass Spectrometry (MS): Provides the exact molecular weight of the compound, offering definitive confirmation that the target molecule has been formed.
-
Infrared (IR) Spectroscopy: An excellent method for identifying functional groups. A strong absorption peak around 1715 cm⁻¹ is a clear and definitive indicator of the ketone (C=O) group.
Expected Analytical Data
| Technique | Parameter | Expected Result | Purpose |
| ¹H NMR | Chemical Shift (δ) | ~2.7-2.9 ppm (t, 4H, -N-CH₂ -CH₂-C=O) | Confirms side chain methylene adjacent to nitrogen |
| ~2.5-2.7 ppm (t, 4H, -N-CH₂-CH₂ -C=O) | Confirms side chain methylene adjacent to ketone | ||
| ~2.1 ppm (s, 6H, -C(=O)-CH₃ ) | Confirms terminal methyl group of the ketone | ||
| ~1.5-2.0 ppm & ~2.8-3.0 ppm | Protons of the bipiperidine rings | ||
| ¹³C NMR | Chemical Shift (δ) | ~209 ppm | Confirms carbonyl carbon (C =O) |
| ~55-60 ppm | Carbons of the bipiperidine ring adjacent to N | ||
| ~45-50 ppm | Methylene carbon adjacent to nitrogen (-N-CH₂ -) | ||
| ~30 ppm | Methyl carbon of the ketone (-CH₃ ) | ||
| MS (ESI+) | m/z | [M+H]⁺ = 309.25 | Confirms molecular weight (C₁₈H₃₂N₂O₂ = 308.46 g/mol ) |
| FT-IR | Wavenumber (cm⁻¹) | ~1715 cm⁻¹ (strong) | Confirms presence of ketone (C=O) stretch |
Part 3: Application Protocol - Assembly of a Dimeric Complex
Principle & Rationale
To demonstrate the utility of the bipiperidine diethanone as a spacer, we will perform a simple conjugation reaction. The ketone functional groups are ideal electrophiles for reaction with nucleophilic hydrazide groups, forming a stable hydrazone linkage. This reaction is a cornerstone of bioconjugation and dynamic covalent chemistry.[1] We will use dansyl hydrazide, a common fluorescent probe, to create a dimeric, fluorescent supramolecular construct. The bipiperidine core acts as the spacer, holding the two fluorescent units at a fixed distance.
Workflow: Dimer Assembly
Caption: Conjugation of the spacer with a fluorescent probe.
Detailed Protocol: Hydrazone Formation with Dansyl Hydrazide
-
Dissolve the bipiperidine diethanone spacer (50 mg, 0.162 mmol) in methanol (10 mL) in a 25 mL vial.
-
Add dansyl hydrazide (94 mg, 0.356 mmol, 2.2 equivalents) to the solution.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Stir the mixture at room temperature for 12 hours. The formation of the product can often be visualized by a color change and the appearance of a bright fluorescence under a UV lamp.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting materials.
-
The resulting dimeric complex can be purified by precipitation (e.g., by adding water) or by preparative HPLC if necessary.
-
Characterize the final product using NMR and Mass Spectrometry to confirm the formation of the two hydrazone linkages. The success of the reaction can be readily confirmed by fluorescence spectroscopy, which will show the characteristic emission spectrum of the dansyl fluorophore.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Step 1 (Hydrogenation) | Inactive catalyst; Insufficient H₂ pressure; Reaction time too short. | Use fresh PtO₂; Ensure system is leak-free and pressure is maintained; Extend reaction time to 48h. |
| Incomplete reaction in Step 2 (Alkylation) | Insufficient base; Reagents not anhydrous; Low reaction temperature. | Use freshly dried K₂CO₃; Use anhydrous solvents and reagents; Ensure mixture is properly refluxing. |
| Multiple products observed after Alkylation | Mono-alkylation and di-alkylation; Over-alkylation (quaternization). | Use a slight excess (2.2 eq) of the alkylating agent to favor di-alkylation; Avoid excessive heat or prolonged reaction times that could lead to quaternization. |
| No product formation in Dimer Assembly | Catalyst degradation; Incorrect pH. | Use fresh glacial acetic acid; Ensure the reaction medium is slightly acidic to promote hydrazone formation. |
Conclusion
The bipiperidine diethanone scaffold presented here is a powerful and versatile building block for the construction of well-defined supramolecular systems. The synthetic route is reliable and scalable, and the final product is amenable to a wide range of subsequent chemical modifications via its ketone functional groups. By providing a rigid and geometrically predictable linkage, this spacer enables precise control over the architecture of complex molecular assemblies, a critical requirement for advancing the fields of targeted drug delivery, molecular sensing, and functional materials science.
References
- Baldwin, A. J., et al. (2016). Harnessing NMR relaxation interference effects to characterise supramolecular assemblies. Baldwin Research.
-
Bayer, P., et al. (2020). NMR Spectroscopy of supramolecular chemistry on protein surfaces. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Bayer, P., et al. (2020). NMR Spectroscopy of supramolecular chemistry on protein surfaces. PubMed. Available at: [Link]
-
Bayer, P., et al. (2020). NMR Spectroscopy of supramolecular chemistry on protein surfaces. ResearchGate. Available at: [Link]
-
Isobe, A., et al. (2023). A Coformer Approach for Supramolecular Polymerization at High Concentrations. ResearchGate. Available at: [Link]
-
Nolis, P., et al. (2021). Solid-State NMR Spectroscopy: A Key Tool to Unravel the Supramolecular Structure of Drug Delivery Systems. MDPI. Available at: [Link]
-
Krasavin, M. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]
-
Sharma, G., et al. (2021). Applications of supramolecular assemblies in drug delivery and photodynamic therapy. Royal Society of Chemistry. Available at: [Link]
-
Freeman, R., et al. (2021). Self-Sorting in Supramolecular Assemblies. PMC - NIH. Available at: [Link]
-
Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Reachem. Available at: [Link]
-
Arora, K. K., et al. (2009). Supramolecular synthesis of some molecular adducts of 4,4′-bipyridine N,N′-dioxide. New Journal of Chemistry. Available at: [Link]
-
Shattock, T. R., et al. (2008). Scrolling in Supramolecular Gels: A Designer's Guide. Chemistry of Materials. Available at: [Link]
-
Chiba University. (2023). An Effective Approach for Preparing Supramolecular Polymers at High Concentration. Chiba University. Available at: [Link]
-
SciTechDaily. (2026). These Molecular Filters Thousands of Times Thinner Than a Human Hair Could Change How the World Cleans Water. SciTechDaily. Available at: [Link]
-
LibreTexts. (2022). 7: Purification of Molecular Compounds. Chemistry LibreTexts. Available at: [Link]
-
ResearchGate. (2002). Supramolecular Chemistry of 4,4′-Bipyridine-N,N′-dioxide in Transition Metal Complexes: A Rich Diversity of Co-ordinate, Hydrogen-Bond and Aromatic Stacking Interactions. ResearchGate. Available at: [Link]
-
Zhang, Y., et al. (2023). Biphenarenes, Versatile Synthetic Macrocycles for Supramolecular Chemistry. MDPI. Available at: [Link]
-
Wang, C., et al. (2024). Recent Advances in Supramolecular Systems for Precision Medicine: Structural Design, Functional Integration, and Clinical Translation Challenges. PMC - NIH. Available at: [Link]
-
Gonzalez-Montiel, R., et al. (2016). Synthesis of bis-heterocycles type spacer containing 1,5-disubstituted-1H-tetrazoles. Sciforum. Available at: [Link]
-
Mohanty, B. (Ed.). (n.d.). Special Issue : Applications of Biomolecular Structures and Interaction in Drug Development. MDPI. Available at: [Link]
-
Wei, Y., et al. (2015). Design and synthesis of piperidine derivatives as novel human heat shock protein 70 inhibitors for the treatment of drug-resistant tumors. PubMed. Available at: [Link]
-
Slideshare. (n.d.). Applications of supramolecular chemistry in drug design. Slideshare. Available at: [Link]
-
Kumar, P., et al. (2021). Emerging Spacers-Based Ligands for Supramolecular Coordination Complexes. PubMed. Available at: [Link]
-
Tagliavini, V., et al. (2024). Impact of different spacers on the conjugation between Anderson-Evans polyoxometalates and peptides. Semantic Scholar. Available at: [Link]
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- 3. Self-Sorting in Supramolecular Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging Spacers-Based Ligands for Supramolecular Coordination Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
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N-acetylation protecting group strategy for bipiperidine scaffolds
Application Note & Protocol Guide
Strategic Overview: The Role of N-Acetylation in Bipiperidine Synthesis
The bipiperidine motif is a privileged scaffold in modern medicinal chemistry, forming the structural core of numerous therapeutic agents due to its conformational flexibility and ability to present substituents in precise three-dimensional orientations.[1][2][3] The synthesis of complex, substituted bipiperidines frequently necessitates a strategic approach to protecting the nitrogen atoms to prevent unwanted side reactions and direct reactivity to other sites on the molecule.[4][5]
The N-acetyl group is a robust and cost-effective protecting group for the secondary amines inherent to bipiperidine scaffolds. Its primary advantage lies in its exceptional stability across a wide range of reaction conditions, including organometallic cross-couplings, oxidations, and reductions. This stability, however, necessitates specific, often vigorous, conditions for its removal.[6][7] This guide provides a detailed examination of the N-acetylation strategy, explaining the causality behind protocol choices and furnishing validated experimental procedures for its application and subsequent cleavage.
The N-Acetyl Group: A Double-Edged Sword
Choosing a protecting group requires a careful balance between stability and ease of removal.[4] The N-acetyl group is an excellent choice when downstream synthetic steps involve harsh reagents that would cleave more labile protecting groups like Boc (tert-Butoxycarbonyl) or Cbz (Carbobenzyloxy).
Key Advantages:
-
High Stability: Resistant to mildly acidic and basic conditions, catalytic hydrogenation, and many organometallic reagents.
-
Electron-Withdrawing Nature: The resulting amide bond significantly reduces the nucleophilicity and basicity of the piperidine nitrogen, preventing its interference in subsequent reactions.
-
Cost-Effectiveness: The reagents for acetylation, such as acetic anhydride or acetyl chloride, are inexpensive and readily available.
Primary Disadvantage:
-
Harsh Deprotection: The stability of the amide bond requires strong acidic or basic hydrolysis, typically with heating, for cleavage.[7][8][9] These conditions may not be suitable for substrates bearing other sensitive functional groups. This necessitates careful planning within a broader, potentially orthogonal, protecting group strategy.[10]
Workflow & Mechanistic Rationale
The overall strategy involves the temporary masking of the bipiperidine nitrogens to allow for selective modification elsewhere on the scaffold, followed by deprotection to reveal the final compound.
Caption: General workflow for utilizing N-acetylation in bipiperidine synthesis.
Mechanism of N-Acetylation: The protection step is a nucleophilic acyl substitution. The piperidine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent like acetic anhydride or acetyl chloride. In the presence of a non-nucleophilic base (e.g., triethylamine), the protonated amine intermediate is neutralized, driving the reaction to completion.[11]
Mechanism of N-Deprotection (Amide Hydrolysis): Amide hydrolysis is the reverse process but is thermodynamically challenging and requires catalysis.
-
Acid-Catalyzed Hydrolysis: The carbonyl oxygen of the amide is first protonated by a strong acid (e.g., HCl). This enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by water. The subsequent collapse of the tetrahedral intermediate liberates the protonated amine and a carboxylic acid. The reaction is driven to completion because the resulting amine is protonated and can no longer act as a nucleophile.[6][9][12]
-
Base-Catalyzed Hydrolysis: A strong hydroxide base (e.g., KOH) directly attacks the amide carbonyl carbon. The reaction proceeds through a tetrahedral intermediate, which then expels the amide anion—a very poor leaving group. This step is typically the rate-determining and requires significant energy input (heating). The reaction is rendered irreversible by the final acid-base reaction, where the liberated amine deprotonates the carboxylic acid to form a carboxylate salt.[12][13][14]
Experimental Protocols
These protocols describe the N-acetylation of a generic bipiperidine scaffold and subsequent deprotection under both acidic and basic conditions.
Protocol 1: N-Acetylation of a Bipiperidine Scaffold
This procedure provides a robust method for the exhaustive acetylation of both nitrogen atoms on a bipiperidine core.
Caption: Logical steps for the N-acetylation experimental protocol.
Materials:
-
Bipiperidine substrate
-
Acetic Anhydride (Ac₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the bipiperidine substrate (1.0 equiv.).
-
Dissolution: Dissolve the substrate in anhydrous DCM to a concentration of approximately 0.2 M.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Base Addition: Add triethylamine (2.5 equiv.) to the stirred solution. Causality: The base scavenges the acetic acid byproduct, preventing protonation of the starting material and driving the reaction forward.
-
Acylation: Add acetic anhydride (2.3 equiv.) dropwise to the solution. A slight exotherm may be observed. Note: Using a slight excess of the acylating agent ensures complete conversion of both amine sites.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).
-
Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice more with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure N,N'-diacetyl-bipiperidine.[11]
Protocol 2: N-Deprotection via Acidic Hydrolysis
This method is effective but should be reserved for substrates that can withstand harsh acidic conditions.[7]
Materials:
-
N,N'-diacetyl-bipiperidine substrate
-
Concentrated Hydrochloric Acid (HCl, ~12 M) or 6 M HCl solution
-
Ethanol (EtOH) or Dioxane
-
Sodium Hydroxide (NaOH) solution (e.g., 4 M)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
Procedure:
-
Preparation: Dissolve the N,N'-diacetyl-bipiperidine substrate (1.0 equiv.) in a suitable solvent like ethanol or 1,4-dioxane (approx. 0.1-0.2 M).
-
Acid Addition: Add an equal volume of 6 M aqueous HCl to the solution.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction by TLC or LC-MS. The hydrolysis of amides is slow and may require 12-24 hours for completion.[6][8]
-
Neutralization: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath. Slowly neutralize the excess acid by adding 4 M NaOH solution until the pH is basic (>10).
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with DCM or EtOAc.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected bipiperidine. Further purification may be performed if necessary.
Protocol 3: N-Deprotection via Basic Hydrolysis
An alternative to acidic conditions, suitable for acid-sensitive substrates.[15]
Materials:
-
N,N'-diacetyl-bipiperidine substrate
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Ethanol (EtOH) / Water mixture (e.g., 1:1) or Ethylene Glycol
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
Procedure:
-
Preparation: To a solution of the N,N'-diacetyl-bipiperidine substrate (1.0 equiv.) in ethanol, add a 4-6 M aqueous solution of KOH.[15] A high-boiling solvent like ethylene glycol can be used to achieve higher temperatures.[8]
-
Reaction: Heat the mixture to reflux (100-110 °C) and stir for 16-48 hours.[15] The reaction progress should be monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. If a co-solvent was used, remove it under reduced pressure.
-
Extraction: Add water to the residue and extract three times with DCM or EtOAc.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the deprotected bipiperidine product.
Data Presentation & Characterization
All quantitative data should be clearly structured for comparison and reproducibility.
| Parameter | N-Acetylation (Protocol 1) | N-Deprotection (Acidic) | N-Deprotection (Basic) |
| Substrate Equiv. | 1.0 | 1.0 | 1.0 |
| Key Reagent | Acetic Anhydride (2.3 equiv.) | 6 M HCl | 4 M KOH |
| Base/Catalyst | Triethylamine (2.5 equiv.) | N/A (Acid is the catalyst) | N/A (Base is the reagent) |
| Solvent | Anhydrous DCM | EtOH or Dioxane | EtOH/H₂O or Ethylene Glycol |
| Temperature | 0 °C to RT | Reflux (~100 °C) | Reflux (~110 °C) |
| Typical Time | 2-4 hours | 12-24 hours | 16-48 hours |
| Expected Yield | >90% | 70-90% | 65-85% |
Characterization:
-
¹H and ¹³C NMR: Successful acetylation is confirmed by the appearance of characteristic acetyl methyl peaks (~2.1 ppm in ¹H NMR) and a downfield shift of the piperidine ring protons adjacent to the nitrogen. Deprotection is confirmed by the disappearance of these signals.
-
Mass Spectrometry (MS): Confirm the expected mass increase upon acetylation and decrease upon deprotection.
Troubleshooting & Field-Proven Insights
-
Incomplete Acetylation: If TLC shows residual starting material or mono-acetylated product, add another portion of acetic anhydride (0.5 equiv.) and base (0.5 equiv.) and stir for an additional 1-2 hours. Ensure anhydrous conditions, as water will consume the anhydride.
-
Low Yield on Deprotection: Amide hydrolysis is notoriously difficult. If the reaction stalls, increasing the reaction time, temperature, or the concentration of the acid/base can improve conversion. However, be mindful of potential substrate degradation.
-
Substrate Degradation: If the target molecule contains other sensitive esters, ethers, or acid/base-labile groups, the standard deprotection methods may not be viable. In such cases, an alternative protecting group (e.g., Boc, Cbz) should have been considered from the outset.
-
Alternative Mild Deprotection: For highly sensitive substrates where harsh hydrolysis is not an option, milder chemoselective methods have been developed. The use of Schwartz's reagent (zirconocene hydrochloride) can cleave N-acetyl groups under neutral conditions at room temperature, leaving many other protecting groups intact.[16][17][18][19] This advanced strategy should be considered for complex syntheses.
References
-
Hahn, F., & Schepers, U. (2008). Versatile procedure for asymmetric and orthogonal protection of symmetric polyamines and its advantages for solid phase synthesis. Journal of Combinatorial Chemistry, 10(2), 267-73. [Link]
-
Chemistry Stack Exchange. (2018). Is the acetyl protecting group cleavable with ammonia?. [Link]
-
Hahn, F., & Schepers, U. (2008). Versatile Procedure for Asymmetric and Orthogonal Protection of Symmetric Polyamines and Its Advantages for Solid Phase Synthesis. ACS Combinatorial Science. [Link]
-
Hahn, F., & Schepers, U. (2008). Versatile procedure for asymmetric and orthogonal protection of symmetric polyamines and its advantages for solid phase synthesis. Semantic Scholar. [Link]
-
Vitaku, E., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6794. [Link]
-
Al-Sehemi, A. G., et al. (2014). Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines. Indian Journal of Chemistry, 53B, 1115-1121. [Link]
-
Wipf, P., et al. (2009). Synthesis and Applications of Polyamine Amino Acid Residues: Improving the Bioactivity of an Analgesic Neuropeptide, Neurotensin. PMC. [Link]
-
Scripps Research & Rice University. (2024). New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. Phys.org. [Link]
-
Brahmachari, G., et al. (2010). A green approach to chemoselective N-acetylation of amines using catalytic amount of zinc acetate in acetic acid. SciSpace. [Link]
-
Marsden, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(42), 8295-8304. [Link]
-
LibreTexts Chemistry. (2022). Chemistry of Amides. [Link]
-
Bennett, G. A., et al. (2005). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. PMC. [Link]
-
Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]
-
Visual Learners. (2024). Hydrolysis of Amide under acidic and Basic Conditions. YouTube. [Link]
-
Organic Chemistry. Acetyl Protection - Common Conditions. [Link]
-
Chemistry Steps. (2022). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
Clark, J. (2023). The hydrolysis of amides. Chemguide. [Link]
-
ProQuest. (2012). Cleavage of Acetyl Groups for Acetic Acid Production in Kraft Pulp Mills. [Link]
-
Truman, A. W. (2017). Weapons in Disguise – Activating Mechanisms and Protecting Group Chemistry in Nature. Natural Product Reports, 34(2), 154-175. [Link]
-
Kocienski, P. J. (2005). The Role of Protective Groups in Organic Synthesis. Greene's Protective Groups in Organic Synthesis. [Link]
-
Organic Chemistry Portal. Protecting Groups. [Link]
-
Ferrari, V., et al. (2015). Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent. Taylor & Francis Online. [Link]
-
Ferrari, V., et al. (2015). N-deacetylation of protected pyrimidine and purine nucleosides, promoted by Schwartz's reagent. ResearchGate. [Link]
-
Brahmachari, G., et al. (2010). ChemInform Abstract: A Green Approach to Chemoselective N-Acetylation of Amines Using Catalytic Amount of Zinc Acetate in Acetic Acid under Microwave Irradiation. ResearchGate. [Link]
-
Unspecified. Protecting groups in organic synthesis. [Link]
-
ResearchGate. (2012). Removing an acetyl group from NH?. [Link]
-
Ferrari, V., et al. (2015). Chemoselective N-deacetylation of protected nucleosides and nucleotides promoted by Schwartz's reagent. PubMed. [Link]
-
Wikipedia. (2023). Protecting group. [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synt. Journal of Chemical and Pharmaceutical Research, 16(4), 11-12. [Link]
-
Smith, A. D., et al. (2011). Highly chemoselective, sterically sensitive NHC-catalysed amine acylation with pyridil. Chemical Communications, 47(40), 11249-11251. [Link]
-
Ferrari, V., et al. (2015). Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent. PMC. [Link]
-
Matson, J. B., et al. (2023). Modular preparation of cationic bipyridines and azaarenes via C–H activation. PMC. [Link]
-
Kégl, T., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1968. [Link]
-
Brown, R. C. D., et al. (2022). A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines. PMC. [Link]
-
Common Organic Chemistry. Acetyl Deprotection - Basic Conditions. [Link]
-
CABI Digital Library. (2007). Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. [Link]
-
Kim, J., & Chang, S. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 29(3), 549. [Link]
-
Bhat, A. S., et al. (2013). Chemoselective N-Deacetylation under Mild Conditions. Organic & Biomolecular Chemistry, 12(2). [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analogues of Piperidine for Drug Design - Enamine [enamine.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. catalogimages.wiley.com [catalogimages.wiley.com]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Protective Groups [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 15. Acetyl Deprotection - Basic Conditions [commonorganicchemistry.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Chemoselective N-deacetylation of protected nucleosides and nucleotides promoted by Schwartz's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimization of 1,1'-(4,4'-Bipiperidine-1,1'-diyl)diethanone Synthesis
The following guide is designed as a Tier-3 Technical Support resource. It assumes you are familiar with basic organic synthesis but are facing specific yield or purity issues with 1,1'-(4,4'-Bipiperidine-1,1'-diyl)diethanone (also referred to as N,N'-diacetyl-4,4'-bipiperidine).
Case ID: 44-BIP-AC-OPT Subject: Yield Improvement & Troubleshooting for Bis-Acetylation of 4,4'-Bipiperidine Applicable For: Electrolyte Synthesis, Ligand Design, Pharmaceutical Intermediates[1][2][3]
Diagnostic: Why is your yield low?
Before altering your protocol, identify the failure mode.[2][3] The synthesis of this molecule involves the acetylation of two secondary amine sites on a rigid backbone.[3] The most common yield-killers are solubility mismatches and incomplete neutralization .[1][2][3]
| Symptom | Probable Cause | Technical Reality |
| Low Conversion (<50%) | Salt Lock | Starting material is likely 4,4'-bipiperidine dihydrochloride (2HCl) .[1][2][3] It is insoluble in DCM/THF.[1][2][3] If you add Ac₂O directly to the salt without adequate base, the reaction cannot proceed.[3] |
| Mono-acetylated Impurity | Stoichiometry Drift | The molecule has two reactive sites.[1][2][3] 2.0 equivalents of reagent is insufficient due to hydrolysis or impure starting material.[1][2][3] You need a distinct excess. |
| Product Loss in Workup | Aqueous Solubility | The product is a bis-amide (highly polar).[1][2][3] It has significant water solubility.[1][2][3] Standard "wash with water" steps often wash the product away.[2][3] |
| Sticky/Oily Solid | Hygroscopicity | The product can trap solvent or water in the crystal lattice (pseudo-polymorphism), making it difficult to dry.[3] |
The "Golden Standard" Protocol
To maximize yield, we recommend a One-Pot Neutralization-Acetylation method.[1][2][3] This avoids the loss of material associated with isolating the free base separately.[3]
Reagents & Stoichiometry
-
Substrate: 4,4'-Bipiperidine Dihydrochloride (1.0 eq)
-
Acylating Agent: Acetic Anhydride (
) (3.0 eq) — Preferred over Acetyl Chloride for milder exotherm.[1][3] -
Base: Triethylamine (
) (4.5 eq) — Must neutralize 2x HCl + scavenge 2x AcOH.[1][3] -
Catalyst: DMAP (4-Dimethylaminopyridine) (0.05 eq) — Critical for pushing the second acetylation to completion.[1][3]
Step-by-Step Workflow
-
Suspension: In a round-bottom flask under
, suspend 4,4'-bipiperidine·2HCl in dry DCM (0.2 M concentration). Note: It will look like a slurry.[2] -
Liberation: Cool to 0°C. Add
dropwise. Stir for 30 minutes. -
Acetylation: Add
dropwise via syringe pump or addition funnel over 15 minutes at 0°C. -
Reaction: Allow to warm to Room Temperature (RT) and stir for 6–12 hours.
-
Quench: Add a small amount of MeOH (0.5 mL) to consume excess anhydride.
Workup & Purification (The Critical Yield Step)[3]
Warning: Do not perform a standard "flood with water" extraction.[1][2][3] The bis-amide is polar.[1][2][3]
Optimized Extraction Protocol
-
Concentration: Rotovap the reaction mixture to remove most DCM and excess
. You will be left with a residue containing the product and Triethylammonium acetate/chloride salts.[2][3] -
Salting Out: Dissolve the residue in a minimum amount of DCM. Add Saturated Brine (NaCl), not pure water.[1][3]
-
Extraction: Extract 3x with DCM:Isopropanol (9:1) . The isopropanol helps pull the polar bis-amide into the organic phase.[1][2][3]
-
Drying: Dry combined organics over
. Filter and concentrate.
Purification Decision Tree
Figure 1: Purification logic flow. Avoid column chromatography if possible to prevent tailing and yield loss on silica.[3]
Troubleshooting & FAQs
Q: Can I use Acetyl Chloride (
Q: My product is turning pink/brown. Why? A: This indicates oxidation of trace unreacted amine or impurities in the starting material.[2][3]
-
Fix: Ensure your starting material is white.[1][2][3] If the 2HCl salt is colored, recrystallize it from Ethanol/Water before starting.[2][3] Perform the acetylation under strict Nitrogen atmosphere.[2][3]
Q: I see a "mono-acetyl" peak in NMR. How do I remove it? A: Mono-acetylated bipiperidine is difficult to separate from the bis-acetylated product via crystallization.[1][2][3]
-
Fix: Do not try to separate it. Instead, re-dissolve your crude mixture in DCM, add 0.5 eq of
and 0.5 eq of base, and run the reaction for another 2 hours. Push the material to the bis-product chemically.[1][2][3][5]
Q: The 2HCl salt is absolutely not dissolving in DCM. A: It won't dissolve until neutralized.[2][3] If the suspension is too thick, you can use a Schotten-Baumann approach:
-
Add
(not anhydride) vigorously while stirring the biphasic mixture. -
Risk:[1][2][3][7] Hydrolysis of reagent is faster, so you must use a large excess of
.[2][3]
Mechanism & Causality[1][2][3]
Understanding the mechanism prevents errors.[2][3] The reaction proceeds via a nucleophilic acyl substitution.[2][3]
-
Deprotonation: The
removes protons from the piperidine nitrogens.[2][3] This is the rate-limiting step for solubility. -
Attack: The lone pair on the Nitrogen attacks the carbonyl carbon of the acetic anhydride.[2][3]
-
Tetrahedral Intermediate: Short-lived intermediate collapses, expelling acetate.[1][2][3]
-
DMAP Effect: DMAP acts as a "hyper-nucleophile," attacking the anhydride to form a highly reactive N-acylpyridinium ion, which transfers the acetyl group to the sterically hindered secondary amine much faster than the anhydride alone.[1][2][3]
Figure 2: Reaction pathway highlighting the role of Base and DMAP in driving the equilibrium forward.[1][2][3]
References
-
General Acetylation of Piperidines
-
Structural Analogs (Trifluoroacetylation of 4,4'-Bipiperidine)
-
Citation: Butcher, R. J., et al. "1,1'-(4,4'-Bipiperidine-1,1'-diyl)bis(2,2,2-trifluoroethanone)."[1][2][3] Acta Crystallographica Section E, 2011.[1][2][3]
- Relevance: Confirms the stability and crystallization properties of the bis-acylated bipiperidine scaffold. Provides evidence for DCM solubility of the product.
-
-
Catalysis by DMAP
-
Citation: Höfle, G., Steglich, W., & Vorbrüggen, H. "4-Dialkylaminopyridines as Highly Active Acylation Catalysts."[1][3] Angewandte Chemie International Edition, 1978.[1][2][3]
-
Relevance: The foundational text explaining why DMAP is required for high yields in hindered or sluggish acetylation reactions.[2][3]
-
Sources
- 1. N,N'-Diacetylbenzidine | C16H16N2O2 | CID 11942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,4'-Bipiperidine dihydrochloride | 78619-84-8 [sigmaaldrich.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]
Technical Support Center: Bipiperidine Impurity Profiling
Topic: Optimizing HPLC Separation of Bipiperidine Impurities Ticket ID: #BP-ISO-9982 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Introduction: The Analyst's Dilemma
Welcome to the technical support hub for bipiperidine analysis. If you are here, you are likely facing one of three critical failures:
-
The "Ghost" Peak: Your analyte has no UV chromophore, and your baseline is flat.
-
The "Shark Fin": Your peaks are tailing severely due to silanol interactions.
-
The Isomer Trap: You cannot resolve the 3,3'- and 4,4'-bipiperidine structural isomers.
Bipiperidines are secondary amines with high basicity (
Module 1: Method Development Strategy
Q: Standard C18 columns at pH 3.0 are giving me no retention and severe tailing. What is the correct stationary phase strategy?
A: Stop using standard silica C18 columns at low pH. You are fighting thermodynamics.
At pH 3.0, bipiperidine is fully protonated (
The Solution: Two Validated Pathways
You must switch to one of the following "High-Integrity" modes. Pathway A is preferred for robustness; Pathway B is required if you have very polar matrix components.
Pathway A: High pH Reversed-Phase (The Gold Standard)
-
Mechanism: At pH 11.5–12.0, bipiperidine is neutral (deprotonated). This increases hydrophobicity, allowing retention on the alkyl chain and suppressing silanol ionization.
-
Column Requirement: You must use a Hybrid Organic-Inorganic Particle (e.g., Waters XBridge BEH or Phenomenex Gemini NX). Do not use standard silica at pH > 8.
-
Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.5) or 0.1% Diethylamine (DEA) in water/MeCN.
Pathway B: HILIC (Hydrophilic Interaction Liquid Chromatography)
-
Mechanism: Retains the charged amine via electrostatic interaction and partitioning into the water-rich layer on the particle surface.
-
Column: Silica or Amide phases.[1]
-
Mobile Phase: High organic (90% MeCN) with 10-20 mM Ammonium Formate (pH 3.0).
Decision Matrix: Selecting Your Mode
Figure 1: Decision tree for selecting the chromatographic mode based on solubility and detection requirements.
Module 2: The "Invisible" Analyte (Detection)
Q: I see nothing on my UV trace at 254 nm. How do I detect bipiperidine impurities without a Mass Spectrometer?
A: Bipiperidines lack a conjugated
Option 1: Universal Detection (Recommended)
If available, use a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) . These respond to mass, not optical properties.
-
Requirement: Mobile phase must be volatile (Ammonium Formate/Acetate/Carbonate). Phosphate buffers are forbidden.
Option 2: Low-UV Optimization
If you are restricted to UV, you must work at 200–210 nm .
-
Buffer: Phosphate buffers are transparent at 200 nm.
-
Solvent: Use Acetonitrile (UV cutoff <195 nm). Avoid Methanol (UV cutoff ~205 nm), which causes baseline drift at this range.
-
Warning: Sensitivity will be low (LOD ~10-50 ppm).
Option 3: Derivatization (The "Nuclear" Option)
If you need high sensitivity (ppb levels) with UV, you must chemically tag the amine.
-
Reagent: FMOC-Cl (9-fluorenylmethyl chloroformate) or Tosyl Chloride.
-
Reaction: Reacts with secondary amines to form a highly fluorescent/UV-active carbamate.
-
Protocol:
-
Mix sample with Borate buffer (pH 8.0).
-
Add FMOC-Cl in MeCN.
-
React 5 mins at ambient temp.
-
Quench with adamantanamine (to remove excess FMOC).
-
Inject.
-
Module 3: Troubleshooting Isomer Resolution
Q: I cannot separate 3,3'-bipiperidine from 4,4'-bipiperidine. They co-elute.
A: This is a classic "shape selectivity" problem. Both isomers have identical mass and nearly identical
The Isomer Separation Protocol
1. The PFP Solution (Pentafluorophenyl) PFP phases offer unique selectivity for amines through Hydrogen Bonding and Dipole-Dipole interactions, which differ slightly between the 3,3' (kinked) and 4,4' (linear) geometries.
-
Column: Fluorophenyl-Propyl (PFP).
-
Condition: Methanol-based mobile phases often enhance selectivity on PFP columns more than Acetonitrile.
2. The "Shape-Selective" C18 Not all C18s are equal. Polymeric C18 bonding (as opposed to monomeric) offers better shape recognition for structural isomers.
-
Recommendation: Look for "PAH" or "Polymeric" designated C18 columns.
Comparative Data: Separation Factors (
| Parameter | Standard C18 (Monomeric) | Hybrid C18 (High pH) | PFP (F5) Phase |
| pH | 3.0 | 11.5 | 3.0 |
| Elution Order | Co-elution | 3,3' then 4,4' | 4,4' then 3,3' |
| Tailing Factor ( | 2.5 (Fail) | 1.1 (Pass) | 1.2 (Pass) |
| Resolution ( | < 0.8 | > 2.5 | > 1.8 |
| Mechanism | Hydrophobic | Hydrophobic (Neutral) | H-Bonding/Dipole |
Module 4: Troubleshooting Guide (FAQs)
Q: My retention times are shifting drift during the run.
-
Cause: If using High pH, the column silica acts as a weak anion exchanger if not fully equilibrated. If using Ion-Pairing (TFA), the column requires 50+ column volumes to equilibrate.
-
Fix: For High pH, ensure the buffer concentration is at least 10 mM. For Ion-Pairing, dedicate a specific column to that method; never switch it back to standard RP.
Q: I am getting system overpressure.
-
Cause: Bipiperidine samples from synthesis often contain inorganic salts. If you use high organic % in HILIC or RP, salts precipitate.
-
Fix: Check the solubility of your sample buffer in the mobile phase. If using >80% MeCN, avoid phosphate buffers; use Ammonium Acetate.
Workflow Logic: Tailing & Resolution
Figure 2: Diagnostic workflow for identifying the root cause of peak tailing in basic amine analysis.
References
-
BenchChem. (2025).[2][3] Application Notes and Protocols for the Purification of Piperidine Reaction Products. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 415618, 2,2'-Bipiperidine. Link
-
Agilent Technologies. (2023). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Link
-
Bas.bg. (2023). HPLC Determination of Biperiden in Solid Dosage Forms. Link
-
Veeprho. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Link
Sources
Technical Support Center: Resolving NMR Peak Overlap in 1,1'-(4,4'-Bipiperidine-1,1'-diyl)diethanone
Case ID: NMR-BP-ROT-001 Subject: Resolution of spectral broadening and signal overlap in N-acetylated bipiperidine systems. Assigned Specialist: Senior Application Scientist, Structural Elucidation Group.
Executive Summary: The "Rotamer Trap"
You are likely observing a spectrum that appears "messy" or "impure," characterized by:
-
Broad "humps" instead of sharp multiplets in the 3.5–4.6 ppm region (alpha-protons).
-
Doubled peaks for the acetyl methyl groups (approx.[1] 2.08 ppm), suggesting a mixture.[1][2]
-
Severe overlap in the aliphatic region (1.0–1.8 ppm) where ring protons reside.[1]
The Diagnosis: This is rarely a purity issue.[1] It is a conformational dynamic issue . The molecule 1,1'-(4,4'-Bipiperidine-1,1'-diyl)diethanone contains two amide bonds.[1][2] Due to the partial double-bond character of the N-C=O bond, rotation is restricted at room temperature (barrier ~15–18 kcal/mol).[1] You are observing a mixture of E (trans) and Z (cis) rotamers in slow-to-intermediate exchange on the NMR timescale.
This guide provides three validated workflows to resolve these signals: Thermal Acceleration (VT-NMR) , Solvent Engineering , and Spectral Filtering (2D NMR) .[1][2]
Diagnostic Workflow
Before altering your sample, determine the nature of your overlap using this logic flow.
Figure 1: Decision matrix for selecting the correct resolution strategy based on peak shape.[1][2]
Module A: Variable Temperature (VT) NMR
Best for: Merging rotamer signals into a single, time-averaged spectrum.[1][2]
At room temperature (298 K), the interconversion between rotamers is slow, resulting in separate or broadened signals.[1][2] Heating the sample increases the exchange rate. When the rate exceeds the frequency difference (
Experimental Protocol: Coalescence Optimization
| Parameter | Setting / Value |
| Solvent | DMSO-d6 (High boiling point, good solubility).[1][2] Avoid CDCl3 (too volatile).[1] |
| Target Temp | 353 K - 373 K (80°C - 100°C) |
| Equilibration | 10 minutes per temperature step |
| Shimming | Mandatory re-shim at target temperature. Gradients change with convection. |
Step-by-Step:
-
Preparation: Dissolve ~5-10 mg of sample in 0.6 mL DMSO-d6.
-
Baseline Scan: Acquire a standard 1H spectrum at 298 K. Note the linewidths of the acetyl methyls (~2.0 ppm).[1]
-
Step Heating: Increase temperature in 20 K increments (320 K, 340 K, 360 K).
-
Observation: Watch for the "coalescence point" (
) where two peaks merge into a flat plateau before sharpening into a single singlet at higher temperatures.[1] -
Final Acquisition: Acquire the final data set at 373 K (or 10 K above
).
Expected Result: The doubled acetyl singlets will merge into one sharp singlet.[1] The broad equatorial/axial ring protons will sharpen, revealing their true coupling constants (
Module B: Solvent Engineering (ASIS Effect)
Best for: Resolving "accidental equivalence" where peaks overlap perfectly despite being sharp.[1]
If VT-NMR is not an option (e.g., thermal instability), use the Aromatic Solvent-Induced Shift (ASIS) .[1][2] Benzene-d6 forms transient collision complexes with the electron-deficient face of the amide dipole, shielding protons selectively.[2]
Solvent Selection Guide
| Solvent | Dielectric ( | Mechanism of Action | Effect on Bipiperidine |
| CDCl3 | 4.8 | Standard dispersion | Baseline. Often results in overlap of H-3/H-5 protons.[1][2] |
| DMSO-d6 | 46.7 | H-bond acceptor | Deshielding. Moves amide-adjacent protons downfield, separating them from the alkyl "forest."[1][2] |
| Benzene-d6 | 2.3 | Anisotropic shielding | Expanding. Drastically shifts acetyl methyls upfield, often resolving them from ring protons.[1][2] |
Recommendation: If CDCl3 gives overlap, move directly to Benzene-d6 .[1][2] The acetyl methyls will often shift upfield by ~0.5 ppm, clearing the aliphatic region.[1]
Module C: Advanced 2D Strategies
Best for: definitive assignment without physical manipulation of the sample.[1]
When 1D analysis fails, 2D correlations separate interactions by bond connectivity (HSQC) or space (NOESY).[1][2]
Workflow: The HSQC/NOESY Lock
Figure 2: 2D NMR workflow for assigning overlapping signals.
Technical Insight:
-
Multiplicity-Edited HSQC: This is critical. It phases CH₂ carbons (ring positions 2, 3, 5,[1][2][3] 6) opposite to CH carbons (bridgehead position 4) and CH₃ (acetyl).[1] This immediately distinguishes the bridgehead proton from the crowded methylene envelope.
-
NOESY/EXSY: In a rotameric mixture, you will see "exchange cross-peaks" (same phase as diagonal) between the two rotamer signals.[1][2] This proves they are the same chemical entity exchanging, not impurities.[1][2]
Frequently Asked Questions (FAQ)
Q: Why do I see four methyl peaks instead of two? A: The bipiperidine system has two amide groups.[1] If the rotation is slow, you may observe three distinct species: E,E, E,Z, and Z,Z.[1][2] This statistical distribution can create complex multiplets for the methyls. VT-NMR will collapse these into one signal.[1][2]
Q: Can I use D2O? A: Not recommended. While the salt form is water-soluble, the free base/amide has poor solubility in D2O, leading to aggregation and further line broadening.[2] Use DMSO-d6 or Methanol-d4.[1][2]
Q: My integration is off (e.g., 2.8 protons instead of 3). Is the compound impure?
A: Likely not.[1] If the relaxation time (
References
-
Claridge, T. D. W. (2016).[1][2] High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[1] (Chapter 9: Dynamic NMR and exchange phenomena).
-
Bain, A. D. (2003).[1][2] Chemical exchange in NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 43(3-4), 63-103.[1][2] Link[1][2]
-
Reich, H. J. (2024).[1][2] Structure Determination Using NMR: Restricted Rotation. University of Wisconsin-Madison.[1][2] Link
-
Fulmer, G. R., et al. (2010).[1][2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1][2] Link[1][2]
Sources
Technical Support Center: Controlling Acetylation Degree in 4,4'-Bipiperidine Reactions
Welcome to the Technical Support Center for controlling the degree of acetylation in 4,4'-bipiperidine reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs). Our goal is to empower you with the scientific principles and practical techniques required to achieve selective mono- or di-acetylation of 4,4'-bipiperidine with high precision and yield.
Introduction
4,4'-Bipiperidine is a symmetrical diamine, and controlling its acetylation to selectively produce the mono- or di-acetylated product presents a significant synthetic challenge. The primary difficulty arises from the similar reactivity of the two secondary amine groups. Over-acetylation, leading to the di-acetylated product, is a common issue when the mono-acetylated form is desired.[1] This guide will explore the key parameters that govern this selectivity and provide actionable solutions to common problems encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind selective mono-acetylation of a symmetrical diamine like 4,4'-bipiperidine?
A: Selective mono-acetylation relies on carefully controlling the reaction conditions to favor the reaction of one amine group over the other. This is typically achieved by manipulating stoichiometry, reaction temperature, and the rate of addition of the acetylating agent.[2] A key strategy involves using a substoichiometric amount of the acetylating agent relative to the diamine.
Q2: Which acetylating agent is more suitable for controlling selectivity: acetyl chloride or acetic anhydride?
A: Acetyl chloride is generally more reactive than acetic anhydride.[3][4] While this high reactivity can be beneficial for driving reactions to completion, it can make controlling selectivity more challenging, often leading to a higher proportion of the di-acetylated product. Acetic anhydride, being less reactive, often allows for finer control over the reaction, especially when aiming for mono-acetylation. The choice, however, depends on the specific reaction conditions and desired outcome.
Q3: How does temperature affect the selectivity of the acetylation reaction?
A: Lowering the reaction temperature is a crucial technique for enhancing selectivity towards mono-acetylation. Reactions are often initiated at low temperatures (e.g., 0 °C or even -78 °C) to moderate the reaction rate.[2] This slow, controlled addition of the acetylating agent at reduced temperatures minimizes the chance of a single diamine molecule reacting with two molecules of the acetylating agent.
Q4: What role does a base, such as triethylamine or pyridine, play in these reactions?
A: A non-nucleophilic base is essential to neutralize the acidic byproduct of the reaction (e.g., HCl from acetyl chloride or acetic acid from acetic anhydride).[4][5] This prevents the protonation of the starting amine, which would render it unreactive. Pyridine can often serve as both a base and a solvent.[4]
Q5: How can I monitor the progress of the reaction to determine the ratio of mono- to di-acetylated product?
A: Thin-layer chromatography (TLC) is a rapid and effective method for qualitative monitoring.[4] For quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[6][7] LC-MS is also a powerful tool for identifying the products formed.[4] Online monitoring using benchtop NMR systems can provide real-time quantitative data on reactant consumption and product formation.[7][8]
Troubleshooting Guide
This section addresses specific issues you may encounter during the acetylation of 4,4'-bipiperidine and provides systematic approaches to resolve them.
Issue 1: Predominant Formation of Di-acetylated 4,4'-Bipiperidine When Mono-acetylation is Desired
Potential Causes:
-
Incorrect Stoichiometry: Using an excess or even a 1:1 molar ratio of the acetylating agent to 4,4'-bipiperidine can lead to di-acetylation.[1] The mono-acetylated product, once formed, can compete with the starting material for the remaining acetylating agent.
-
High Reaction Rate: Rapid addition of a highly reactive acetylating agent at ambient or elevated temperatures significantly favors di-acetylation.
-
Concentrated Reaction Conditions: High concentrations of reactants increase the probability of multiple acetylation events on a single 4,4'-bipiperidine molecule.
Solutions:
-
Stoichiometric Control:
-
Use Excess Diamine: Employ a significant excess of 4,4'-bipiperidine (e.g., 2 to 10 equivalents) relative to the acetylating agent. This statistically favors the reaction of the acetylating agent with an unreacted diamine molecule.
-
Substoichiometric Acetylating Agent: Carefully add a substoichiometric amount of the acetylating agent (e.g., 0.5-0.8 equivalents) to a solution of the diamine.
-
-
Kinetic Control:
-
Low Temperature: Perform the reaction at a reduced temperature (e.g., 0 °C to -20 °C) to decrease the reaction rate.[2]
-
Slow Addition: Add the acetylating agent dropwise or via a syringe pump over an extended period to maintain a low instantaneous concentration of the acetylating agent.
-
-
Dilution: Conduct the reaction under highly diluted conditions to minimize the likelihood of di-acetylation.[1]
Issue 2: Low or No Reaction Conversion
Potential Causes:
-
Insufficiently Reactive Acetylating Agent: Acetic anhydride may not be reactive enough under mild conditions.
-
Inadequate Base: The base may be too weak or used in insufficient quantity to effectively neutralize the acid byproduct.
-
Protonated Amine: If the starting 4,4'-bipiperidine is in its salt form (e.g., dihydrochloride), it will not be nucleophilic enough to react.
Solutions:
-
Increase Reactivity:
-
Optimize Base:
-
Ensure at least one equivalent of a suitable non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is used for each equivalent of acid produced.
-
-
Ensure Free Base:
-
If starting with a salt, neutralize it with a suitable base and extract the free diamine before proceeding with the acetylation.
-
Issue 3: Difficulty in Purifying the Mono-acetylated Product from the Reaction Mixture
Potential Causes:
-
Similar Polarity: The starting material, mono-acetylated, and di-acetylated products may have similar polarities, making chromatographic separation challenging.
-
Product Solubility: The desired product may have limited solubility in common purification solvents.
Solutions:
-
Chromatographic Optimization:
-
Column Chromatography: Systematically screen different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) for optimal separation on silica gel. Adding a small amount of a basic modifier like triethylamine to the eluent can improve peak shape and resolution for amine-containing compounds.
-
Reverse-Phase HPLC: For more challenging separations, preparative reverse-phase HPLC can be an effective, albeit more costly, alternative.
-
-
Crystallization:
-
Attempt to selectively crystallize the desired product from a suitable solvent or solvent mixture. This can be a highly effective purification method if suitable conditions are found.
-
-
Extraction:
-
Utilize differences in basicity. The unreacted diamine and mono-acetylated product are more basic than the di-acetylated product. An acidic wash (e.g., dilute HCl) can be used to selectively extract the more basic components into the aqueous phase, from which they can be re-isolated after neutralization.
-
Experimental Protocols & Data
Table 1: Recommended Starting Conditions for Selective Acetylation
| Target Product | Acetylating Agent | Stoichiometry (Diamine:Agent) | Temperature | Solvent | Base | Key Considerations |
| Mono-acetylated | Acetic Anhydride | 2:1 to 5:1 | 0 °C to RT | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Triethylamine (1.1 eq) | Slow, dropwise addition of anhydride is critical. |
| Mono-acetylated | Acetyl Chloride | 3:1 to 10:1 | -20 °C to 0 °C | Dichloromethane (DCM) | Triethylamine (1.1 eq) | Higher reactivity requires lower temperatures and slower addition. |
| Di-acetylated | Acetic Anhydride | 1:2.2 | Room Temperature to 40 °C | Pyridine or DCM | Pyridine (solvent) or Triethylamine (2.2 eq) | Can be run at higher concentrations. |
| Di-acetylated | Acetyl Chloride | 1:2.2 | 0 °C to RT | Dichloromethane (DCM) | Triethylamine (2.2 eq) | Reaction is typically fast and exothermic. |
Protocol 1: General Procedure for Selective Mono-N-acetylation of 4,4'-Bipiperidine
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 4,4'-bipiperidine (3.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (1.1 eq. relative to the acetylating agent).
-
Reagent Addition: In a separate syringe, prepare a solution of acetic anhydride (1.0 eq.) in anhydrous DCM. Add this solution dropwise to the stirred diamine solution over 1-2 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to observe the consumption of the starting material and the formation of the mono- and di-acetylated products.
-
Workup: Once the desired conversion is reached, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Reaction Scheme and Control Points
The following diagram illustrates the sequential acetylation of 4,4'-bipiperidine and highlights the key experimental parameters that can be adjusted to control the product distribution.
Caption: Key parameters to control the selective mono-acetylation of 4,4'-bipiperidine.
Troubleshooting Workflow
This flowchart provides a logical sequence for troubleshooting common issues in controlling the degree of acetylation.
Caption: A systematic workflow for troubleshooting acetylation selectivity issues.
References
-
Mastering Chemistry Help. (2013, February 13). acylation of amines. Available at: [Link]
-
Canturk, B., et al. (2023, January 30). Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions. Green Chemistry. Available at: [Link]
-
Study.com. (n.d.). Acylation Overview, Mechanism & Agents. Available at: [Link]
-
Royal Society of Chemistry. (2023). Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions. Green Chemistry. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). CDI-mediated monoacylation of symmetrical diamines and selective acylation of primary amines of unsymmetrical diamines. Green Chemistry. Available at: [Link]
-
Nicolaou, K. C., et al. (2002, August 8). Selective Monoacylation of a Diamine Using Intramolecular Delivery by a DMAP Unit. Organic Letters. Available at: [Link]
-
Save My Exams. (2025, June 23). Acylation Mechanism. Available at: [Link]
-
Kumar, A., et al. (2010, October 1). Imidazole-catalyzed Monoacylation of Symmetrical Diamines. PubMed. Available at: [Link]
-
Christensen, D. G., et al. (n.d.). Mechanisms, Detection, and Relevance of Protein Acetylation in Prokaryotes. PubMed Central. Available at: [Link]
-
BYJU'S. (n.d.). Chemical Properties Of Amines Acylation Basicity. Available at: [Link]
-
Magritek. (n.d.). Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. Available at: [Link]
-
Nagy, B., et al. (2020, April 23). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. PubMed Central. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Available at: [Link]
-
Beckers, E. P. J., et al. (2014, December 27). Acetyl content determination using different analytical techniques. ResearchGate. Available at: [Link]
-
Magritek. (2019, October 14). Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine Online. Available at: [Link]
-
Yang, C., et al. (n.d.). Bioorthogonal Chemical Reporters for Monitoring Protein Acetylation. PubMed Central. Available at: [Link]
-
Hang, H. C., et al. (2012, October 9). Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters. PubMed Central. Available at: [Link]
- Google Patents. (n.d.). CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.
-
De Coster, J., et al. (2021, January 29). Functionalized 4,4'-bipyridines: synthesis and 2D-organization on HOPG. ResearchGate. Available at: [Link]
-
Semantic Scholar. (n.d.). Catalysis by 4-dialkylaminopyridines. Available at: [Link]
-
Chemistry Steps. (2023, February 24). Friedel-Crafts Acylation with Practice Problems. Available at: [Link]
-
Floris, C., et al. (2022, March 9). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry. Available at: [Link]
-
Saskia, K. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts. Saskia K. Introductory Organic Chemistry. Available at: [Link]
-
Rumpf, W., et al. (n.d.). Acetylation and Silylation of Piperidine Solubilized Sporopollenin from Pollen of Typha angustifolia L. Zeitschrift für Naturforschung C. Available at: [Link]
-
Organic Syntheses. (2013, July 3). Preparation of 4-Acetylamino-2, 2, 6, 6-tetramethylpiperidine-1- oxoammonium Tetrafluoroborate and the. Available at: [Link]
- Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
-
Lasota, M., et al. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]
-
MDPI. (2020, April 23). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Available at: [Link]
-
Borne, R. F., et al. (n.d.). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. PubMed. Available at: [Link]
-
ResearchGate. (2014, November 21). What are the best methods for Piperidine purification alternatives to distillation?. Available at: [Link]
Sources
- 1. Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. acylation of amines [entrancechemistry.blogspot.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. byjus.com [byjus.com]
- 6. researchgate.net [researchgate.net]
- 7. Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine Online - Magritek [magritek.com]
- 8. magritek.com [magritek.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Detecting moisture sensitivity in diacetyl bipiperidine samples
Welcome to the technical support center for diacetyl bipiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the handling and analysis of this compound, with a specific focus on its moisture sensitivity.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What is diacetyl bipiperidine and what are its common applications?
-
Why is diacetyl bipiperidine considered moisture-sensitive?
-
What are the initial signs of moisture contamination in a sample?
-
What is the acceptable level of moisture in a diacetyl bipiperidine sample?
-
How should I properly store diacetyl bipiperidine to prevent moisture absorption?
-
-
Troubleshooting Guides
-
Issue 1: Unexpected changes in the physical appearance of the sample (e.g., clumping, discoloration).
-
Issue 2: Inconsistent results in analytical tests (e.g., HPLC, NMR).
-
Issue 3: Difficulty in achieving complete dissolution of the sample.
-
-
Experimental Protocols
-
Protocol 1: Karl Fischer Titration for Accurate Moisture Content Determination.
-
Protocol 2: Sample Handling and Preparation in a Controlled Environment.
-
-
References
Frequently Asked Questions (FAQs)
What is diacetyl bipiperidine and what are its common applications?
Diacetyl bipiperidine is a chemical compound belonging to the piperidine class of heterocyclic compounds.[1][2][3] Piperidine and its derivatives are significant structural motifs in many pharmaceuticals and are explored for a wide range of pharmacological applications, including their use as analgesics, antipsychotics, and in the treatment of neurodegenerative diseases.[1] The diacetyl functional groups can influence the molecule's polarity, solubility, and interaction with biological targets.
Why is diacetyl bipiperidine considered moisture-sensitive?
The moisture sensitivity of diacetyl bipiperidine can be attributed to the presence of amide-like functionalities and the hygroscopic nature of the piperidine rings.[4][5] Amide bonds, while generally stable, can be susceptible to hydrolysis under certain conditions, a reaction with water that can lead to the formation of carboxylic acids and amines.[6][7] This degradation is often catalyzed by acidic or basic conditions.[6] Furthermore, piperidine-containing compounds themselves can be hygroscopic, meaning they have a tendency to absorb moisture from the surrounding atmosphere.[4][5]
What are the initial signs of moisture contamination in a sample?
Initial indicators of moisture contamination in a powdered sample of diacetyl bipiperidine may include:
-
Changes in physical state: The powder may change from a free-flowing solid to a clumpy or sticky substance.[8][9]
-
Discoloration: The sample may exhibit a change in color.
-
Weight gain: An increase in the mass of the sample due to water absorption.[8]
What is the acceptable level of moisture in a diacetyl bipiperidine sample?
The acceptable moisture content is highly dependent on the specific application and the required stability of the final product. For pharmaceutical active pharmaceutical ingredients (APIs), moisture content is a critical quality attribute that is strictly controlled.[10] While a universally accepted limit for diacetyl bipiperidine is not established without specific regulatory guidance, a general guideline for many moisture-sensitive APIs is to keep the water content below 0.5% w/w. However, for highly sensitive applications, this limit may be significantly lower, often in the parts-per-million (ppm) range.[11]
How should I properly store diacetyl bipiperidine to prevent moisture absorption?
Proper storage is crucial for maintaining the integrity of moisture-sensitive compounds.[12][13][14] Recommended storage practices for diacetyl bipiperidine include:
-
Use of appropriate containers: Store the compound in tightly sealed containers made of non-reactive materials.[14]
-
Controlled environment: Keep the storage area cool, dry, and well-ventilated.[13][14] The use of desiccators with a suitable drying agent is highly recommended.[15] For highly sensitive materials, storage in a glove box with a controlled low-humidity atmosphere is ideal.[15]
-
Inert atmosphere: For long-term storage or for highly sensitive applications, consider flushing the container with an inert gas like nitrogen or argon before sealing.[15]
Troubleshooting Guides
Issue 1: Unexpected changes in the physical appearance of the sample (e.g., clumping, discoloration).
-
Question: My diacetyl bipiperidine sample, which was initially a fine powder, has become clumpy and slightly discolored. What could be the cause and how do I proceed?
-
Answer: This is a classic sign of moisture absorption. The hygroscopic nature of the compound leads to the absorption of atmospheric water, causing the particles to agglomerate.[9] Discoloration could be an indication of chemical degradation, potentially initiated by the presence of water.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting physical changes in the sample.
Issue 2: Inconsistent results in analytical tests (e.g., HPLC, NMR).
-
Question: I am observing unexpected peaks in my HPLC chromatogram and shifts in my NMR spectrum for diacetyl bipiperidine. Could moisture be the cause?
-
Answer: Yes, moisture can significantly impact analytical results. In HPLC, the presence of water can lead to the formation of hydrolysis byproducts, which will appear as new peaks in the chromatogram.[16] In NMR, the presence of water can cause peak broadening and chemical shift changes, particularly for protons near the polar functional groups of the molecule.
Data Interpretation:
Observation in HPLC Potential Cause Related to Moisture Recommended Action Appearance of new, more polar impurity peaks Hydrolysis of the diacetyl groups Quantify moisture content using Karl Fischer titration. Attempt to identify the degradation products using LC-MS. Drifting retention times Changes in the mobile phase composition due to water absorption Ensure mobile phases are freshly prepared and properly degassed. Observation in NMR Potential Cause Related to Moisture Recommended Action Broadening of peaks, especially N-H or O-H protons Proton exchange with water molecules Use a deuterated solvent that has been stored over molecular sieves to minimize water content. Appearance of a broad singlet around 1.5-4.7 ppm (depending on solvent) Presence of residual water in the NMR tube or solvent Confirm by adding a drop of D2O and observing the disappearance or shift of the peak.
Issue 3: Difficulty in achieving complete dissolution of the sample.
-
Question: My diacetyl bipiperidine sample is not dissolving completely in the intended solvent, even though it was previously soluble. What could be wrong?
-
Answer: This issue can arise from moisture-induced degradation. If hydrolysis has occurred, the resulting degradation products may have different solubility profiles than the parent compound.[17] For instance, the formation of a carboxylic acid and an amine from an amide can significantly alter the polarity and solubility of the material.
Troubleshooting Steps:
-
Visual Inspection: Examine the undissolved material. Does it appear different from the bulk sample?
-
Solubility Test: Attempt to dissolve a small amount of the sample in a range of solvents with varying polarities to assess any changes in its solubility characteristics.
-
Moisture Analysis: Perform a Karl Fischer titration on the undissolved portion and the original sample to compare moisture content.
-
Analytical Characterization: Analyze the undissolved material using techniques like FTIR or Mass Spectrometry to identify if it is a degradation product.
-
Experimental Protocols
Protocol 1: Karl Fischer Titration for Accurate Moisture Content Determination
Karl Fischer (KF) titration is the gold standard method for determining the water content in a sample.[10][11][18][19][20] It is a highly specific and sensitive technique.
Principle: The method is based on the Bunsen reaction between iodine and sulfur dioxide in the presence of water. The titration can be performed volumetrically for samples with higher water content or coulometrically for trace amounts of water.[11][18]
Methodology (Coulometric Karl Fischer):
-
Instrument Preparation:
-
Ensure the KF titrator is clean and the reagents are fresh.
-
Condition the titration cell to a low, stable drift value as per the instrument's manual.
-
-
Sample Preparation:
-
Accurately weigh a suitable amount of the diacetyl bipiperidine sample in a clean, dry weighing boat. The sample size will depend on the expected moisture content.
-
Perform all sample handling in a low-humidity environment (e.g., a glove box or under a nitrogen blanket) to prevent moisture uptake during preparation.[15]
-
-
Titration:
-
Quickly and carefully introduce the weighed sample into the titration cell.
-
Start the titration. The instrument will generate iodine electrochemically, which reacts with the water in the sample.
-
The endpoint is detected when all the water has been consumed and there is an excess of iodine.
-
-
Calculation:
-
The instrument automatically calculates the amount of water based on the total charge passed (Faraday's law). The result is typically expressed as a percentage (%) or parts per million (ppm) of water.
Caption: Workflow for Coulometric Karl Fischer Titration.
-
Protocol 2: Sample Handling and Preparation in a Controlled Environment
To minimize moisture contamination during routine experiments, it is essential to adopt stringent handling protocols.
Materials:
-
Glove box or a nitrogen-purged desiccator
-
Spatulas and weighing boats pre-dried in an oven
-
Vials with airtight septa caps
Procedure:
-
Environment Preparation:
-
If using a glove box, ensure the relative humidity is below the recommended level for your experiments.
-
If using a desiccator, ensure the desiccant is active (e.g., blue for silica gel).
-
-
Material Equilibration:
-
Before opening, allow the diacetyl bipiperidine container to equilibrate to the ambient temperature of the controlled environment to prevent condensation.
-
-
Sample Dispensing:
-
Perform all weighing and dispensing operations within the controlled environment.
-
Use pre-dried spatulas and weighing boats.
-
Work efficiently to minimize the time the main container is open.
-
-
Immediate Sealing:
-
After dispensing the required amount, immediately and securely seal the main container.
-
If preparing solutions, use vials with septa caps to allow for solvent addition via a syringe without exposing the sample to the atmosphere.
-
-
Storage of Aliquots:
-
If you frequently use small amounts of the compound, consider preparing several smaller aliquots from the main stock to avoid repeatedly opening the primary container. Store these aliquots under the same controlled conditions.
-
References
-
Mettler Toledo. Karl Fischer Titration Guide for Water (Moisture) Determination. [Link]
-
CSC Scientific. Karl Fischer Method of Moisture Detection. [Link]
-
TCA Lab / Alfa Chemistry. Mastering Karl Fischer Moisture Analysis: A Complete Guide. [Link]
-
Hanna Instruments. What Is Karl Fischer Titration?. [Link]
-
Pacific BioLabs. Karl Fischer Moisture Analysis. [Link]
-
A&D Weighing. Guide to Safe Chemical Storage: Best Practices for the Industry. [Link]
-
Moravek. A Beginner's Guide to Chemical Storage Best Practices. [Link]
-
Allied Academies. A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges a. [Link]
-
Saleh, M. A., et al. (2020). Quantification of selected pharmaceutical compounds in water using liquid chromatography-electrospray ionisation mass spectrometry (LC-ESI-MS). PMC. [Link]
-
The Synergist. Best Practices for Proper Chemical Storage. [Link]
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Alltracon. Properly Storing Hazardous Chemicals in Your Facility. [Link]
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PCBCart. Effective Ways of Moisture Sensitive Device Storage and Handling. [Link]
-
Vanderford, B. J., & Snyder, S. A. (2006). Analysis of Pharmaceuticals in Water by Isotope Dilution Liquid Chromatography/Tandem Mass Spectrometry. Environmental Science & Technology, 40(23), 7312–7320. [Link]
-
Pereira, A. M. P. T., et al. (2023). Analysis of Pharmaceutical Active Compounds in Complex Water Samples: Sample Filtration as an Option. MDPI. [Link]
-
Zaugg, S. D., Smith, S. G., & Schroeder, M. P. (2014). Analysis of pharmaceutical and other organic wastewater compounds in filtered and unfiltered water samples by gas chromatography/mass spectrometry. USGS Publications Warehouse. [Link]
-
Wikipedia. Epibatidine. [Link]
-
Water Research Commission. Verification and Validation of Analytical Methods for Testing the Levels of PPHCPs (Pharmaceutical & Personal Health Care Products) in treated drinking Water and Sewage. [Link]
-
Rushdi, A. I., & Simoneit, B. R. T. (2005). Condensation reactions and formation of amides, esters, and nitriles under hydrothermal conditions. Origins of Life and Evolution of the Biosphere, 35(3), 231–248. [Link]
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Solubility of Things. Amides: Structure, Properties, and Reactions. [Link]
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Chromatography Forum. How to Handle Hygroscopic Reference Standards?. [Link]
-
Am Ende, C. W., et al. (2013). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. PMC. [Link]
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Pharma.Tips. Managing Humidity in Compression Areas of Hygroscopic Tablets. [Link]
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Upperton Pharma Solutions. Hard to Handle API Challenges. [Link]
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Kumar, A., & Lipton, M. A. (2015). Amide Bond Activation of Biological Molecules. PMC. [Link]
-
Saripilli, R., & Sharma, D. K. (2020). Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. ResearchGate. [Link]
-
Arigo, A., et al. (2019). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Journal of Pharmaceutical Sciences and Research, 11(1), 6-10. [Link]
-
Lazareva, A. M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6563. [Link]
-
LeBouf, R. F., et al. (2016). Increased Sensitivity of OSHA Method Analysis of Diacetyl and 2,3-pentanedione in Air. Journal of Occupational and Environmental Hygiene, 13(12), 939–946. [Link]
-
Wikipedia. Diacetyl. [Link]
-
Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Organic & Biomolecular Chemistry, 20(42), 8292–8299. [Link]
-
Mahmood, T., et al. (2024). Optoelectronic properties of piperidine under hydrostatic pressure, temperature, and the companion inhibition activity by DFT and molecular docking approaches. Scientific Reports, 14(1), 834. [Link]
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Technical Support Center: A Researcher's Guide to Minimizing Side Reactions in Bipiperidine Acetylation
Welcome to the Technical Support Center for bipiperidine acetylation. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of selectively modifying bipiperidine scaffolds. As a Senior Application Scientist, I have compiled this resource to provide not just protocols, but a deeper understanding of the chemical principles at play, enabling you to troubleshoot and optimize your reactions effectively. This center is structured in a question-and-answer format to directly address the specific challenges you may encounter in your work.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequent problems encountered during the acetylation of bipiperidines, from incomplete reactions to the formation of undesired byproducts. Each issue is followed by an explanation of the likely causes and a detailed protocol for resolution.
Issue 1: My reaction is incomplete, and I have a significant amount of unreacted bipiperidine starting material.
Q: What are the primary reasons for an incomplete acetylation reaction, and how can I drive it to completion?
A: An incomplete reaction is typically due to one of three main factors: insufficient reactivity of the acetylating agent, deactivation of the amine, or suboptimal reaction conditions.
Causality Behind the Issue:
-
Insufficiently Reactive Acetylating Agent: While acetic anhydride is a common choice, it may not be reactive enough for sterically hindered or electronically deactivated bipiperidines.
-
Protonation of the Amine: The reaction of an amine with an acyl halide like acetyl chloride generates one equivalent of HCl. This acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1] Without a base to neutralize this acid, the theoretical maximum yield is only 50%.
-
Suboptimal Temperature: Acetylation reactions often have an optimal temperature range. If the temperature is too low, the reaction rate may be impractically slow.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Acylating agents like acetic anhydride and acetyl chloride are sensitive to moisture. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.
-
Add a Stoichiometric Amount of Base: To neutralize the acidic byproduct, add at least one equivalent of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, for each equivalent of acetyl chloride used.[2]
-
Increase Reactivity: If using acetic anhydride with a stubborn substrate, consider switching to the more reactive acetyl chloride.
-
Optimize Temperature: While many acetylations are started at 0 °C to control the initial exotherm, allowing the reaction to warm to room temperature or gently heating it may be necessary to achieve full conversion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Issue 2: My reaction is producing a mixture of mono-acetylated and di-acetylated products. How can I selectively synthesize the mono-acetylated bipiperidine?
Q: What strategies can I employ to favor mono-acetylation and avoid the formation of the di-acetylated byproduct?
A: Achieving selective mono-acetylation of a symmetric diamine like a bipiperidine is a common challenge. The key is to control the stoichiometry and reactivity of the system. Once one amine is acetylated, the resulting amide nitrogen is significantly less basic and nucleophilic, which helps to disfavor the second acetylation. However, careful control is still necessary.
Causality Behind the Issue:
-
Excess Acetylating Agent: Using more than one equivalent of the acetylating agent will inevitably lead to the formation of the di-acetylated product.
-
High Reactivity of Acetylating Agent: Highly reactive agents like acetyl chloride can be difficult to control, leading to over-acetylation even with careful stoichiometric control.
-
Reaction Conditions: Higher temperatures and concentrated reaction mixtures can increase the rate of the second acetylation.
Troubleshooting Protocol for Selective Mono-Acetylation:
-
Strict Stoichiometric Control: Use slightly less than one equivalent of the acetylating agent (e.g., 0.95 equivalents) relative to the bipiperidine.
-
Slow Addition at Low Temperature: Dissolve the bipiperidine and a base (like triethylamine) in an appropriate anhydrous solvent (e.g., dichloromethane). Cool the solution to 0 °C or even -78 °C. Add the acetylating agent dropwise as a dilute solution over an extended period. This maintains a low concentration of the reactive acetylating agent, favoring mono-acetylation.[3]
-
Use a Less Reactive Acetylating Agent: Consider using acetic anhydride instead of acetyl chloride, as its lower reactivity allows for better control.[4] For even greater control with sensitive substrates, other alternatives like vinyl acetate can be explored.[5]
-
Temporary Protecting Group Strategy: A greener and highly effective method involves using carbon dioxide as a temporary, traceless protecting group. Bubbling CO2 through a solution of the diamine can form a carbamate with one of the amino groups, effectively protecting it and allowing for selective mono-acylation of the other.[6]
Experimental Protocol 1: Selective Mono-N-Acetylation of 4,4'-Bipiperidine
This protocol is a standard procedure for achieving selective mono-acetylation.
-
Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 4,4'-bipiperidine (1.0 equiv.).
-
Dissolution: Dissolve the substrate in anhydrous dichloromethane (CH₂Cl₂) to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (1.1 equiv.) to the solution.
-
Acylation: Prepare a solution of acetic anhydride (0.95 equiv.) in anhydrous CH₂Cl₂ in the dropping funnel. Add the acetic anhydride solution dropwise to the stirred bipiperidine solution over 1-2 hours.
-
Reaction: Allow the reaction to stir at 0 °C for an additional 30 minutes after the addition is complete, then let it warm to room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the aqueous layer three times with CH₂Cl₂.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product will likely be a mixture of starting material, mono-acetylated, and di-acetylated product, which will require purification by column chromatography.
Issue 3: I am working with an unsymmetrical bipiperidine (e.g., 2,3'-bipiperidine). How can I control which nitrogen gets acetylated?
Q: What factors determine the regioselectivity of acetylation in an unsymmetrical bipiperidine, and how can I influence the outcome?
A: In an unsymmetrical bipiperidine, the two nitrogen atoms are in different chemical environments, leading to differences in their nucleophilicity. This intrinsic difference can be exploited to achieve regioselective mono-acetylation.
Causality Behind the Issue:
-
Steric Hindrance: The nitrogen atom that is less sterically hindered will generally react faster. For example, in 2,3'-bipiperidine, the nitrogen of the 3-substituted ring is less sterically encumbered than the nitrogen of the 2-substituted ring and would be expected to be more nucleophilic.
-
Electronic Effects: Electron-donating groups on one of the piperidine rings will increase the electron density on the nitrogen, making it more nucleophilic. Conversely, electron-withdrawing groups will decrease its nucleophilicity.
Troubleshooting Protocol for Regioselective Acetylation:
-
Exploit Inherent Reactivity: Under carefully controlled conditions (low temperature, slow addition of a slight excess of acetylating agent), the more nucleophilic nitrogen should react preferentially.
-
Use of Directing Groups: In complex syntheses, it may be necessary to introduce a protecting group on one of the nitrogens to ensure that acetylation occurs at the desired position. For instance, a Boc protecting group can be selectively introduced and later removed.
-
Catalyst Control: Certain catalysts can influence the regioselectivity of acylation reactions, although this is a more advanced strategy that often requires screening of different catalyst systems.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right acetylating agent for my bipiperidine?
A1: The choice depends on the reactivity of your substrate and the desired selectivity.
| Acetylating Agent | Reactivity | Best For | Considerations |
| Acetyl Chloride | Very High | Rapid reactions, less reactive amines. | Can be difficult to control, leading to over-acetylation. Generates HCl, requiring a base.[2] |
| Acetic Anhydride | High | General purpose, good balance of reactivity and control. | Slower than acetyl chloride, may require gentle heating for less reactive amines.[4] |
| Vinyl Acetate | Moderate | Selective mono-acetylation, "greener" alternative. | Byproduct is acetaldehyde, which is volatile.[5] |
| Ketene | Very High | N-acetylation of piperidones, avoiding O-acetylation. | A gas, requires specialized handling.[7] |
Q2: What is the best way to monitor the progress of my bipiperidine acetylation reaction?
A2: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.
-
TLC: Provides a quick and easy way to visualize the consumption of the starting material and the formation of products. Staining with ninhydrin can be useful for detecting the presence of the free amine starting material.
-
LC-MS: Offers a more quantitative assessment of the reaction mixture, allowing you to determine the relative amounts of starting material, mono-acetylated product, and di-acetylated product by comparing the peak areas in the chromatogram and confirming their identities by their mass-to-charge ratios.
Q3: I have a mixture of unreacted bipiperidine, mono-acetylated product, and di-acetylated product. What is the best strategy for purification?
A3: The purification strategy will depend on the specific properties of your compounds, but a combination of acid-base extraction and column chromatography is generally effective.
Purification Workflow:
-
Initial Acid-Base Extraction:
-
Dissolve the crude mixture in an organic solvent like dichloromethane.
-
Wash the organic layer with a dilute acid solution (e.g., 1M HCl). The unreacted basic bipiperidine and some of the more basic mono-acetylated product will be protonated and move into the aqueous layer. The less basic di-acetylated product will remain in the organic layer.
-
Separate the layers. You can then basify the aqueous layer and re-extract to recover the starting material and mono-acetylated product for further purification.
-
-
Flash Column Chromatography:
-
This is the most common method for separating the components.
-
Stationary Phase: Standard silica gel is often used. However, the basic nature of the piperidine nitrogen can cause peak tailing.
-
Mobile Phase: A gradient of a non-polar solvent (like hexanes or heptane) and a polar solvent (like ethyl acetate) is typically used. To mitigate peak tailing, it is highly recommended to add a small amount of a basic modifier, such as 0.5-1% triethylamine, to the mobile phase.[8]
-
Elution Order: The least polar compound, the di-acetylated product, will elute first, followed by the mono-acetylated product, and finally the most polar compound, the unreacted bipiperidine.
-
Experimental Protocol 2: Flash Chromatography Purification
-
TLC Analysis: Develop a TLC method to separate the three components. An ideal solvent system will give the desired mono-acetylated product an Rf value of ~0.3. Remember to add triethylamine to your TLC solvent system.
-
Column Packing: Pack a silica gel column with your chosen non-polar solvent.
-
Loading: Dissolve your crude mixture in a minimal amount of dichloromethane and load it onto the column.
-
Elution: Start eluting with the non-polar solvent and gradually increase the polarity by adding the polar solvent (gradient elution).
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify which fractions contain your pure mono-acetylated product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Q4: How can I confirm the identity and purity of my mono-acetylated bipiperidine?
A4: A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is essential.
-
¹H NMR: The introduction of an acetyl group will cause a downfield shift of the protons on the carbons adjacent to the acetylated nitrogen. You will also see a new singlet in the aliphatic region (around 2.1 ppm) corresponding to the acetyl methyl group. In a symmetrically mono-acetylated bipiperidine, you will see two sets of signals for the two non-equivalent piperidine rings.
-
¹³C NMR: The carbonyl carbon of the acetyl group will appear around 170 ppm. The carbons adjacent to the acetylated nitrogen will also show a characteristic shift.
-
Mass Spectrometry (ESI-MS): This will allow you to confirm the molecular weight of your product. You should observe a peak corresponding to the [M+H]⁺ ion of the mono-acetylated bipiperidine. In the reaction mixture, you will also see peaks for the starting material and the di-acetylated product, differing by the mass of an acetyl group (42.04 Da).
Visual Guides and Workflows
To further clarify the concepts discussed, the following diagrams illustrate key processes in bipiperidine acetylation.
Caption: Reaction pathways for mono- and di-acetylation of bipiperidine.
Caption: Troubleshooting decision tree for optimizing mono-acetylation selectivity.
Caption: General workflow for the purification of mono-acetylated bipiperidine.
References
-
Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions. Green Chemistry (RSC Publishing). Available at: [Link]
-
Selective monoacylation of symmetrical diamines via prior complexation with boron. Organic Letters. Available at: [Link]
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Selective Monoacylation of a Diamine Using Intramolecular Delivery by a DMAP Unit. Organic Letters. Available at: [Link]
-
Acylation of amines mechanism. Mastering Chemistry Help. Available at: [Link]
- Process for the acetylation of a mono-substituted phenol or a mono-substituted naphthol. Google Patents.
-
Imidazole-catalyzed Monoacylation of Symmetrical Diamines. PubMed. Available at: [Link]
-
Beyond Acetic Anhydride: Exploring Alternatives for Acylation. Oreate AI Blog. Available at: [Link]
-
HPLC Method Development Step by Step. YouTube. Available at: [Link]
-
CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. The Royal Society of Chemistry. Available at: [Link]
-
Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. PMC. Available at: [Link]
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Available at: [Link]
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HOW TO DO FLASH COLUMN CHROMATOGRAPHY IN 15 MINUTES. Zakarian Group, UCSB. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
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Solid‐Phase Synthesis of Piperidines by N‐Acyliminium Ion Chemistry. Radboud Repository. Available at: [Link]
-
Automated N-terminal Acetylation. CEM Corporation. Available at: [Link]
-
Synthesis of N-acetyl-4-(2-chloro-4-acetyl-phenyl)-piperidine. PrepChem.com. Available at: [Link]
-
ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY. Molnar Institute. Available at: [Link]
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Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. Available at: [Link]
-
A phase-switch purification approach for the expedient removal of tagged reagents and scavengers following their application in. Baxendale Group - Durham University. Available at: [Link]
-
Regioselective Synthesis of Unsymmetrical Vicinal Diamines via Azidoimination of Alkenes with TMSN3 and Ketimines. Organic Chemistry Portal. Available at: [Link]
-
METHOD DEVELOPMENT ON HPLC. Maharana Pratap P.G. College Hardoi. Available at: [Link]
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Discovery of protein acetylation patterns by deconvolution of peptide isomer mass spectra. Nature Methods. Available at: [Link]
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¹H NMR chemical shifts (d) and chemical shift differences (Dd = d 4 free - ResearchGate. ResearchGate. Available at: [Link]
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ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. Macedonian Pharmaceutical Bulletin. Available at: [Link]
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Nα Selective Acetylation of Peptides. PMC. Available at: [Link]
- Preparation method for 1-N-BOC-4-acetyl piperidine. Google Patents.
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A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Agilent. Available at: [Link]
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Acetylation of Secondary amines. Chemistry Stack Exchange. Available at: [Link]
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Piperidine, 1-acetyl-. NIST WebBook. Available at: [Link]
-
Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. ACS Publications. Available at: [Link]
- Preparation of 1-acetyl-4-piperidones. Google Patents.
-
A new general N-acetylation method for solid phase synthesis using malonic acid. Organic & Biomolecular Chemistry. Available at: [Link]
-
Regioselective N-acylation of heterocyclic amines under dry conditions catalyzed by a natural clay. Semantic Scholar. Available at: [Link]
-
SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. Available at: [Link]
-
Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. ResearchGate. Available at: [Link]
-
¹H NMR Study of Methyl O-Acetyl-α-and-β-D-Xylopyranosides Conformational Studies and Non Additivity of H-Shift Increments. ResearchGate. Available at: [Link]
-
Nucleophilic addition to 2,3-pyridyne and synthesis of benzonaphthyridinones. PMC. Available at: [Link]
-
¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]
-
¹H and ¹³C NMR chemical shifts of F1 to F4 fraction, de-O-acetylated EPS and native EPS. ResearchGate. Available at: [Link]
-
Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. PMC. Available at: [Link]
-
ENANTIOSELECTIVE SYNTHESIS OF PIPERIDINE DIAMINE DERIVATIVES AS NOVEL fXa INHIBITORS. Semantic Scholar. Available at: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Spectrum Analysis of 1,1'-(4,4'-Bipiperidine-1,1'-diyl)diethanone
For the discerning researcher in drug development and the meticulous scientist in academia, the structural elucidation of novel compounds is a cornerstone of progress. This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 1,1'-(4,4'-Bipiperidine-1,1'-diyl)diethanone, a molecule of interest in medicinal chemistry. We will delve into the predicted spectral features, compare its analytical value against other techniques, and provide actionable protocols, all grounded in scientific expertise.
Predicted 1H NMR Spectrum: A Region-by-Region Analysis
The inherent symmetry of this compound simplifies its 1H NMR spectrum to a degree, yet the conformational flexibility of the piperidine rings introduces complexities. Due to the rapid N-acetyl rotation at room temperature, we expect to see a time-averaged spectrum. Below is a detailed prediction of the chemical shifts and coupling patterns.
A Note on Rotational Isomers (Rotamers): The amide bond of the N-acetyl group can exhibit restricted rotation, potentially leading to the observation of two distinct sets of signals for the piperidine protons (rotamers). The rate of this rotation is temperature-dependent. For the purpose of this initial analysis, we will consider the case of fast rotation, resulting in a single set of averaged signals. However, in a high-resolution spectrum or at lower temperatures, peak broadening or the appearance of distinct rotameric signals is a distinct possibility.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |
| Acetyl Protons (CH3) | 2.1 | s | N/A | The methyl protons of the acetyl group are in a magnetically equivalent environment and will appear as a sharp singlet. This region is characteristic of N-acetyl groups. |
| Axial Protons (Hax) | 1.2 - 1.4 | m | Large J (axial-axial) ≈ 10-13 Hz, Small J (axial-equatorial) ≈ 2-5 Hz | The axial protons on the piperidine ring are shielded and will appear upfield. They will exhibit complex multiplets due to coupling with adjacent axial and equatorial protons. |
| Equatorial Protons (Heq) | 1.7 - 1.9 | m | Small J (equatorial-equatorial) ≈ 2-5 Hz, Small J (axial-equatorial) ≈ 2-5 Hz | The equatorial protons are deshielded relative to the axial protons and will appear further downfield. Their multiplets will also be complex. |
| Methine Proton (Hmethine) | 1.5 - 1.7 | m | Complex | The proton at the C4 position, linking the two piperidine rings, will show a complex multiplet due to coupling with the adjacent axial and equatorial protons on both sides. |
| Methylene Protons α to Nitrogen (N-CH2) | 2.5 - 2.8 and 3.8 - 4.1 | m | Complex | Due to the influence of the electron-withdrawing acetyl group, the methylene protons adjacent to the nitrogen will be significantly deshielded. The axial and equatorial protons in this position are diastereotopic and will have different chemical shifts, further split by geminal and vicinal coupling. |
Experimental Protocol for High-Resolution 1H NMR
To obtain a publication-quality spectrum, the following protocol is recommended:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent can influence chemical shifts[1].
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz) to achieve better signal dispersion.
-
Shim the magnetic field to obtain sharp, symmetrical peaks.
-
-
Data Acquisition:
-
Acquire the spectrum at room temperature initially.
-
If peak broadening is observed, consider variable temperature NMR to either sharpen the signals (at higher temperatures) or resolve the rotamers (at lower temperatures).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Benchmarking Against Alternative Analytical Techniques
While 1H NMR is a powerful tool for structural elucidation, a comprehensive characterization relies on a multi-technique approach.
| Technique | Strengths for this Molecule | Limitations for this Molecule |
| 13C NMR | - Provides information on the number of unique carbon environments. - Confirms the presence of the carbonyl carbon from the acetyl group (expected δ ≈ 170 ppm). - Can help resolve ambiguities from overlapping proton signals. | - Lower sensitivity compared to 1H NMR, requiring more sample or longer acquisition times. |
| Mass Spectrometry (ESI-MS, MALDI-MS) | - Provides the accurate molecular weight of the compound, confirming the molecular formula.[2] - Fragmentation patterns can offer structural information. | - Does not provide detailed information about the stereochemistry or connectivity of the proton environments. |
| High-Performance Liquid Chromatography (HPLC) | - Assesses the purity of the sample.[3][4] - Can be used to separate the target compound from impurities or starting materials.[5] | - Does not provide direct structural information. |
| Infrared (IR) Spectroscopy | - Confirms the presence of key functional groups, such as the amide carbonyl (C=O) stretch (expected around 1650 cm⁻¹). | - Provides limited information on the overall molecular structure. |
Visualizing the Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive analysis of this compound.
Caption: Comparison of the strengths and weaknesses of key analytical techniques.
Conclusion
The 1H NMR spectrum of this compound, while appearing complex at first glance, is readily interpretable with a systematic approach. By understanding the expected chemical shifts, potential for rotamers, and complementing the analysis with other techniques such as 13C NMR and mass spectrometry, a complete and unambiguous structural assignment can be achieved. This guide serves as a foundational resource for researchers working with this and structurally related compounds, enabling efficient and accurate characterization.
References
- Journal of Chemical and Pharmaceutical Research, 2013, 5(7):141-145 Research Article Synthesis and Characterization of Impur - JOCPR. (n.d.).
- 1 H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz),... | Download Table. (n.d.).
- Investigation of 1,1′-disubstituted 4,4′-bipyridinium salts by various mass spectrometry techniques | Request PDF - ResearchGate. (n.d.).
- Supplementary Material 1H and 13C NMR Spectra of Compounds 4, 5, 11 – 15, 17 and 18. (n.d.).
- One-Pot Approach Towards Peptoids Synthesis Using 1,4-Dithiane-2,5-Diol via Multicomponent Approach and DFT-Based Computational Analysis - MDPI. (2025, May 27).
- 4,4′-Bipiperidine-1,1′-diyl)bis(2,2,2-trifluoroethanone). (n.d.).
- 1,4'-Bipiperidine | C10H20N2 | CID 78607 - PubChem - NIH. (n.d.).
- Advanced Mass Spectrometry Strategies for Deciphering the Complex Composition of an Unknown Chinese Patent Medicine - Agilent. (n.d.).
- Synthesis and NMR analysis of 13C and 15N-labeled long-chain polyamines (LCPAs) - SciSpace. (2016, September 26).
- Piperidine(110-89-4) 13C NMR spectrum - ChemicalBook. (n.d.).
- mass spectrometry (MS) - Dataset - NFDI4Chem Search Service. (n.d.).
- Piperidines - MassBank. (2016, December 12).
- 13-C NMR Chemical Shift Table.pdf. (n.d.).
- US7662964B2 - Process for producing [1,4′] bipiperidinyl-1′-carbonyl chloride or hydrochloride thereof - Google Patents. (n.d.).
- Chemo- and regioselective synthesis of polysubstituted 2-aminothiophenes by the cyclization of gem-dibromo or gem-dichoroalkenes with β-keto tertiary thioamides - The Royal Society of Chemistry. (n.d.).
- 4,4'-Bipiperidine dihydrochloride(78619-84-8) 1H NMR spectrum - ChemicalBook. (n.d.).
- Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). (2013, November 8).
- Open-Source Chromatographic Data Analysis for Reaction Optimization and Screening - Semantic Scholar. (2023, February 9).
- Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021, October 30).
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist - KGROUP. (n.d.).
- Electronic supplementary materials Mendeleev Commun., 2025, 35, 732–735 - ORBi. (n.d.).
- Peptide Impurities & Solutions. (n.d.).
- Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - ResearchGate. (2021, August).
- Investigation into reversed-phase chromatography peptide separation systems part V: Establishment of a screening strategy for development - Open Research Online oro.open.ac.uk. (2022, February 5).
- Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II) - ResearchGate. (n.d.).
- OLB-PM-27717145 - National Genomics Data Center (CNCB-NGDC). (n.d.).
- Latest Advances on Synthesis, Purification, and Characterization of Peptides and Their Applications - Semantic Scholar. (2021, June 17).
Sources
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- 2. researchgate.net [researchgate.net]
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- 5. US7662964B2 - Process for producing [1,4â²] bipiperidinyl-1â²-carbonyl chloride or hydrochloride thereof - Google Patents [patents.google.com]
Definitive Guide: Mass Spectrometry Fragmentation of Diacetyl-4,4'-bipiperidine
Topic: Mass Spectrometry Fragmentation Pattern of Diacetyl-4,4'-bipiperidine Content Type: Publish Comparison Guide
Executive Summary
Diacetyl-4,4'-bipiperidine (
This guide provides a field-proven framework for identifying this compound, distinguishing it from structural analogs (e.g., mono-acetyl derivatives and 1,4'-isomers), and optimizing LC-MS acquisition parameters for maximum sensitivity.
Experimental Protocol: High-Fidelity LC-MS/MS Acquisition
To generate reproducible fragmentation data, the following "Golden Standard" protocol is recommended. This setup minimizes in-source fragmentation while ensuring sufficient protonation of the amide nitrogens.
| Parameter | Specification | Rationale |
| Ionization Source | ESI (Positive Mode) | Amides are weak bases; positive mode with acidic mobile phase ensures |
| Column | C18 or Phenyl-Hexyl ( | Phenyl-hexyl offers superior selectivity for the bipiperidine rings via |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid provides the protons necessary for ionization ( |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Aprotic solvent promotes desolvation in the ESI source. |
| Gradient | 5% B to 95% B over 10 min | Standard screening gradient to separate the diacetyl (less polar) from the mono-acetyl and unsubstituted forms. |
| Collision Energy | Stepped (20, 35, 50 eV) | Critical: Low energy reveals the molecular ion; high energy exposes the carbon skeleton fingerprint. |
Fragmentation Mechanism & Pathway Analysis
The fragmentation of diacetyl-4,4'-bipiperidine under Collision-Induced Dissociation (CID) follows two distinct mechanistic pathways: Sequential Deacetylation (Pathway A) and Bridge Cleavage (Pathway B).
Pathway A: The "Ketene Cascade" (Dominant)
In ESI(+), the protonated molecular ion (
-
Precursor:
. -
Primary Fragment: Loss of one ketene yields the Mono-acetyl cation (
211.2) . -
Secondary Fragment: Loss of a second ketene yields the 4,4'-Bipiperidine core (
169.2) .
Pathway B: Symmetric Bridge Fission (Diagnostic)
At higher collision energies, the C4-C4' bond connecting the two piperidine rings cleaves.
-
Monomer Formation: Symmetric cleavage yields the N-acetyl-piperidine radical cation or protonated monomer at
126.1 . -
Ring Fragmentation: Further degradation of the piperidine ring yields ions at
84 (piperidine ring) and 43 (acetyl cation, prominent in EI, less so in ESI).
Visualization of Signaling Pathways
Caption: Figure 1. CID fragmentation pathway of Diacetyl-4,4'-bipiperidine showing the dominant deacetylation cascade (Green) and diagnostic bridge cleavage (Red).
Comparative Analysis: Diacetyl vs. Alternatives
Distinguishing the diacetyl derivative from its synthesis byproducts (Mono-acetyl and Unsubstituted) or structural isomers (1,4'-bipiperidine) is crucial for purity profiling.
Table 1: Diagnostic Ion Comparison
| Compound | Molecular Ion | Key Fragment 1 | Key Fragment 2 | Distinguishing Feature |
| Diacetyl-4,4'-bipiperidine | 253.2 | 211.2 (-42) | 169.2 (-84) | Sequential loss of two 42 Da units. |
| Monoacetyl-4,4'-bipiperidine | 211.2 | 169.2 (-42) | 84.1 | Only one loss of 42 Da; Parent matches Diacetyl fragment. |
| 4,4'-Bipiperidine | 169.2 | 84.1 | 56.1 | No loss of 42 Da; difficult to fragment intact rings. |
| 1,4'-Bipiperidine (Isomer) | 169.2 (Unsub) / 253.2 (Diacetyl) | 112.1 | 98.1 | Asymmetric cleavage: Yields N-ethyl-piperidine type fragments ( |
Differentiation Strategy
-
Retention Time: The Diacetyl derivative is the most hydrophobic (least polar) due to the capping of both amine groups. It will elute last on a Reverse Phase (C18) column.
-
Elution Order: 4,4'-Bipiperidine (Early)
Mono-acetyl Diacetyl (Late).
-
-
Isomer ID (4,4' vs 1,4'):
-
4,4' produces symmetric fragments (
126). -
1,4' (where one nitrogen is attached to the C4 of the other ring) cleaves at the N-C bond, often yielding characteristic ions at
112 and 98 which are absent in the 4,4' spectrum.
-
Troubleshooting & Artifacts
-
Sodium Adducts (
):-
Common in LC-MS solvents stored in glass.
-
Solution: These adducts fragment poorly. If observed, increase source voltage or switch to ammonium formate buffer to suppress Na+ in favor of
.
-
-
In-Source Fragmentation:
-
If you see
211 in the MS1 scan of a "pure" Diacetyl standard, your declustering potential (DP) or cone voltage is too high. Lower it to preserve the molecular ion ( 253).
-
References
-
NIST Mass Spectrometry Data Center. Mass Spectrum of N-Acetylpiperidine (Monomer Analog). National Institute of Standards and Technology.[1] Available at: [Link]
-
PubChem. 4,4'-Bipiperidine Compound Summary. National Library of Medicine. Available at: [Link]
-
Agilent Technologies. Impurity Profiling of Sartan APIs using Triple Quadrupole LC/MS (Analogous Amide Fragmentation). Application Note 5994-2262EN. Available at: [Link]
Sources
Publish Comparison Guide: FTIR Reference Standard for 1,1'-(4,4'-Bipiperidine-1,1'-diyl)diethanone
Executive Summary & Technical Context
Compound: 1,1'-(4,4'-Bipiperidine-1,1'-diyl)diethanone Synonyms: 1,1'-Diacetyl-4,4'-bipiperidine; N,N'-Diacetyl-4,4'-bipiperidine Application: Pharmaceutical Intermediate, Polymer Crosslinker, Ligand Synthesis
In the high-stakes environment of drug development and material science, This compound serves as a critical structural motif. Its rigid bipiperidine core, functionalized with acetyl groups, often acts as a scaffold for biologically active molecules or as a spacer in supramolecular chemistry.
This guide provides an authoritative Fourier Transform Infrared (FTIR) spectral analysis. Unlike generic spectral databases, we focus on the comparative performance of the spectrum—specifically, how to use it to validate synthesis completion and distinguish the target product from its primary precursor, 4,4'-Bipiperidine .
The Reference Spectrum: Characteristic Assignments
The FTIR spectrum of this compound is dominated by the vibrational modes of the tertiary amide and the saturated piperidine ring system .
Spectral Fingerprint Table
Data represents high-confidence frequency ranges derived from structural group frequency analysis of tertiary amides and piperidine derivatives.
| Functional Group | Vibration Mode | Frequency Range (cm⁻¹) | Intensity | Diagnostic Value |
| Amide Carbonyl (C=O) | Stretching | 1620 – 1660 | Strong | Primary ID. The "Amide I" band. Lower frequency than ketones due to resonance. |
| C-H (Alkyl) | Stretching (Asym/Sym) | 2850 – 2960 | Medium-Strong | Confirms saturated piperidine backbone. |
| C-N (Amide) | Stretching | 1400 – 1480 | Medium | "Amide III" region; overlaps with CH₂ bending. |
| CH₂ Scissoring | Bending | 1440 – 1460 | Medium | Characteristic of cyclic methylenes. |
| C-C / C-N | Skeletal Vibrations | 1000 – 1250 | Weak-Medium | Fingerprint region; unique to the bipiperidine core. |
| Amine (N-H) | Stretching | ABSENT | N/A | Purity Check. Absence confirms full acetylation. |
Structural Logic & Causality
The shift of the carbonyl band to 1620–1660 cm⁻¹ (compared to ~1715 cm⁻¹ for ketones) is caused by the resonance delocalization of the nitrogen lone pair into the carbonyl group. This creates a partial double-bond character in the C-N bond and weakens the C=O bond, lowering its vibrational frequency. This feature is the definitive marker for the successful formation of the diacetamide.
Comparative Analysis: Target vs. Precursor
For a researcher monitoring the synthesis of this compound from 4,4'-bipiperidine, the FTIR spectrum is a binary "Go/No-Go" gauge.
The "Amine-to-Amide" Transition
The synthesis involves the acetylation of the secondary amine sites on the 4,4'-bipiperidine.
| Feature | Precursor: 4,4'-Bipiperidine | Target: Diacetyl Derivative | Operational Insight |
| 3300–3500 cm⁻¹ | Present (Broad/Sharp) (N-H Stretch) | Absent | Disappearance indicates consumption of starting material. |
| 1620–1660 cm⁻¹ | Absent | Present (Strong) (Amide C=O) | Appearance confirms acetylation. |
| 1500–1600 cm⁻¹ | Present (Weak) (N-H Bend) | Absent | Further confirmation of N-substitution. |
Visualization: Structural & Spectral Logic
The following diagram maps the chemical structure to the specific spectral signals, illustrating the logical flow of identification.
Caption: Mapping structural moieties to diagnostic FTIR signals. The "Absence" node is critical for purity verification.
Experimental Protocol: Validated Workflow
To ensure reproducibility and minimize artifacts (such as water interference in the Amide I region), follow this Attenuated Total Reflectance (ATR) protocol.
Method: Solid-State ATR-FTIR
Rationale: The diacetyl derivative is typically a solid. ATR requires minimal prep and avoids the hygroscopic issues of KBr pellets, which can obscure the 3300 cm⁻¹ region (crucial for verifying the absence of N-H).
-
Instrument Setup:
-
Crystal: Diamond or ZnSe (Diamond preferred for durability).
-
Resolution: 4 cm⁻¹.
-
Scans: 32 (minimum) to 64 (for high signal-to-noise).
-
Range: 4000 – 600 cm⁻¹.
-
-
Background Collection:
-
Clean crystal with isopropanol. Ensure it is dry.
-
Collect air background. Critical: Verify no atmospheric CO₂ doublet at 2350 cm⁻¹.
-
-
Sample Application:
-
Place ~5 mg of the solid sample on the crystal center.
-
Apply pressure using the anvil until the force gauge reaches the optimal zone (usually ~100 N).
-
Note: Insufficient pressure yields noisy spectra; excessive pressure can damage softer crystals (ZnSe).
-
-
Data Processing:
-
Baseline Correction: Apply automatic baseline correction if the baseline drifts (common with scattering solids).
-
Normalization: Normalize to the Amide I peak (highest intensity) for easy comparison with reference overlays.
-
Quality Control Decision Tree
Use this logic flow to determine if your synthesized batch meets the spectral specification.
Caption: QC workflow for validating this compound synthesis.
References
-
National Institute of Standards and Technology (NIST). 4,4'-Bipyridine and Piperidine Derivative Spectra. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]
-
Lumen Learning. Interpreting Infrared Spectra: Amides and Amines. Organic Chemistry Guides. Available at: [Link]
-
PubChem. 1,4'-Bipiperidine and Related Structures. National Library of Medicine. Available at: [Link]
Sources
A Strategic Guide to Amine Protection: N-acetyl vs. N-Boc in Bipiperidine Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of bipiperidine synthesis, the choice of a nitrogen protecting group is a critical decision that profoundly impacts reaction outcomes, yields, and the overall efficiency of a synthetic campaign. This guide provides an in-depth, objective comparison of two commonly employed protecting groups, N-acetyl (Ac) and N-tert-butoxycarbonyl (Boc), offering field-proven insights and supporting experimental data to inform strategic selection in drug discovery.
The bipiperidine motif is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. Its synthesis and subsequent functionalization often necessitate the protection of one or both of the basic nitrogen atoms to control reactivity and prevent undesired side reactions. The N-acetyl and N-Boc groups, while both serving this fundamental purpose, exhibit distinct chemical properties that render them suitable for different synthetic strategies.
At a Glance: Key Physicochemical and Reactivity Differences
| Property | N-acetyl (Ac) | N-Boc | Rationale & Implications |
| Chemical Nature | Amide | Carbamate | The amide bond of the N-acetyl group is significantly more robust than the carbamate linkage of the N-Boc group, dictating their differing stability profiles. |
| Molecular Weight | + 43.04 g/mol | + 101.12 g/mol | The smaller size of the acetyl group may be advantageous in later-stage synthesis to minimize molecular weight gain. |
| Effect on Basicity | Significantly reduces basicity (pKa of conjugate acid ≈ -0.4)[1] | Reduces basicity (pKa of conjugate acid of N-Boc piperidine is lower than piperidine) | N-acetylation renders the nitrogen non-basic and non-nucleophilic due to resonance delocalization of the lone pair onto the carbonyl oxygen.[2] The N-Boc group also reduces basicity but to a lesser extent, with the nitrogen lone pair still possessing some nucleophilic character. |
| Steric Hindrance | Minimal | Significant | The bulky tert-butyl group of the Boc moiety can influence the stereochemical outcome of reactions at adjacent centers and may hinder the approach of reagents.[3] |
| Stability | Generally stable to acidic and mildly basic conditions. | Stable to a wide range of non-acidic reagents. | The robust nature of the N-acetyl group allows for its use in synthetic steps where the N-Boc group would be cleaved. |
| Cleavage Conditions | Harsh acidic (e.g., strong mineral acids, high temperatures) or basic (e.g., refluxing NaOH) hydrolysis.[4] | Mild acidic conditions (e.g., TFA, HCl in dioxane).[4][5] | The mild cleavage of the N-Boc group is a major advantage, preserving sensitive functional groups elsewhere in the molecule. |
The Strategic Choice: A Tale of Two Synthetic Philosophies
The selection between N-acetyl and N-Boc for bipiperidine synthesis is not merely a matter of preference but a strategic decision rooted in the overall synthetic plan.
The N-Boc Group: A Tool for Versatility and Orthogonal Protection
The N-Boc group is the workhorse of modern organic synthesis for good reason. Its key advantage lies in its acid lability, allowing for its removal under mild conditions that are compatible with a vast array of other functional groups.[6] This property is the cornerstone of orthogonal protection strategies , where multiple protecting groups can be selectively removed in any order.[7]
In the context of bipiperidine synthesis, if one piperidine nitrogen is protected with Boc and the other with a base-labile group (e.g., Fmoc) or a group removable by hydrogenolysis (e.g., Cbz), each can be deprotected independently to allow for sequential and regioselective functionalization. This level of control is invaluable in the construction of complex, unsymmetrically substituted bipiperidines.
Experimental Workflows and Methodologies
N-Boc Deprotection of a Bipiperidine Derivative
This protocol outlines a standard procedure for the removal of the N-Boc group from a bipiperidine scaffold using trifluoroacetic acid (TFA).
Materials:
-
N-Boc protected bipiperidine derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-Boc protected bipiperidine (1.0 eq) in anhydrous DCM (10 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 eq) to the stirred solution. The amount of TFA can be adjusted based on the substrate's sensitivity and the reaction rate.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to afford the deprotected bipiperidine. Further purification by column chromatography may be necessary.
Typical Yields: >95%[4]
The N-acetyl Group: A Robust Protector for Demanding Transformations
The N-acetyl group, forming a stable amide bond, offers a different strategic advantage: robustness. It can withstand a broader range of reaction conditions, including those that would readily cleave an N-Boc group, such as certain oxidations, reductions, and reactions involving strong nucleophiles or bases.
This resilience makes the N-acetyl group an excellent choice when subsequent synthetic steps require harsh conditions. For instance, if a bipiperidine intermediate needs to undergo a high-temperature reaction or treatment with a strong organometallic reagent, the N-acetyl group will likely remain intact where an N-Boc group would fail.
However, the enhanced stability of the N-acetyl group comes at the cost of more demanding deprotection conditions. The cleavage of the amide bond typically requires forcing conditions, such as prolonged heating with strong acids (e.g., 6M HCl) or bases (e.g., refluxing NaOH), which may not be compatible with sensitive functional groups elsewhere in the molecule.
Experimental Workflows and Methodologies
N-acetyl Deprotection of a Bipiperidine Derivative (Acidic Hydrolysis)
This protocol describes a common method for the acidic hydrolysis of an N-acetyl group from a bipiperidine.
Materials:
-
N-acetyl protected bipiperidine derivative
-
6M Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) pellets or concentrated solution
-
Dichloromethane (DCM) or other suitable organic solvent
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask containing the N-acetyl protected bipiperidine (1.0 eq), add 6M HCl (10-20 mL per mmol of substrate).
-
Heat the mixture to reflux (typically 100-110 °C) and maintain for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
-
Carefully neutralize the excess acid by the slow addition of NaOH pellets or a concentrated NaOH solution until the pH is basic (pH > 10).
-
Extract the aqueous layer with DCM or another suitable organic solvent (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the deprotected bipiperidine. Purification by chromatography or distillation may be required.
Typical Yields: Variable, often moderate to good depending on the substrate's stability to the harsh conditions.
Visualization of Key Concepts
Deprotection Mechanisms
Caption: Mechanisms of N-Boc and N-acetyl deprotection.
Decision-Making Workflow for Protecting Group Selection
Caption: Decision workflow for N-acetyl vs. N-Boc selection.
Conclusion: A Strategic Imperative in Drug Discovery
The choice between N-acetyl and N-Boc protecting groups for bipiperidine synthesis is a critical strategic decision that should be made with a clear understanding of the entire synthetic route. The N-Boc group offers unparalleled versatility for mild deprotection and the implementation of sophisticated orthogonal protection strategies, making it the default choice for many applications in modern drug discovery.[8] In contrast, the N-acetyl group provides a robust and reliable option when the synthetic pathway involves harsh reaction conditions that would compromise the integrity of the N-Boc group.
Ultimately, the optimal protecting group is the one that enables the most efficient and highest-yielding synthesis of the target bipiperidine. By carefully considering the factors outlined in this guide, researchers can make informed decisions that accelerate the drug discovery process and facilitate the development of novel therapeutics.
References
- Benchchem. (2025). Protocol for N-Deprotection of (S)-1-Boc-3-aminopiperidine.
- Ashworth, I. W., Cox, B. G., & Meyrick, B. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of Organic Chemistry, 75(23), 8117–8125.
- Benchchem. (2025). A Comparative Guide to the Conformational Analysis of N-Boc-piperazine-C3-COOH and Related Scaffolds.
-
Aapptec. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved from [Link]
- Benchchem. (2025). Comparison of reaction times and conditions for Boc vs. Cbz deprotection in piperidines.
-
Master Organic Chemistry. (2017, April 18). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Retrieved from [Link]
-
ETH Zurich Research Collection. (2022). Crystal structure analysis of N‐acetylated proline and ring size analogs. Retrieved from [Link]
-
RSC Publishing. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
Cambridge MedChem Consulting. (2023, December 14). Tuning basicity. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 23.1: Relative Basicity of Amines and Other Compounds. Retrieved from [Link]
- Benchchem. (2025). Application Notes: The Versatility of N-Boc-4-hydroxypiperidine as a Precursor in Piperidine-Based Drug Synthesis.
-
Frontiers. (2025). New strategies to enhance the efficiency and precision of drug discovery. Retrieved from [Link]
Sources
- 1. 1-ACETYLPIPERIDINE | 618-42-8 [chemicalbook.com]
- 2. Piperidine, 1-acetyl- [webbook.nist.gov]
- 3. Steric Effects on the Configuration of the Nitrogen In Piperidine | PPTX [slideshare.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Frontiers | New strategies to enhance the efficiency and precision of drug discovery [frontiersin.org]
HPLC Retention Time & Analysis Guide: 1,1'-(4,4'-Bipiperidine-1,1'-diyl)diethanone
The following guide details the HPLC analysis and retention behavior of the 1,1'-(4,4'-Bipiperidine-1,1'-diyl)diethanone standard. This document is structured for analytical chemists and drug development professionals requiring precise separation protocols for bipiperidine-based impurities.
Executive Summary
This compound (CAS: 18932-64-4), also known as N,N'-diacetyl-4,4'-bipiperidine , is a critical process-related impurity found in the synthesis of pharmaceuticals containing the 4,4'-bipiperidine scaffold (e.g., Lomitapide, Pibutidine).
Unlike its parent compound (4,4'-bipiperidine), which is highly polar and basic, this diacetylated derivative is neutral and exhibits distinct hydrophobic retention behavior. This guide compares the performance of Standard C18 Reversed-Phase methods against Phenyl-Hexyl alternatives to demonstrate optimal resolution strategies.
| Parameter | Specification |
| Compound Name | This compound |
| CAS Number | 18932-64-4 |
| Molecular Formula | C₁₄H₂₄N₂O₂ |
| Key Property | Neutral Amide (Non-ionizable under standard HPLC pH) |
| Detection (UV) | 210–220 nm (Amide chromophore) |
| Typical Retention | Late Eluter relative to parent amine (RP-HPLC) |
Part 1: Mechanistic Insight & Elution Logic
The Separation Challenge
In synthetic pathways, the 4,4'-bipiperidine starting material is often subjected to acetylation or reacts with acetic acid derivatives. This results in a mixture of:
-
Parent: 4,4'-Bipiperidine (Highly Polar, Basic, 2° Amine).
-
Intermediate: Mono-acetyl-4,4'-bipiperidine (Moderately Polar).
-
Target Impurity: Diacetyl-4,4'-bipiperidine (Neutral, Hydrophobic).
Causality of Retention
-
Reversed-Phase (C18): The parent amine is protonated at acidic pH (pH 2-3), causing it to elute near the void volume (t0). The diacetyl standard , lacking basic nitrogens and possessing two hydrophobic acetyl groups, interacts strongly with the C18 stationary phase, resulting in a significantly longer retention time.
-
Detection: The parent compound lacks a strong chromophore (often requiring derivatization or low-UV detection).[1] The diacetyl standard possesses two amide bonds, providing a robust UV signal at 210 nm , making it an excellent marker for method validation.
Visualization: Impurity Formation & Separation Logic
Caption: Pathway showing the synthesis of the diacetyl impurity and its subsequent chromatographic separation from the parent amine based on polarity and ionization state.
Part 2: Comparative Method Performance
This section compares the two most effective methodologies for analyzing this standard.
Method A: Acidic C18 (Recommended for Routine QC)
This is the "Gold Standard" approach. The acidic pH suppresses silanol activity for any residual amines while keeping the diacetyl standard neutral.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid or 0.1% Formic Acid in Water.
-
Temp: 30°C.
| Analyte | Predicted Retention Time (min) | Peak Shape | Resolution (Rs) |
| 4,4'-Bipiperidine (Parent) | 2.5 - 3.5 | Sharp (if pH < 3) | N/A |
| Diacetyl Standard | 8.5 - 10.5 | Symmetrical | > 10.0 (vs Parent) |
Method B: Phenyl-Hexyl (Alternative for Selectivity)
Use this method if the matrix contains aromatic impurities (e.g., synthesis involving benzyl protection groups) that co-elute on C18. The Phenyl-Hexyl phase offers unique
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase: Methanol/Water gradient (Methanol provides better
-interaction than ACN).
| Analyte | Performance vs. C18 |
| Diacetyl Standard | Slightly lower retention (7-9 min) due to lower hydrophobicity of Phenyl phase compared to C18. |
| Selectivity | Enhanced separation from aromatic byproducts (e.g., benzyl derivatives). |
Part 3: Detailed Experimental Protocol
Standard Preparation (Self-Validating Step)
To ensure the peak identified is indeed the diacetyl standard and not a system ghost peak:
-
Stock Solution: Dissolve 10 mg of This compound in 10 mL of 50:50 Methanol:Water. (Concentration: 1 mg/mL).[5]
-
Note: The compound is moderately soluble in water but dissolves readily in methanol/water mixtures.
-
-
System Suitability Solution: Mix 1 mL of Stock Solution with 1 mL of a 4,4'-bipiperidine stock (1 mg/mL). Dilute to 10 mL with Mobile Phase A.
-
Validation Check: You must observe two distinct peaks. The early eluting peak is the parent; the late eluting peak is the diacetyl standard.
-
Chromatographic Conditions (Gradient)
Use this gradient to ensure elution of the hydrophobic diacetyl standard while washing the column.
| Time (min) | % Mobile Phase A (0.1% H3PO4) | % Mobile Phase B (ACN) | Comment |
| 0.0 | 95 | 5 | Initial hold for polar parent |
| 2.0 | 95 | 5 | End of hold |
| 12.0 | 40 | 60 | Diacetyl Standard Elutes ~9-10 min |
| 15.0 | 10 | 90 | Column Wash |
| 15.1 | 95 | 5 | Re-equilibration |
| 20.0 | 95 | 5 | Ready for next injection |
Detection Settings
-
Wavelength: 210 nm (Primary), 230 nm (Secondary).
-
Why? The amide bond absorption maximizes at <210 nm. Using 254 nm will result in very low sensitivity for this non-aromatic compound.
-
Part 4: Troubleshooting & References
Common Issues
-
Peak Tailing: If the diacetyl peak tails, it indicates secondary interactions. Ensure the mobile phase pH is controlled (pH 2-3 is ideal).
-
Ghost Peaks: Acetyl-derivatives can be sticky. Ensure a needle wash with 100% Methanol is used between injections.
-
Retention Shift: The retention of the diacetyl standard is sensitive to % Acetonitrile. A 2% change in organic composition can shift retention by 1-2 minutes.
References
-
PubChem. (n.d.). 4,4'-Bipiperidine Compound Summary. National Library of Medicine. Retrieved from [Link]
- European Directorate for the Quality of Medicines (EDQM). (2024). Chromatographic Separation of Piperidine Impurities. Ph. Eur. General Chapter 2.2.46.
Sources
X-ray crystal structure validation of 1,1'-(4,4'-Bipiperidine-1,1'-diyl)diethanone
Topic: X-ray Crystal Structure Validation of 1,1'-(4,4'-Bipiperidine-1,1'-diyl)diethanone Content Type: Publish Comparison Guide Audience: Researchers, Crystallographers, and Drug Development Scientists
A Technical Comparison Guide to Structural Determination & Quality Metrics
Executive Summary
This guide provides a rigorous validation protocol for the crystal structure of This compound (hereafter BP-Ac2 ). As a semi-rigid linker used in Metal-Organic Frameworks (MOFs) and a pharmaceutical intermediate, the precise conformation of its bipiperidine backbone—specifically the inter-ring twist angle and piperidine chair geometry—is critical for function.
This document compares the "Gold Standard" Single Crystal X-Ray Diffraction (SC-XRD) against alternative structural determination methods (PXRD, DFT, NMR), demonstrating why SC-XRD is the requisite tool for this specific molecular class. We provide a self-validating workflow for researchers to ensure their crystallographic models meet IUCr (International Union of Crystallography) publication standards.
Technical Context: The Conformational Challenge
BP-Ac2 consists of two piperidine rings linked at the 4-position, with acetyl groups at the nitrogen terminals.
-
Flexibility: The central C-C bond allows rotation, creating multiple potential conformers (anti vs. gauche).
-
Amide Geometry: The N-acetyl groups possess partial double-bond character (
hybridized Nitrogen), forcing planarity at the terminals but allowing cis/trans isomerism (though trans is sterically favored).
Validating the structure requires not just "solving" the diffraction pattern, but proving that the modeled conformer represents the true global minimum in the solid state, free from refinement artifacts.
Comparative Analysis: SC-XRD vs. Alternatives
Why choose Single Crystal XRD over faster or theoretical alternatives? The table below compares the performance of structural determination methods for BP-Ac2 .
Table 1: Performance Comparison of Structural Determination Methods
| Feature | Single Crystal XRD (SC-XRD) | Powder XRD (PXRD) | Solution NMR ( | DFT (Gas Phase) |
| Primary Output | 3D Atomic Coordinates (x,y,z) | Unit Cell & Bulk Purity | Connectivity & Time-Averaged Conformation | Theoretical Energy Minima |
| Resolution | Atomic (< 0.8 Å) | Medium/Low (Overlap issues) | N/A (Spectral) | Infinite (Theoretical) |
| Conformer Specificity | High (Freezes specific rotamer) | Low (Ambiguous for flexible linkers) | Low (Rapid interconversion averages signals) | High (But ignores packing forces) |
| Validation Metric | R-factor, GooF, Residual Density | Chemical Shift ( | Energy ( | |
| Suitability for BP-Ac2 | Optimal (Determines exact twist angle) | Screening only | Purity check only | Supporting evidence |
Diagram 1: Methodological Decision Matrix
This diagram illustrates the logical flow for selecting the validation method based on research needs.
Caption: Decision matrix for structural analysis. SC-XRD is the only method capable of resolving the specific solid-state conformer of the flexible bipiperidine backbone.
Experimental Protocol: Synthesis to Refinement
To validate the structure, one must first generate high-quality crystals. The acetylated derivative often exhibits high solubility, making crystallization challenging.
Step 1: Synthesis & Crystallization[2]
-
Acetylation: React 4,4'-bipiperidine with acetic anhydride (1:2.2 molar ratio) in dichloromethane (DCM) with triethylamine base.
-
Purification: Wash with dilute HCl to remove unreacted amine, then brine. Dry over MgSO4.
-
Crystallization (Critical):
-
Method: Slow Evaporation.[1]
-
Solvent System: Dissolve BP-Ac2 in minimal hot Ethyl Acetate/Ethanol (1:1). Allow to cool slowly to RT, then place in a vibration-free environment at 4°C.
-
Target: Colorless blocks or prisms (needles often indicate twinning).
-
Step 2: Data Collection Strategy
-
Temperature: Collect at 100 K (using liquid nitrogen stream).
-
Why? Reduces thermal motion (Uiso) of the flexible ethyl chains and piperidine rings, improving high-angle diffraction data.
-
-
Resolution: Aim for
or better ( for Mo K ). -
Redundancy: >4.0. High redundancy allows for better outlier rejection and absorption correction.
Step 3: Refinement Workflow
Use SHELXT for solution (Intrinsic Phasing) and SHELXL for refinement.
-
Non-Hydrogen Atoms: Refine anisotropically.
-
Hydrogen Atoms: Use a "riding model" (AFIX 23 for -CH2-, AFIX 137 for -CH3).
-
Note: The methyl groups of the acetyl moiety may show rotational disorder. Check for "halo" electron density in the difference map.
-
Validation Framework: The "Self-Validating" System
A solved structure is not necessarily a correct structure. Use this checklist to validate your BP-Ac2 model.
A. Crystallographic Metrics (The "Big Three")
| Metric | Acceptance Criteria | What it indicates |
| R1 (R-factor) | Agreement between observed ( | |
| wR2 (Weighted R) | Weighted error; more sensitive to weak reflections and outliers. | |
| GooF (S) | Goodness of Fit. Values |
B. Geometric Validation (Mogul/CSD)
The Cambridge Structural Database (CSD) provides statistical norms for bond lengths. For BP-Ac2 , verify:
-
Piperidine C-N Bonds: Should be approx. 1.46 ± 0.02 Å .
-
Amide C-N Bonds: Should be shorter (1.35 ± 0.02 Å ) due to resonance.
-
Chair Conformation: The average torsion angle within the ring should be near 55° .
-
Planarity: The N-C(=O)-C unit must be essentially planar (RMS deviation < 0.02 Å).
C. Residual Electron Density[3]
-
Max Peak: Should be
(unless heavy atoms are present; here, only C, H, N, O exist). -
Location: Significant peaks near the C-C linker suggest disorder in the twist angle.
Diagram 2: The Validation Loop
This diagram details the iterative process of refining and validating the crystal model.
Caption: Iterative refinement workflow. Failure at Check1 or Check2 requires specific modification of the model (disorder handling or restraints) before re-refinement.
Case Study: Representative Data Analysis
Based on structural analogues (e.g., N,N'-di-trifluoroacetyl-4,4'-bipiperidine) [1] and standard organic geometries.[2]
When validating your specific dataset for BP-Ac2 , compare your results against these expected parameters:
-
Crystal System: Likely Monoclinic (P21/c) or Triclinic (P-1), common for centrosymmetric organic linkers.
-
Space Group Symmetry: Look for an inversion center located at the midpoint of the central C-C bond. If present (
), the asymmetric unit contains only half the molecule. -
Packing: Expect N-H...O or C-H...O hydrogen bonding networks. The acetyl oxygen is a strong H-bond acceptor.
Common Pitfall: If your R-factor stalls at ~10% and thermal ellipsoids are elongated, check for Whole Molecule Disorder . The bipiperidine unit can sometimes flip 180° in the lattice, superimposing two chair conformations. This requires modeling the disorder in SHELXL using the PART instruction.
Conclusion
Validating the structure of This compound requires a move beyond simple data collection.[3] By choosing SC-XRD over PXRD, you secure the atomic-level resolution necessary to define the flexible linker's conformation. Adhering to the "Big Three" metrics (R1, wR2, GooF) and cross-referencing geometry with CSD standards ensures a robust, publication-ready model.
References
-
CSD Entry (Related Structure): N,N'-di-trifluoroacetyl-4,4'-bipiperidine.[1] Cambridge Structural Database.[4][5] (Provides benchmark geometry for the bipiperidine backbone).
-
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155. Link
-
Bruno, I. J., et al. (2004). Getting geometry: the development of a knowledge-based geometry validation protocol. Acta Crystallographica Section B, 60(4), 390-396. Link
-
Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179. Link
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL.[6] Acta Crystallographica Section C, 71(1), 3-8. Link
Sources
- 1. 1,1′-(4,4′-Bipiperidine-1,1′-diyl)bis(2,2,2-trifluoroethanone) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,1'-Dioctyl-4,4'-bipyridinium | C26H42N2+2 | CID 37452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Validation and extraction of molecular-geometry information from small-molecule databases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Validation of molecular crystal structures from powder diffraction data with dispersion-corrected density functional theory (DFT-D) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide | European Journal of Chemistry [eurjchem.com]
Beyond the Combustion Chamber: Validating C14H24N2O2 Purity
A Comparative Guide for Drug Development Professionals
Executive Summary
In the high-stakes environment of drug development, the formula C14H24N2O2 represents more than just a molecular weight of ~252.35 g/mol . It frequently corresponds to lipophilic di-amide intermediates, cross-linking agents (like N,N'-Hexamethylenebis(methacrylamide)), or specific peptide fragments.
This guide moves beyond basic stoichiometry. As Senior Application Scientists, we know that for molecules of this class—often waxy, non-crystalline, and prone to solvent entrapment—standard "send-and-forget" elemental analysis often fails. This guide compares the Gold Standard (Combustion Analysis) against modern orthogonal techniques (qNMR and HRMS), providing a validated roadmap for proving purity to the
Part 1: The Theoretical Baseline
Before any experimental validation, the theoretical composition must be established as the absolute reference point.
Target Molecule: C14H24N2O2 Molecular Weight: 252.35 g/mol
| Element | Count | Atomic Mass ( g/mol ) | Total Mass Contribution | Theoretical % (w/w) |
| Carbon (C) | 14 | 12.011 | 168.154 | 66.63% |
| Hydrogen (H) | 24 | 1.008 | 24.192 | 9.59% |
| Nitrogen (N) | 2 | 14.007 | 28.014 | 11.10% |
| Oxygen (O) | 2 | 15.999 | 31.998 | 12.68% |
Expert Insight: For C14H24N2O2, the high carbon content (>65%) means that even a 1% retention of a chlorinated solvent (like DCM) will drastically skew the Carbon value outside the acceptable range. Conversely, water retention (common in amides) will inflate Hydrogen and Nitrogen errors.
Part 2: Comparative Analysis of Methodologies
We evaluated three primary methodologies for validating the purity of C14H24N2O2.
1. Combustion Analysis (CHN)
The Traditional Gold Standard.
-
Mechanism: Flash combustion at ~1800°C; detection of CO2, H2O, and N2 via thermal conductivity.
-
Pros: accepted universally by regulatory bodies (FDA, EMA); detects non-volatile impurities that HRMS misses.
-
Cons: Requires large sample mass (~2-5 mg); destructive; blind to inorganic salts unless ash residue is checked; highly sensitive to trapped solvents.
2. Quantitative NMR (qNMR)
The Modern Orthogonal Standard.
-
Mechanism: Ratio of target proton integration vs. a certified internal standard (e.g., Maleic Acid or TCNB).
-
Pros: Non-destructive; specific (identifies what the impurity is, not just that it exists); accurate to
if performed correctly. -
Cons: Requires a deuterated solvent where both analyte and standard are soluble/stable; hygroscopy of DMSO-d6 can skew results.
3. High-Resolution Mass Spectrometry (HRMS)
The Identity Checker.
-
Mechanism: Ionization (ESI/APCI) and Time-of-Flight (TOF) detection.
-
Pros: Confirms molecular formula with <5 ppm error; extremely sensitive (picogram range).
-
Cons: NOT quantitative for bulk purity. Ionization suppression can hide massive impurities (e.g., 10% inorganic salts might be invisible).
Performance Matrix: C14H24N2O2 Validation
| Feature | Combustion (CHN) | qNMR | HRMS |
| Primary Utility | Bulk Purity Confirmation | Absolute Content Assay | Identity Confirmation |
| Sample Required | 2–5 mg (Destructive) | 5–10 mg (Recoverable) | <0.1 mg |
| Precision | < 3 ppm (Mass accuracy) | ||
| Solvent Sensitivity | High (Fails if wet) | Medium (Can quantify solvent) | Low (Irrelevant) |
| Inorganic Detection | High (Values drop proportionally) | High (Silent; lowers purity %) | Zero (Invisible) |
| J. Med. Chem. Status | Required (or qNMR substitute) | Accepted Substitute | Supporting Data Only |
Part 3: Validated Experimental Protocols
Protocol A: The "Dry-Then-Burn" Workflow (Combustion)
Use this when you have >50mg of material and need to meet strict journal criteria.
-
Pre-Treatment (Crucial):
-
C14H24N2O2 amides are often hygroscopic.
-
Step: Dry 10 mg of sample in a vacuum pistol (Abderhalden) at 40°C over
for 12 hours. -
Why? Removing surface water is the only way to hit the
target.
-
-
Weighing:
-
Use a microbalance (readability 0.001 mg).
-
Target mass: 2.000 mg.
-
Note: If the substance is waxy/oily, use a tin capsule for liquids to prevent migration before combustion.
-
-
Combustion:
-
Furnace Temp: 950°C (Static) / 1800°C (Flash).
-
Carrier Gas: Helium (99.9995%).
-
-
Acceptance Calculation:
-
Pass:
. -
Fail: If C is low and H is high, you have water. If C is low and N is correct, you have inorganic salts (silica/sodium).
-
Protocol B: The qNMR Purity Assay
Use this for precious samples (<10mg) or unstable intermediates.
-
Standard Selection:
-
For C14H24N2O2 (Aliphatic/Amide signals @ 1.0–3.5 ppm), avoid standards with overlapping alkyl signals.
-
Choice: 1,3,5-Trimethoxybenzene (Signals @ 6.0 ppm) or Maleic Acid (Singlet @ 6.3 ppm).
-
-
Preparation:
-
Weigh ~10 mg of C14H24N2O2 (record to 0.01 mg).
-
Weigh ~5 mg of Standard (record to 0.01 mg).
-
Dissolve both in 0.6 mL DMSO-d6.
-
-
Acquisition:
-
Pulse delay (
): Must be (typically 30–60 seconds). Do not use standard 1s delays. -
Scans: 16 or 32.
-
-
Calculation:
(Where I=Integral, N=Number of protons, M=Molar Mass, W=Weighed Mass, P=Purity of Std)
Part 4: Decision Logic & Visualization
The following diagram illustrates the decision process for validating C14H24N2O2, specifically addressing the "Waxy Solid" scenario common with this formula.
Figure 1: Strategic workflow for validating C14H24N2O2 purity. Note the pivot to qNMR if Combustion fails due to solvent trapping.
References
-
American Chemical Society (ACS). (2025). Journal of Medicinal Chemistry Author Guidelines: Purity and Elemental Analysis Requirements. Retrieved from [Link][1]
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link]
-
Johnston, M. (2021). Elemental Analysis vs. qNMR: A Practical Comparison for Organic Synthesis. University of Manchester Department of Chemistry. Retrieved from [Link]
-
National Institutes of Health (NIH). (2024). PubChem Compound Summary for C14H24N2O2. Retrieved from [Link]
Sources
Safety Operating Guide
Proper Disposal Procedures: 1,1'-(4,4'-Bipiperidine-1,1'-diyl)diethanone
[1]
Executive Summary & Safety Profile
This compound is a bis-piperidine derivative typically used as a structural linker in drug development.[1] Unlike simple piperidine, the acetylation of the nitrogen atoms reduces basicity but maintains the compound's potential for biological activity.[1]
Critical Hazard Directive: While this compound is often classified as an Irritant (Skin/Eye) and Harmful if Swallowed , its structural stability requires thermal destruction (incineration) to prevent environmental persistence.[1] Under no circumstances should this compound be discharged into municipal sewer systems. [1]
Hazard Classification (GHS)
| Hazard Type | Code | Description |
| Acute Toxicity | H302 | Harmful if swallowed.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
Pre-Disposal Handling & Segregation
Effective disposal begins at the bench.[1] Segregation prevents cross-contamination that could elevate disposal costs or create incompatible mixtures.[1]
Personal Protective Equipment (PPE)[1]
-
Respiratory: Work within a certified chemical fume hood.[1] If weighing solids outside a hood, use an N95 or P100 particulate respirator.[1]
-
Dermal: Nitrile gloves (minimum thickness 0.11 mm) provide adequate splash protection.[1]
-
Ocular: Chemical safety goggles are mandatory; safety glasses with side shields are insufficient for potential dust generation.[1]
Waste Stream Segregation[1]
-
Solid Waste: Isolate pure solid material or contaminated consumables (weigh boats, paper towels) into a dedicated solid hazardous waste container.[1]
-
Liquid Waste: Segregate based on the solvent system used (e.g., Halogenated vs. Non-Halogenated Organic).[1]
-
Incompatibility: Keep away from strong oxidizing agents (e.g., nitric acid, perchlorates) to prevent exothermic degradation in the waste container.[1]
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Applicability: Expired stock, spilled solids, or synthesis byproducts.[1]
-
Containerization: Transfer the solid into a wide-mouth High-Density Polyethylene (HDPE) or glass jar.
-
Labeling: Affix a hazardous waste label. Clearly print:
-
Secondary Containment: Place the primary container into a clear plastic bag or secondary bin to capture any potential external residue.[1]
-
Disposal Path: Route to High-Temperature Incineration .
Protocol B: Liquid Waste (Solutions)
Applicability: Reaction mixtures or mother liquors containing the compound.[1]
-
Solvent Identification: Determine the primary solvent.[1]
-
pH Check: Ensure the waste solution is neutral (pH 6-8). If the solution is acidic or basic due to reagents, neutralize carefully before adding to the central waste carboy to prevent container pressurization.[1]
-
Transfer: Pour into the appropriate solvent waste carboy (Halogenated or Non-Halogenated).[1]
-
Disposal Path: Route to Fuel Blending/Incineration .
Protocol C: Empty Containers
Applicability: Vials or bottles that contained the pure substance.[1]
-
Triple Rinse: Rinse the empty container three times with a solvent capable of dissolving the residue (e.g., Methanol or Acetone).[1]
-
Rinsate Disposal: Pour all rinsates into the Liquid Organic Waste stream (Protocol B).[1]
-
Defacing: Cross out the original label or remove it entirely.[1]
-
Final Disposal:
Disposal Decision Logic (Visualized)
The following diagram illustrates the decision matrix for classifying and processing waste streams containing this compound.
Figure 1: Decision tree for the segregation and disposal of this compound waste streams.
Regulatory Compliance & Emergency Response
Regulatory Context (USA & EU)[1]
-
USA (RCRA): This compound is not explicitly listed on the EPA P-list or U-list.[1] However, it must be characterized by the generator.[1] Due to its toxicity profile (H302), it should be managed as a characteristic hazardous waste if it exhibits toxicity, or simply as non-listed hazardous waste to ensure destruction.[1]
-
EU (REACH): Dispose of in accordance with Directive 2008/98/EC on waste.[1] Classification as hazardous waste (HP 6 - Acute Toxicity) is recommended.[1]
Spill Response Procedures
In the event of a spill during transport to the waste area:
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE Up: Don nitrile gloves, goggles, and a dust mask.[1]
-
Contain:
-
Solid: Cover with a damp paper towel to prevent dust dispersion, then sweep carefully into a waste jar.[1]
-
Liquid: Absorb with vermiculite or chem-pads.
-
-
Clean: Wipe the surface with methanol followed by soapy water.[1] Dispose of all cleanup materials as Solid Hazardous Waste .
References
-
Sigma-Aldrich. (2025).[1] Product Specification: this compound (CAS 18932-64-4).[1] Retrieved from [1]
-
National Institutes of Health (NIH). (2025).[1] PubChem Compound Summary: 1,1'-Diacetyl-4,4'-bipiperidine (CAS 18932-64-4).[1][3] PubChem.[1][5][6][7][8] Retrieved from [Link][1]
-
BenchChem. (2025).[1] General Disposal Guidelines for Piperidine Derivatives.[1] Retrieved from [1]
-
Thermo Fisher Scientific. (2024).[1] Safety Data Sheet: Piperidine Derivatives and Handling.[1] Retrieved from [1]
Sources
- 1. 1,1′-(4,4′-Bipiperidine-1,1′-diyl)bis(2,2,2-trifluoroethanone) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. 18932-64-4 | 4,4'-Bipiperidine, 1,1'-diacetyl- (7CI,8CI,9CI) [aaronchem.com]
- 4. Thermal Properties-Melting Point equal 132 °C polymer product list [lookpolymers.com]
- 5. 1,4'-Bipiperidine | C10H20N2 | CID 78607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1'-Methyl-1,4'-bipiperidine | C11H22N2 | CID 870793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4,4'-Bipiperidine | C10H20N2 | CID 736050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. [1,4'-Bipiperidine]-1'-acetic acid | C12H22N2O2 | CID 10889611 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,1'-(4,4'-Bipiperidine-1,1'-diyl)diethanone
The bipiperidine structure is a known scaffold in pharmaceutical development and can be associated with skin and eye irritation.[1][2][3] Amide-containing compounds, while generally stable, warrant careful handling to prevent inhalation or skin absorption.[4] This guide, therefore, synthesizes data from structurally related compounds to provide a comprehensive operational and disposal plan, ensuring your safety and the integrity of your research.
Hazard Identification: A Structural-Activity Perspective
Understanding the potential hazards of 1,1'-(4,4'-Bipiperidine-1,1'-diyl)diethanone begins with an analysis of its chemical structure. As a diamide derivative of 4,4'-bipiperidine, we must consider the toxicological profiles of both the parent amine and the amide functionality.
-
Dermal and Ocular Hazards : Piperidine and its derivatives are known to be irritants and can cause severe skin burns and eye damage.[2] It is prudent to assume that this compound may cause skin and serious eye irritation.[1][5]
-
Respiratory Hazards : While the compound is expected to be a solid with low vapor pressure, dust or aerosols generated during handling could be harmful if inhaled.[5][6] Compounds of this nature may cause respiratory tract irritation.[1][7]
-
Ingestion Hazards : Accidental ingestion of similar compounds can be harmful.[8][9]
Engineering Controls: The First Line of Defense
Before any personal protective equipment is considered, appropriate engineering controls must be in place. These are designed to isolate the researcher from the chemical hazard.
-
Chemical Fume Hood : All weighing, transferring, and handling of this compound should be conducted inside a certified chemical fume hood to minimize inhalation exposure.[4]
-
Ventilation : Ensure the laboratory has adequate general ventilation.[5][6]
-
Safety Stations : Eyewash stations and safety showers must be readily accessible and tested regularly.[1][5]
Personal Protective Equipment (PPE): Your Essential Barrier
PPE is the last line of defense and must be selected carefully to provide a complete barrier to potential exposure. The following recommendations are based on a risk assessment for handling this compound in a research laboratory setting.
Eye and Face Protection
Given the potential for serious eye irritation, robust eye protection is mandatory.
-
Safety Goggles : Chemical splash goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required at all times.[5] These provide a seal around the eyes, protecting from splashes, dust, and aerosols.
-
Face Shield : When there is a significant risk of splashing (e.g., during transfers of solutions or reaction workups), a full-face shield should be worn in addition to safety goggles.[10]
Hand Protection
The potential for dermal absorption and irritation makes glove selection a critical decision.
-
Glove Type : Nitrile or chloroprene gloves are recommended for handling this type of compound.[4][10] It is crucial to consult the glove manufacturer's resistance chart to ensure compatibility with the solvents being used.
-
Glove Inspection and Technique : Always inspect gloves for tears or punctures before use.[1] When handling the solid, consider double-gloving to provide an extra layer of protection. Contaminated gloves should be removed promptly using the proper technique to avoid skin contact, and hands should be washed thoroughly.
Body Protection
Protecting the skin from accidental contact is paramount.
-
Laboratory Coat : A flame-resistant lab coat should be worn and fully buttoned.[4]
-
Chemical-Resistant Apron : For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is advised.
-
Full-Body Suit : In the event of a large spill or for emergency response, a full chemical-resistant suit may be necessary.[8][10][11]
Respiratory Protection
While working in a fume hood should prevent most inhalation exposure, respiratory protection may be necessary in certain situations.
-
N95 Respirator : If there is a potential for generating dust or aerosols outside of a fume hood, a NIOSH-approved N95 respirator should be worn.
-
Self-Contained Breathing Apparatus (SCBA) : For emergency situations such as a large spill in a poorly ventilated area, an SCBA is required.[8][10]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: A flowchart for determining the appropriate level of PPE based on the handling task.
Operational and Disposal Plans
A structured approach to using and disposing of PPE is crucial to prevent contamination.
Step-by-Step Donning and Doffing Procedure
-
Donning (Putting On):
-
Put on a lab coat.
-
Put on respiratory protection, if required.
-
Put on safety goggles and a face shield, if needed.
-
Wash hands and then put on gloves, ensuring the cuffs go over the sleeves of the lab coat.
-
-
Doffing (Taking Off):
-
Remove gloves using a technique that avoids touching the outside of the glove with bare skin.
-
Remove the lab coat, turning it inside out as you remove it.
-
Remove face and eye protection.
-
Remove respiratory protection.
-
Wash hands thoroughly with soap and water.
-
Spill Management
In the event of a spill, follow these steps:
-
Evacuate : Immediately alert others and evacuate the area.[4]
-
Secure : Prevent entry to the spill area.
-
Report : Inform your supervisor and institutional safety office.
-
Cleanup : Only trained personnel with the appropriate PPE (including respiratory protection) should clean up spills.[8]
Decontamination and Disposal
-
Reusable PPE : Goggles and face shields should be decontaminated after each use.
-
Disposable PPE : Used gloves, contaminated lab coats, and any other contaminated disposable items must be disposed of as hazardous waste in accordance with federal, state, and local regulations.[8][12][13] Do not mix this waste with general laboratory trash.
Summary of PPE Recommendations
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid (in fume hood) | Chemical Splash Goggles | Nitrile/Chloroprene Gloves | Lab Coat | Not typically required |
| Solution Preparation/Transfer | Chemical Splash Goggles & Face Shield | Nitrile/Chloroprene Gloves | Lab Coat & Chemical-Resistant Apron | Not typically required |
| Small Spill Cleanup (<100 mL) | Chemical Splash Goggles & Face Shield | Double Nitrile/Chloroprene Gloves | Lab Coat & Chemical-Resistant Apron | N95 Respirator |
| Large Spill/Emergency | Chemical Splash Goggles & Face Shield | Heavy-duty Chemical-Resistant Gloves | Full Chemical Suit | SCBA |
Conclusion
The safe handling of this compound is predicated on a thorough understanding of its potential hazards and the diligent application of engineering controls and personal protective equipment. By treating this compound with the precautions outlined for its structural analogs, researchers can minimize their risk of exposure and maintain a safe laboratory environment. Always consult your institution's safety officer and review all available safety information before beginning work with any new chemical.
References
- Vertex AI Search. (n.d.). Safety Data Sheet.
- Vanderbilt University. (n.d.). Sodium Amide and Potassium Metal.
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- Thermo Fisher Scientific. (2024, March 27). SAFETY DATA SHEET.
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- Tokyo Chemical Industry. (2025, November 28). SAFETY DATA SHEET.
- Ammonia Safety & Training. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
- Sigma-Aldrich. (2025, January 25). SAFETY DATA SHEET.
- Sage Products. (n.d.). safety data sheet section 1 chemical product & company identification.
- Thermo Fisher Scientific. (2022, November 18). SAFETY DATA SHEET.
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- United States Biological. (n.d.). Safety Data Sheet.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
